Emivirine
Description
This compound has been used in trials studying the treatment of HIV Infections.
This compound is a non-nucleoside reverse transcriptase inhibitor. This compound has a structure typical of a nucleoside analog but has been shown to bind directly to the reverse transcriptase and act as an NNRTI. However, it is no longer in development due to the fact that it causes an increasingly rapid breakdown of other drugs metabolized by the cytochrome P450 enzyme.
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
a non-nucleoside inhibitor of HIV-1 reverse transcriptase
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
6-benzyl-1-(ethoxymethyl)-5-propan-2-ylpyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-4-22-11-19-14(10-13-8-6-5-7-9-13)15(12(2)3)16(20)18-17(19)21/h5-9,12H,4,10-11H2,1-3H3,(H,18,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLILORUFDVLTSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCN1C(=C(C(=O)NC1=O)C(C)C)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80164437 | |
| Record name | Emivirine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80164437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149950-60-7 | |
| Record name | Emivirine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=149950-60-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Emivirine [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149950607 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Emivirine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08188 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Emivirine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80164437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EMIVIRINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X87G8IX72O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Emivirine (MKC-442): An In-Depth Technical Guide on its Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Emivirine, also known as MKC-442, is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) that has demonstrated significant activity against Human Immunodeficiency Virus Type 1 (HIV-1). This document provides a comprehensive overview of the core mechanism of action of this compound, detailing its interaction with the HIV-1 reverse transcriptase enzyme. This guide synthesizes available data to offer a technical resource for researchers and professionals in the field of antiviral drug development.
Introduction to this compound (MKC-442)
This compound is a dipyridodiazepinone derivative that exhibits high specificity for HIV-1 reverse transcriptase (RT). As an NNRTI, its mechanism of action is distinct from that of nucleoside reverse transcriptase inhibitors (NRTIs). Instead of competing with natural deoxynucleoside triphosphates for incorporation into the growing viral DNA chain, this compound binds to a non-catalytic site on the enzyme, inducing a conformational change that inhibits its function.
Core Mechanism of Action: Allosteric Inhibition of HIV-1 Reverse Transcriptase
The primary target of this compound is the HIV-1 reverse transcriptase, a crucial enzyme for the replication of the virus. HIV-1 RT is a heterodimer composed of p66 and p51 subunits. The polymerase activity resides in the p66 subunit, which also contains the NNRTI binding pocket.
This compound binds to a hydrophobic pocket located approximately 10 Å away from the polymerase active site. This binding is non-competitive with respect to both the template-primer and the incoming deoxynucleoside triphosphates. The binding of this compound to this allosteric site induces a conformational change in the three-dimensional structure of the enzyme, particularly affecting the "thumb" and "fingers" subdomains of the p66 subunit. This distortion of the enzyme's structure severely restricts the mobility of the thumb subdomain, which is critical for the proper positioning of the template-primer and for the processive DNA synthesis. Ultimately, this allosteric inhibition prevents the conversion of viral RNA into DNA, a critical step in the HIV-1 replication cycle.
Caption: Logical relationship of this compound's intervention in the HIV-1 life cycle.
Quantitative Data on this compound's Activity
The antiviral potency of this compound has been quantified in various in vitro assays. These studies are crucial for understanding its efficacy and for comparing it with other antiretroviral agents.
| Parameter | Cell Line | Virus Strain | Value | Reference |
| IC50 | MT-4 | HIV-1 IIIB | 1.3 nM | |
| IC50 | Peripheral Blood Mononuclear Cells (PBMCs) | HIV-1 IIIB | 0.4 nM | |
| IC90 | MT-4 | HIV-1 IIIB | 3.0 nM |
IC50 (50% inhibitory concentration) and IC90 (90% inhibitory concentration) values represent the concentration of this compound required to inhibit viral replication by 50% and 90%, respectively.
Experimental Protocols
The determination of this compound's mechanism of action and its antiviral activity relies on specific and reproducible experimental methodologies.
Reverse Transcriptase Inhibition Assay
This assay directly measures the inhibitory effect of this compound on the enzymatic activity of HIV-1 reverse transcriptase.
-
Objective: To quantify the inhibition of recombinant HIV-1 RT by this compound.
-
Methodology:
-
Recombinant HIV-1 RT is purified from an E. coli expression system.
-
The enzyme is incubated with a poly(rA)-oligo(dT) template-primer.
-
The reaction is initiated by the addition of 3H-labeled deoxythymidine triphosphate (dTTP).
-
Varying concentrations of this compound are added to the reaction mixture.
-
The reaction is allowed to proceed at 37°C and is then stopped by the addition of trichloroacetic acid (TCA).
-
The TCA-precipitated, radiolabeled DNA is collected on glass fiber filters.
-
The amount of incorporated radioactivity is measured using a scintillation counter.
-
The concentration of this compound that inhibits the enzyme activity by 50% (IC50) is calculated.
-
Caption: Experimental workflow for the HIV-1 reverse transcriptase inhibition assay.
Cell-Based Antiviral Assay
This assay evaluates the ability of this compound to inhibit HIV-1 replication in a cellular context.
-
Objective: To determine the concentration of this compound required to inhibit viral replication in cultured cells.
-
Methodology:
-
Susceptible cell lines (e.g., MT-4 cells or PBMCs) are infected with a known amount of HIV-1.
-
Immediately after infection, the cells are cultured in the presence of serial dilutions of this compound.
-
The cultures are incubated for a period that allows for multiple rounds of viral replication (typically 4-5 days).
-
The extent of viral replication is quantified by measuring a viral marker, such as the p24 antigen concentration in the culture supernatant, using an enzyme-linked immunosorbent assay (ELISA).
-
The IC50 and IC90 values are calculated by determining the this compound concentrations that cause a 50% and 90% reduction in the level of the viral marker, respectively, compared to untreated control cultures.
-
Resistance Profile
As with other NNRTIs, prolonged exposure to this compound can lead to the selection of resistant viral strains. The primary mutations associated with this compound resistance occur within the NNRTI binding pocket of the reverse transcriptase. Common mutations include K103N and Y181C. The K103N mutation is known to confer cross-resistance to a wide range of NNRTIs.
Conclusion
This compound (MKC-442) is a highly potent NNRTI that effectively inhibits HIV-1 replication through an allosteric mechanism. By binding to a specific hydrophobic pocket in the reverse transcriptase enzyme, it induces a conformational change that disrupts the enzyme's function, thereby halting the conversion of viral RNA to DNA. The in vitro data underscores its significant antiviral activity. Understanding the precise mechanism of action, as detailed in this guide, is fundamental for the rational design of next-generation NNRTIs and for the development of effective combination antiretroviral therapies.
Emivirine: A Technical Guide to its Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emivirine, also known by its developmental code MKC-442, is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that was investigated for the treatment of HIV-1 infection.[1][2][3][4] Although its clinical development was discontinued, the study of its chemical properties and synthesis remains a valuable area of research for the development of new antiviral agents. This technical guide provides a detailed overview of the chemical structure and a comprehensive examination of the synthetic pathways for this compound.
Chemical Structure
This compound is a derivative of uracil, a pyrimidine base found in ribonucleic acid (RNA).[4] Its chemical structure is characterized by the presence of a benzyl group at the 6-position, an isopropyl group at the 5-position, and an ethoxymethyl group at the N1-position of the uracil ring.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | 6-benzyl-1-(ethoxymethyl)-5-(propan-2-yl)pyrimidine-2,4(1H,3H)-dione[2] |
| SMILES String | CCOCN1C(=O)NC(=C(C(C)C)C1=O)CC2=CC=CC=C2 |
| CAS Number | 149950-60-7[4] |
| Molecular Formula | C₁₇H₂₂N₂O₃[4] |
| Molecular Weight | 302.37 g/mol [4] |
Synthesis of this compound
The synthesis of this compound can be conceptually broken down into two primary stages: the formation of the core pyrimidine ring with the desired substituents at positions 5 and 6, followed by the introduction of the ethoxymethyl group at the N1 position. A plausible synthetic route is outlined below, based on established methods for the synthesis of uracil derivatives.[5][6]
Logical Flow of this compound Synthesis
Caption: A logical workflow for the synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 6-benzyl-5-isopropyluracil (Intermediate 1)
A common method for the synthesis of the 6-benzyl-5-isopropyluracil core involves a multicomponent condensation reaction.
-
Reaction: A Biginelli-type condensation or a similar cyclocondensation reaction can be employed. This typically involves the reaction of a β-ketoester (ethyl isobutyrylacetate), an aldehyde (phenylacetaldehyde), and urea in the presence of an acid catalyst.
-
Illustrative Protocol:
-
To a solution of ethyl isobutyrylacetate (1 equivalent) and phenylacetaldehyde (1 equivalent) in a suitable solvent such as ethanol, add urea (1.2 equivalents) and a catalytic amount of a strong acid (e.g., HCl or H₂SO₄).
-
The reaction mixture is heated to reflux for several hours and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The resulting crude product is purified by recrystallization or column chromatography to yield 6-benzyl-5-isopropyluracil.
-
Step 2: Synthesis of this compound (Final Product)
The final step involves the N1-alkoxymethylation of the uracil intermediate.
-
Reaction: 6-benzyl-5-isopropyluracil is reacted with chloromethyl ethyl ether in the presence of a base to introduce the ethoxymethyl group at the N1 position.
-
Illustrative Protocol:
-
To a solution of 6-benzyl-5-isopropyluracil (1 equivalent) in an aprotic solvent such as dimethylformamide (DMF), add a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.2 equivalents).
-
The mixture is stirred at room temperature for a short period to allow for the formation of the corresponding anion.
-
Chloromethyl ethyl ether (1.1 equivalents) is then added dropwise to the reaction mixture.
-
The reaction is stirred at room temperature or slightly elevated temperature until completion, as monitored by TLC.
-
The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to afford this compound.
-
Quantitative Data
Table 2: Spectroscopic Data for this compound
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) |
| Data not explicitly available in the searched literature. Expected signals would include those for the ethoxy, methyl, methine, methylene, and aromatic protons. | Data not explicitly available in the searched literature. Expected signals would include those for the carbonyl, aromatic, and aliphatic carbons. |
Note: The exact chemical shifts can vary depending on the solvent and the specific experimental conditions.
Conclusion
This technical guide has provided a comprehensive overview of the chemical structure and a plausible synthetic route for this compound. While detailed experimental protocols and quantitative data for the direct synthesis of this compound are not exhaustively documented in publicly available literature, the presented methodologies are based on well-established synthetic transformations for uracil derivatives and provide a strong foundation for researchers in the field of medicinal chemistry and drug development. Further research to optimize the synthetic route and fully characterize the compound and its analogs could lead to the discovery of novel and more effective antiviral agents.
References
- 1. Multiple pathways in the synthesis of new annelated analogues of 6-benzyl-1-(ethoxymethyl)-5-isopropyluracil (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound | C17H22N2O3 | CID 65013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis and antiviral evaluation of 6-(trifluoromethylbenzyl) and 6-(fluorobenzyl) analogues of HIV drugs this compound and GCA-186 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of novel N-1 (allyloxymethyl) analogues of 6-benzyl-1-(ethoxymethyl)-5-isopropyluracil (MKC-442, this compound) with improved activity against HIV-1 and its mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
Emivirine: A Technical Guide to a Non-Nucleoside Reverse Transcriptase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Emivirine (formerly MKC-442), with the chemical formula C₁₇H₂₂N₂O₃, is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that was investigated for the treatment of HIV-1 infection.[1] Structurally a pyrimidone derivative, 6-benzyl-1-(ethoxymethyl)-5-isopropyluracil, it exhibits a unique characteristic of being a nucleoside analog that functions as an NNRTI.[2] this compound demonstrated potent and selective inhibition of HIV-1 reverse transcriptase in preclinical studies.[3][4] However, its clinical development was discontinued, and it did not receive regulatory approval.[1] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, in vitro efficacy, preclinical pharmacokinetic data, and generalized experimental protocols for its evaluation. Due to the cessation of its development, detailed human clinical trial data on pharmacokinetics and efficacy are not extensively available in peer-reviewed literature.
Mechanism of Action
This compound is a non-competitive inhibitor of HIV-1 reverse transcriptase (RT).[5] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), which bind to the active site of the enzyme, NNRTIs like this compound bind to a hydrophobic pocket in the p66 subunit of the RT, distant from the active site.[6] This binding induces a conformational change in the enzyme, thereby distorting the catalytic site and inhibiting the conversion of viral RNA into DNA.[6] This allosteric inhibition is a hallmark of the NNRTI class of antiretroviral drugs.
Quantitative Data
The following tables summarize the available quantitative data for this compound from preclinical and in vitro studies.
Table 1: In Vitro Inhibitory Activity of this compound against HIV-1 Reverse Transcriptase
| Parameter | Value | Conditions |
| Ki | 0.20 µM | dTTP-dependent DNA polymerase activity |
| 0.01 µM | dGTP-dependent DNA or RNA polymerase activity | |
| IC₅₀ | 1.6 to 19 nM | Against laboratory-adapted strains of HIV-1 |
| 2 to 40 nM | Against clinical isolates of HIV-1 |
IC₅₀ (Half maximal inhibitory concentration) and Ki (Inhibition constant) values are critical measures of a drug's potency.[7]
Table 2: Preclinical Pharmacokinetic Parameters of this compound
| Species | Parameter | Value | Dosing |
| Rat | Oral Absorption | 68% | 50 mg/kg, Gavage |
| Brain-to-Plasma Ratio | Equal levels in plasma and brain | 250 mg/kg, Oral | |
| Monkey | Pharmacokinetics | Linear | N/A |
Note: Detailed human pharmacokinetic data from clinical trials are not publicly available.
Experimental Protocols
Detailed experimental protocols for the evaluation of this compound are not widely published. However, the following sections describe generalized but detailed methodologies for key experiments typically used for the characterization of NNRTIs.
HIV-1 Reverse Transcriptase Inhibition Assay
This protocol outlines a standard method for determining the inhibitory activity of a compound against HIV-1 reverse transcriptase.
Objective: To determine the IC₅₀ value of this compound against recombinant HIV-1 reverse transcriptase.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer)
-
Poly(rA)-oligo(dT) template-primer
-
[³H]-dTTP (tritiated deoxythymidine triphosphate)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.8, 60 mM KCl, 2 mM DTT, 10 mM MgCl₂, 0.1% Triton X-100)
-
This compound stock solution (in DMSO)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a microtiter plate, combine the assay buffer, poly(rA)-oligo(dT) template-primer, and the various concentrations of this compound or DMSO (vehicle control).
-
Initiate the reaction by adding the recombinant HIV-1 RT to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Start the polymerase reaction by adding [³H]-dTTP.
-
Incubate the plate at 37°C for 1-2 hours.
-
Stop the reaction by adding cold TCA.
-
Harvest the precipitated DNA onto glass fiber filters using a cell harvester.
-
Wash the filters with TCA and ethanol.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
Cell-Based Anti-HIV-1 Assay
This protocol describes a general method to assess the antiviral activity of a compound in a cell culture system.[8]
Objective: To determine the EC₅₀ (half maximal effective concentration) of this compound in inhibiting HIV-1 replication in a susceptible cell line.
Materials:
-
A susceptible human T-cell line (e.g., MT-4, CEM-SS)
-
HIV-1 laboratory strain (e.g., HIV-1 IIIB, NL4-3)
-
Cell culture medium (e.g., RPMI 1640 with 10% fetal bovine serum)
-
This compound stock solution (in DMSO)
-
A method to quantify viral replication (e.g., p24 antigen ELISA, luciferase reporter assay)
-
A method to assess cell viability (e.g., MTT assay)
Procedure:
-
Seed the T-cells in a 96-well plate at a predetermined density.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Add the this compound dilutions to the cells.
-
Infect the cells with a standardized amount of HIV-1.
-
Include uninfected cells as a negative control and infected, untreated cells as a positive control.
-
Incubate the plate at 37°C in a CO₂ incubator for a period that allows for multiple rounds of viral replication (e.g., 4-7 days).
-
After incubation, collect the cell supernatant to quantify viral replication using a p24 ELISA or another appropriate method.
-
In a parallel plate, assess the cytotoxicity of this compound at the same concentrations using an MTT assay to determine the CC₅₀ (50% cytotoxic concentration).
-
Calculate the percentage of inhibition of viral replication for each this compound concentration and determine the EC₅₀ value.
-
The selectivity index (SI) can be calculated as the ratio of CC₅₀ to EC₅₀.
Visualizations
Experimental Workflow for In Vitro Anti-HIV-1 Assay
Caption: Workflow for a cell-based anti-HIV-1 assay.
Generalized Metabolic Pathway of this compound
Caption: Generalized metabolic pathway of this compound.
Conclusion
This compound is a potent NNRTI that showed promise in early preclinical and clinical development.[2][4] Its unique structural and functional characteristics made it a subject of significant interest. However, its development was ultimately halted, and as a result, a comprehensive public record of its clinical pharmacology and metabolic fate is unavailable. This guide provides a summary of the known scientific information on this compound, offering valuable insights for researchers in the field of antiretroviral drug discovery and development. The provided generalized protocols and pathways serve as a template for the evaluation of similar compounds.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound: an NRTI that functions as an NNRTI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Safety assessment, in vitro and in vivo, and pharmacokinetics of this compound, a potent and selective nonnucleoside reverse transcriptase inhibitor of human immunodeficiency virus type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The journey of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) from lab to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Antiviral Activity of Approved and Novel Drugs against HIV-1 Mutations Evaluated under the Consideration of Dose-Response Curve Slope - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cutting edge strategies for screening of novel anti-HIV drug candidates against HIV infection: A concise overview of cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
Emivirine: A Technical Chronicle of a Unique NNRTI in HIV Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Emivirine, also known as MKC-442, holds a unique position in the history of HIV research. Structurally resembling a nucleoside analog, it functionally acts as a potent non-nucleoside reverse transcriptase inhibitor (NNRTI), a dichotomy that sets it apart from other antiretroviral agents.[1] This technical guide provides a comprehensive overview of the discovery, development, and scientific history of this compound, with a focus on its mechanism of action, preclinical and clinical data, and the experimental methodologies used in its evaluation. While this compound's journey did not culminate in regulatory approval, its story offers valuable insights into the drug discovery process, particularly in the context of HIV therapeutics.[2]
Discovery and Lead Optimization
This compound emerged from the optimization of a class of compounds known as 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT) derivatives. These compounds were identified as a promising series of NNRTIs. The lead optimization process focused on modifying the substituents on the uracil ring to enhance antiviral potency and improve the resistance profile. This effort ultimately led to the synthesis of this compound, 6-benzyl-1-(ethoxymethyl)-5-isopropyluracil, which demonstrated potent and selective activity against HIV-1.[3]
Mechanism of Action
This compound exerts its anti-HIV-1 activity by non-competitively inhibiting the viral enzyme reverse transcriptase (RT).[3] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), this compound does not require intracellular phosphorylation to become active. It binds to a hydrophobic pocket in the p66 subunit of the HIV-1 RT, located approximately 10 Å from the polymerase active site.[3] This binding induces a conformational change in the enzyme, thereby distorting the active site and inhibiting the polymerization of viral DNA.
Preclinical Data
In Vitro Antiviral Activity & Cytotoxicity
This compound demonstrated potent activity against wild-type HIV-1 and certain NNRTI-resistant strains in various cell lines.
| Parameter | Virus/Cell Line | Value | Reference |
| Ki (dTTP-dependent) | HIV-1 RT | 0.20 µM | [4] |
| Ki (dGTP-dependent) | HIV-1 RT | 0.01 µM | [4] |
| EC50 | Wild-type HIV-1 | 0.02 µM | [5] |
| CC50 | Human bone marrow progenitor cells | >100 µM | [4] |
Preclinical Pharmacokinetics
Pharmacokinetic studies in animal models provided essential data for advancing this compound to clinical trials.
| Parameter | Species | Value | Reference |
| Oral Absorption | Rat | 68% | [3][4] |
| Lethal Oral Dose (Male) | Rat | ≥3 g/kg | [4] |
| Lethal Oral Dose (Female) | Rat | 2.5 g/kg | [4] |
Clinical Development
This compound progressed through Phase I and II clinical trials to evaluate its safety, tolerability, and efficacy in HIV-infected individuals.
Phase I/II Clinical Trial Results
Early phase clinical trials showed that this compound was generally well-tolerated and exhibited significant antiviral activity.[1] A notable Phase I/II double-blind, placebo-controlled study demonstrated a substantial reduction in viral load.
| Dosage | Duration | Viral Load Reduction | Reference |
| 750 mg b.i.d. | 1 week | 96% | [1] |
Despite these promising early results, further clinical development of this compound was halted, and it did not receive regulatory approval.[2]
Experimental Protocols
HIV-1 Reverse Transcriptase Inhibition Assay (General Protocol)
This protocol outlines a typical enzyme-linked immunosorbent assay (ELISA)-based method for determining the inhibitory activity of compounds against HIV-1 RT.
-
Preparation of Reagents:
-
Prepare a reaction buffer containing Tris-HCl, KCl, MgCl2, DTT, and a non-ionic detergent.
-
Prepare a solution of poly(A) template and oligo(dT) primer.
-
Prepare a solution of dNTPs, including biotin-labeled dUTP.
-
Reconstitute recombinant HIV-1 RT to a working concentration.
-
Prepare serial dilutions of this compound and control inhibitors.
-
-
Assay Procedure:
-
Coat a 96-well microtiter plate with streptavidin.
-
In a separate reaction plate, combine the reaction buffer, poly(A)-oligo(dT), dNTPs, and the test compound (this compound) or control.
-
Initiate the reaction by adding HIV-1 RT to each well.
-
Incubate the reaction plate at 37°C for 1 hour.
-
Stop the reaction by adding EDTA.
-
Transfer the reaction mixture to the streptavidin-coated plate and incubate to allow the biotinylated DNA product to bind.
-
Wash the plate to remove unbound components.
-
Add a horseradish peroxidase (HRP)-conjugated anti-digoxigenin antibody (if digoxigenin-labeled dUTP is used) or an HRP-conjugated anti-biotin antibody.
-
Incubate and wash the plate.
-
Add a colorimetric HRP substrate (e.g., TMB) and incubate until color develops.
-
Stop the colorimetric reaction with an acid solution.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound compared to the no-inhibitor control.
-
Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
-
Synthesis of this compound (Illustrative Pathway)
The synthesis of this compound (6-benzyl-1-(ethoxymethyl)-5-isopropyluracil) can be achieved through a multi-step process, a simplified representation of which is provided below. For detailed, step-by-step laboratory procedures, including specific reagents, quantities, and reaction conditions, consultation of the primary medicinal chemistry literature is recommended.[5]
Resistance
As with other NNRTIs, prolonged exposure to this compound can lead to the selection of drug-resistant strains of HIV-1. Genotypic and phenotypic analyses have shown that mutations in the NNRTI binding pocket of the reverse transcriptase can reduce the binding affinity of this compound, thereby decreasing its antiviral efficacy.[1] Studies on analogues of this compound have been conducted to overcome resistance conferred by common NNRTI mutations such as Y181C and K103N.[6]
Conclusion
This compound represents a noteworthy chapter in the development of anti-HIV therapeutics. Its unique structural and functional characteristics, coupled with its potent in vitro activity, underscored the potential of the HEPT class of compounds. Although it did not achieve clinical use, the research surrounding this compound has contributed significantly to our understanding of HIV-1 reverse transcriptase inhibition and the challenges of drug resistance. The data and methodologies developed during its investigation have informed the design and development of subsequent generations of NNRTIs, leaving a lasting legacy in the ongoing effort to combat HIV/AIDS.
References
- 1. This compound: an NRTI that functions as an NNRTI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. journals.asm.org [journals.asm.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Synthesis and antiviral evaluation of 6-(trifluoromethylbenzyl) and 6-(fluorobenzyl) analogues of HIV drugs this compound and GCA-186 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design of MKC-442 (this compound) analogues with improved activity against drug-resistant HIV mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
Emivirine's Interaction with HIV-1 Reverse Transcriptase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emivirine (also known as MKC-442) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that was investigated for the treatment of HIV-1 infection. Despite its structural resemblance to a nucleoside analog, it functions as a classic NNRTI by binding to an allosteric site on the HIV-1 reverse transcriptase (RT) enzyme.[1] This binding induces conformational changes that ultimately inhibit the enzyme's DNA polymerase activity, a critical step in the viral replication cycle. Although this compound did not proceed to clinical use, its study has provided valuable insights into the mechanism of NNRTI action and the development of resistance.[2] This guide provides an in-depth technical overview of this compound's interaction with HIV-1 RT, summarizing key quantitative data, experimental methodologies, and the molecular basis of its inhibitory action.
Quantitative Analysis of this compound's Inhibitory Activity
The inhibitory potency of this compound has been characterized through both enzymatic and cell-based assays. The following tables summarize the available quantitative data.
| Parameter | Substrate | Value (µM) | Enzyme |
| Ki | dTTP-dependent DNA polymerase activity | 0.20[3] | Recombinant HIV-1 RT |
| Ki | dGTP-dependent DNA polymerase activity | 0.01[3] | Recombinant HIV-1 RT |
Table 1: this compound Inhibition Constants (Ki) against HIV-1 Reverse Transcriptase. This table presents the inhibitor constant (Ki) of this compound for the RNA-dependent DNA polymerase activity of HIV-1 RT using different deoxynucleotide triphosphates.
| HIV-1 Strain | Mutations | IC50 (µM) | Cell Line |
| IIIB (Wild-Type) | - | 0.032[3] | MT-4 |
| A17-mutant | K103N + Y181C | > 100[3] | MT-4 |
Table 2: this compound 50% Inhibitory Concentration (IC50) against Wild-Type and Resistant HIV-1. This table shows the concentration of this compound required to inhibit viral replication by 50% in cell culture. A significantly higher IC50 value against the mutant strain indicates resistance.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are representative protocols for the key assays used to characterize this compound's activity.
HIV-1 Reverse Transcriptase Inhibition Assay
This enzymatic assay quantifies the ability of a compound to inhibit the DNA polymerase activity of purified HIV-1 RT.
Principle: The assay measures the incorporation of a radiolabeled deoxynucleoside triphosphate (dNTP) into a newly synthesized DNA strand using a synthetic template/primer. The amount of incorporated radioactivity is inversely proportional to the inhibitory activity of the compound.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
Poly(rA)-oligo(dT) template/primer
-
[³H]TTP (tritiated thymidine triphosphate)
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.8, 60 mM KCl, 10 mM MgCl₂, 1 mM DTT)
-
This compound (or other inhibitors) at various concentrations
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, poly(rA)-oligo(dT), and [³H]TTP.
-
Add varying concentrations of this compound to the reaction mixture.
-
Initiate the reaction by adding a pre-determined amount of recombinant HIV-1 RT.
-
Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding cold TCA to precipitate the newly synthesized DNA.
-
Filter the reaction mixture through glass fiber filters to capture the precipitated DNA.
-
Wash the filters with TCA and ethanol to remove unincorporated [³H]TTP.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the amount of incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration relative to a no-inhibitor control and determine the IC50 value.
Cell-Based Anti-HIV Assay (MTT Method)
This assay determines the antiviral activity of a compound in a cellular context by measuring its ability to protect cells from the cytopathic effects of HIV-1 infection.
Principle: HIV-1 infection of certain T-cell lines, such as MT-4, leads to cell death (cytopathic effect). The MTT assay measures the metabolic activity of living cells, which is proportional to the number of viable cells. An effective antiviral agent will protect the cells from virus-induced death, resulting in a higher MTT signal.
Materials:
-
MT-4 human T-cell line
-
HIV-1 viral stock (e.g., strain IIIB)
-
This compound (or other test compounds) at various concentrations
-
Cell culture medium (e.g., RPMI 1640 with 10% fetal bovine serum)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., acidified isopropanol)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Seed MT-4 cells into a 96-well plate.
-
Add serial dilutions of this compound to the wells.
-
Infect the cells with a pre-titered amount of HIV-1. Include uninfected and virus-infected control wells without any compound.
-
Incubate the plates at 37°C in a CO₂ incubator for a period that allows for significant cytopathic effect in the virus control wells (typically 4-5 days).
-
Add MTT solution to each well and incubate for a few hours. The viable cells will convert the yellow MTT into purple formazan crystals.
-
Add a solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell protection for each this compound concentration and determine the EC50 (50% effective concentration) and CC50 (50% cytotoxic concentration) from parallel experiments without virus infection.
Mechanism of Action and Molecular Interactions
This compound, like other NNRTIs, is an allosteric inhibitor of HIV-1 RT. Its mechanism of action can be visualized as a series of molecular events.
Logical Flow of this compound's Inhibitory Action
Caption: Logical flow of this compound's allosteric inhibition of HIV-1 RT.
Experimental Workflow for Determining this compound's IC50
The process of determining the half-maximal inhibitory concentration (IC50) of this compound against HIV-1 RT involves a systematic enzymatic assay.
Caption: Experimental workflow for determining the IC50 of this compound.
Structural Basis of Interaction and Resistance
The interaction of this compound with HIV-1 RT has been elucidated through X-ray crystallography, revealing the precise binding mode within the NNRTI binding pocket (NNIBP). The PDB entry 1RT1 contains the crystal structure of this compound (MKC-442) in complex with HIV-1 RT.[4]
The NNIBP is a hydrophobic pocket located on the p66 subunit, approximately 10 Å from the polymerase active site. Key amino acid residues that form this pocket and interact with NNRTIs include Leu100, Lys101, Lys103, Val106, Val179, Tyr181, Tyr188, Trp229, and Pro236. The binding of this compound to this pocket induces a conformational change in the enzyme, particularly affecting the "thumb" and "fingers" subdomains, which restricts the flexibility required for DNA polymerization.
Resistance to this compound, and NNRTIs in general, primarily arises from mutations in the amino acid residues lining the NNIBP. The most common mutations that confer resistance to this compound include Y181C and K103N.[5] These mutations can reduce the binding affinity of the inhibitor through steric hindrance or the loss of favorable interactions. For instance, the Y181C mutation removes a critical aromatic ring that forms a pi-stacking interaction with the benzyl group of this compound.
To overcome resistance, analogues of this compound were designed. For example, compound GCA-186, which has additional 3',5'-dimethyl substituents on the benzyl ring, was designed to form closer contacts with the conserved Trp229 residue. This analogue demonstrated an approximately 30-fold greater inhibitory effect against the Y181C mutant virus compared to this compound.[5] The crystal structure of GCA-186 in complex with HIV-1 RT is available under PDB ID 1C1B.
Conclusion
This compound serves as a significant case study in the development of NNRTIs for HIV-1. While it ultimately failed in clinical trials, the research surrounding its mechanism of action, interaction with HIV-1 RT, and the development of resistance has contributed substantially to the broader understanding of this important class of antiretroviral drugs. The quantitative data, experimental protocols, and structural insights detailed in this guide provide a comprehensive resource for researchers in the field of antiviral drug discovery and development. The lessons learned from this compound continue to inform the design of next-generation NNRTIs with improved potency and resistance profiles.
References
- 1. This compound: an NRTI that functions as an NNRTI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 1rt1 - CRYSTAL STRUCTURE OF HIV-1 REVERSE TRANSCRIPTASE COMPLEXED WITH MKC-442 - Summary - Protein Data Bank Japan [pdbj.org]
- 5. Design of MKC-442 (this compound) analogues with improved activity against drug-resistant HIV mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Profile of Emivirine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emivirine (formerly known as MKC-442) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that was investigated for the treatment of HIV-1 infection. Structurally a uracil analog, it exhibits a unique pharmacological profile by functioning as a potent, non-competitive inhibitor of the HIV-1 reverse transcriptase (RT) enzyme.[1][2] Although its clinical development was discontinued, the study of this compound provides valuable insights into the structure-activity relationships and resistance profiles of NNRTIs. This document provides an in-depth technical guide to the pharmacological profile of this compound, summarizing its mechanism of action, in vitro and in vivo pharmacology, and available clinical data.
Mechanism of Action
This compound exerts its antiviral activity through the non-competitive inhibition of HIV-1 reverse transcriptase.[2] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), this compound does not require intracellular phosphorylation to become active. It binds to a hydrophobic pocket in the p66 subunit of the HIV-1 RT, which is distinct from the active site where nucleosides bind.[3][4] This allosteric binding induces a conformational change in the enzyme, thereby distorting the active site and inhibiting the polymerase activity required for the conversion of viral RNA into DNA.[4]
Pharmacodynamics
In Vitro Antiviral Activity
This compound has demonstrated potent and selective activity against HIV-1 in vitro. Its efficacy has been evaluated in various cell lines, showing inhibition of viral replication at nanomolar concentrations.
| Parameter | Value | Assay Conditions | Reference |
| Ki (dTTP-dependent) | 0.20 µM | Enzyme assay | [2] |
| Ki (dGTP-dependent) | 0.01 µM | Enzyme assay | [2] |
| IC50 (HIV-1 Lab Strains) | 1.6 - 19 nM | Cell-based assay | [1] |
| EC50 (Wild-Type HIV-1) | 1.3 nM | Cell-based assay | [1] |
Resistance Profile
As with other NNRTIs, the emergence of drug-resistant mutations is a significant concern for this compound. The primary mutation associated with this compound resistance is Y181C in the reverse transcriptase enzyme. This mutation significantly reduces the binding affinity of this compound to the allosteric pocket.
| HIV-1 Strain | EC50 (nM) | Fold Change in EC50 | Reference |
| Wild-Type | 1.3 | - | [1] |
| Y181C Mutant | >1,000 | >769 | [1] |
| K103N Mutant | 1.3 | 1 | [1] |
Pharmacokinetics
Preclinical Pharmacokinetics
Pharmacokinetic studies in animal models have provided initial insights into the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
| Parameter | Rat | Monkey | Reference |
| Oral Bioavailability | 68% | Not Reported | |
| Protein Binding | Not Reported | Not Reported | |
| Metabolism | Hepatic | Hepatic | |
| Elimination | Not Reported | Not Reported |
In rats, this compound demonstrated good oral absorption. Studies with liver microsomes indicated that the metabolism of this compound in human microsomes is approximately one-third of that observed in rat and monkey microsomes, suggesting potentially slower clearance in humans.
Human Pharmacokinetics
Detailed human pharmacokinetic data (Cmax, Tmax, AUC, half-life) from clinical trials are not extensively published due to the discontinuation of the drug's development. Early phase trials indicated that the drug was well-tolerated.[5]
Clinical Trials
This compound progressed to Phase I and II clinical trials. An early Phase I/II double-blind, placebo-controlled study involving 49 HIV-positive patients evaluated multiple oral doses (100-1000 mg twice daily for up to 2 months).[6] The results showed that at a dose of 750 mg twice daily, this compound reduced viral load by an average of 96% after one week of therapy.[5][6] This reduction was sustained for two weeks, after which a gradual increase in viral load was observed.[6]
A Phase II/III clinical trial (NCT00002215) was initiated to further evaluate the safety and efficacy of this compound in combination with other antiretroviral agents in treatment-experienced patients.[7] However, the development of this compound was ultimately halted, and detailed results from these later-stage trials are not publicly available.
Safety and Tolerability
Preclinical Toxicology
Preclinical safety assessments in rats and monkeys indicated that this compound was generally well-tolerated. At higher doses, reversible effects on the kidneys and increased liver weights (attributed to enzyme induction) were observed. This compound did not show genotoxic activity.
| Parameter | Result | Species | Reference |
| Genotoxicity | Negative | In vitro/In vivo | |
| Bone Marrow Toxicity (CC50) | 30-50 µM | Human cells | [1] |
Clinical Safety
In early clinical trials, this compound was reported to be generally well-tolerated.[6] The most frequently reported adverse events were transient and included headache, rash, nausea, vomiting, and diarrhea.[6] A comprehensive safety profile from larger, long-term clinical trials is not available.
Experimental Protocols
In Vitro Anti-HIV Activity Assay (General Methodology)
The in vitro anti-HIV activity of this compound was likely determined using a cell-based assay. A general protocol for such an assay is as follows:
-
Cell Culture: A suitable human T-cell line (e.g., MT-4, CEM) is cultured under standard conditions.
-
Virus Infection: Cells are infected with a known titer of HIV-1.
-
Drug Treatment: Immediately after infection, cells are treated with serial dilutions of this compound.
-
Incubation: The treated and untreated (control) infected cells are incubated for a period of 3-7 days.
-
Assessment of Viral Replication: The extent of viral replication is quantified using various methods, such as:
-
p24 Antigen ELISA: Measures the concentration of the viral core protein p24 in the cell culture supernatant.
-
Reverse Transcriptase Activity Assay: Measures the activity of the RT enzyme in the supernatant.
-
Cytopathic Effect (CPE) Assay: Measures the virus-induced cell death, often using a colorimetric agent like MTT.
-
-
Data Analysis: The concentration of this compound that inhibits viral replication by 50% (IC50 or EC50) is calculated from the dose-response curve.
Conclusion
This compound is a potent non-nucleoside reverse transcriptase inhibitor with a well-defined mechanism of action and significant in vitro activity against HIV-1. Preclinical studies demonstrated a favorable pharmacokinetic and safety profile in animal models. While early clinical trials showed promise in reducing viral load, the development of this compound was discontinued. The available data on this compound contributes to the broader understanding of NNRTI pharmacology and the challenges of developing new antiretroviral agents, particularly with respect to the emergence of drug resistance. Further research into the structural basis of this compound's interaction with the HIV-1 reverse transcriptase could still offer valuable information for the design of future NNRTIs with improved resistance profiles.
References
- 1. Safety Assessment, In Vitro and In Vivo, and Pharmacokinetics of this compound, a Potent and Selective Nonnucleoside Reverse Transcriptase Inhibitor of Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. HIV-1 Reverse Transcriptase/Integrase Dual Inhibitors: A Review of Recent Advances and Structure-activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conformational Changes in HIV-1 Reverse Transcriptase Induced by Nonnucleoside Reverse Transcriptase Inhibitor Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: an NRTI that functions as an NNRTI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. | BioWorld [bioworld.com]
- 7. go.drugbank.com [go.drugbank.com]
Emivirine analogues and derivatives design
An In-depth Technical Guide to the Design of Emivirine Analogues and Derivatives
Introduction to this compound (MKC-442)
This compound, also known as MKC-442, is an antiviral drug candidate that was investigated for the treatment of HIV infection.[1] It belongs to the class of non-nucleoside reverse transcriptase inhibitors (NNRTIs).[1][2][3] The mechanism of action of NNRTIs involves binding to an allosteric site on the HIV-1 reverse transcriptase (RT), an enzyme crucial for the replication of the virus.[2][4] This binding induces a conformational change in the enzyme, thereby inhibiting its function. A unique characteristic of this compound is that while it is structurally a nucleoside analogue, it functions as an NNRTI.[4]
Despite showing promising antiviral activity in early studies, the development of this compound was discontinued.[1][2] One of the primary challenges with this compound, and NNRTIs in general, is the rapid emergence of drug-resistant viral strains.[5][6] This has necessitated the design of analogues and derivatives with improved efficacy against resistant mutants.
Rationale for the Design of this compound Analogues
The primary driver for designing this compound analogues is to overcome drug resistance. Mutations in the NNRTI binding pocket of the HIV-1 reverse transcriptase can significantly reduce the binding affinity of these inhibitors. Key mutations that confer resistance to this compound and other NNRTIs include Tyr181Cys (Y181C) and Lys103Asn (K103N).[5][6][7] Therefore, the central goal in the design of new this compound derivatives is to create molecules that can effectively inhibit these resistant mutant forms of the reverse transcriptase.
Core Structure and Structure-Activity Relationships (SAR)
The chemical structure of this compound is 6-benzyl-1-(ethoxymethyl)-5-isopropyluracil.[2] Structure-activity relationship (SAR) studies have been crucial in identifying which parts of the molecule can be modified to improve its activity against resistant strains. These studies have revealed that the C6 position of the uracil ring is a critical point for modification to overcome resistance.[5][6][7]
Design Strategies for this compound Analogues
Several strategies have been employed to design this compound analogues with improved properties. These have primarily focused on modifications at the C6 position of the uracil ring to enhance interactions with the NNRTI binding pocket, particularly in mutant reverse transcriptase enzymes.
dot
Caption: Key design strategies for developing this compound analogues.
Key Analogues and Their Design Rationale:
-
TNK-6123 : This analogue incorporates a C6 thiocyclohexyl group. The rationale behind this modification was to introduce greater flexibility, allowing the molecule to better adapt to the altered shape of the NNRTI binding pocket in the Y181C mutant.[5][6][7]
-
GCA-186 : In this derivative, 3',5'-dimethyl substituents were added to the C6-benzyl group. This was designed to create closer contacts with the conserved Trp229 residue in the binding pocket, thereby enhancing binding affinity.[5][6][7]
-
Furoannelated Analogues : These conformationally restricted analogues were designed to lock the aromatic substituent in a position that mimics its bound conformation in the wild-type enzyme.[8]
-
6-Arylvinyl Analogues : This series explored the replacement of the 6-arylketone with a 6-arylvinyl group to potentially improve antiviral activity.[9]
-
6-(Fluorobenzyl) and 6-(Trifluoromethylbenzyl) Analogues : The introduction of fluorine or trifluoromethyl groups was investigated to modulate the electronic and steric properties of the C6 substituent and potentially enhance potency.[10]
Quantitative Data: Antiviral Activity of this compound and its Analogues
The antiviral activity of this compound and its key analogues has been quantified against wild-type HIV-1 and resistant strains. The 50% effective concentration (EC50), which is the concentration of the drug that inhibits 50% of viral replication, is a standard measure of antiviral potency.
| Compound | Wild-Type HIV-1 EC50 (nM) | Y181C Mutant EC50 (nM) | K103N Mutant EC50 (nM) |
| This compound (MKC-442) | 1.1 | >1000 | >1000 |
| TNK-6123 | 1.2 | 96 | 94 |
| GCA-186 | 1.1 | 33 | 40 |
| 9i (6-(3-fluorobenzyl) analogue) | 20 | - | - |
Data for this compound, TNK-6123, and GCA-186 sourced from[5][6]. Data for 9i sourced from[10]. A hyphen (-) indicates that data was not available in the cited sources.
Experimental Protocols
Synthesis of Key Analogues
-
TNK-6123 (6-cyclohexylthio-1-ethoxymethyl-5-isopropyluracil) : The synthesis involves the treatment of a solution of lithium 2,2,6,6-tetramethylpiperidide in THF with 1-ethoxymethyl-5-isopropyluracil at a temperature below -70 °C. Dicyclohexyl disulfide is then added to this solution to yield the final product.[5]
-
GCA-186 (6-(3',5'-dimethylbenzyl)-1-ethoxymethyl-5-isopropyluracil) : The preparation of GCA-186 has been previously reported in the scientific literature.[5]
-
6-(Fluorobenzyl) Analogues : A key synthetic step for these compounds involves the cross-coupling reaction of 6-chloro-2,4-dimethoxypyrimidines with the appropriate benzylic Grignard reagents.[10]
Antiviral Activity Assay
The antiviral activity of this compound and its analogues is typically determined using cell-based assays. A common method is the inhibition of HIV-1-induced focus formation in MAGI-CCR5 cells.[5] This assay involves the following general steps:
-
Cell Culture : MAGI-CCR5 cells, which are HeLa cells engineered to express CD4, CCR5, and an HIV-1 LTR-driven β-galactosidase reporter gene, are cultured in an appropriate medium.
-
Infection : The cells are infected with a known amount of HIV-1 in the presence of varying concentrations of the test compound.
-
Incubation : The infected cells are incubated for a period of time (e.g., 48 hours) to allow for viral replication and expression of the reporter gene.
-
Staining : The cells are then fixed and stained for β-galactosidase activity. Infected cells will turn blue.
-
Quantification : The number of blue-stained foci (clusters of infected cells) is counted for each drug concentration.
-
EC50 Determination : The EC50 value is calculated as the concentration of the compound that reduces the number of infected foci by 50% compared to a no-drug control.
Mechanism of Action and Resistance
dot
Caption: Interaction of NNRTIs with wild-type and resistant HIV-1 RT.
This compound and other NNRTIs bind to a hydrophobic pocket located approximately 10 Å away from the polymerase active site of HIV-1 reverse transcriptase. This binding allosterically inhibits the enzyme's function. Mutations such as Y181C and K103N alter the size, shape, and charge of this binding pocket, which can lead to a significant loss of binding affinity for the inhibitor.
The designed analogues, TNK-6123 and GCA-186, are able to overcome the effects of these mutations. The increased flexibility of the thiocyclohexyl group in TNK-6123 allows it to fit into the differently shaped binding pocket of the Y181C mutant. The 3',5'-dimethylbenzyl group of GCA-186 is able to form new, favorable interactions with the conserved Trp229 residue, compensating for the loss of interaction with the mutated residue.[5][6]
Conclusion and Future Perspectives
The design of this compound analogues has provided valuable insights into overcoming NNRTI resistance. The strategies of modifying the C6 substituent to increase flexibility and enhance contacts with conserved residues have proven to be effective in restoring activity against clinically relevant mutant strains of HIV-1. These principles can be applied to the design of other classes of NNRTIs to develop more resilient antiretroviral therapies. Future research in this area may focus on further optimizing these analogues to improve their pharmacokinetic properties and to address a broader spectrum of resistance mutations.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C17H22N2O3 | CID 65013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound: an NRTI that functions as an NNRTI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design of MKC-442 (this compound) analogues with improved activity against drug-resistant HIV mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of furoannelated analogues of this compound (MKC-442) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of 6-arylvinyl analogues of the HIV drugs SJ-3366 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and antiviral evaluation of 6-(trifluoromethylbenzyl) and 6-(fluorobenzyl) analogues of HIV drugs this compound and GCA-186 - PubMed [pubmed.ncbi.nlm.nih.gov]
Emivirine: An Antiviral Agent with a Narrow Spectrum Limited to HIV-1
A comprehensive review of publicly available scientific literature reveals no evidence of Emivirine's antiviral activity beyond its intended target, the Human Immunodeficiency Virus Type 1 (HIV-1). Extensive searches for in-vitro screening data and specific studies against other viral pathogens, including Hepatitis B Virus (HBV), Hepatitis C Virus (HCV), and Herpes Simplex Virus (HSV), yielded no information to suggest a broader antiviral spectrum. This compound, also known as MKC-442, is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that showed promise in early studies against HIV-1 but was ultimately unsuccessful in human clinical trials and its development was discontinued.[1]
Activity Confined to HIV-1 Reverse Transcriptase
This compound's mechanism of action is highly specific to the reverse transcriptase (RT) enzyme of HIV-1, a critical component in the viral replication cycle.[2] As an NNRTI, it binds to a non-essential site on the enzyme, inducing a conformational change that inhibits its function and thereby prevents the conversion of viral RNA into DNA. This specificity is a hallmark of many NNRTIs, and the available data indicates that this compound's activity is restricted to HIV-1, with one source explicitly stating it was without effect on HIV-2.[2]
Lack of Evidence for Broader Antiviral Applications
Despite the urgent and ongoing need for broad-spectrum antiviral agents, there is no indication in the scientific literature that this compound has been repurposed or evaluated for activity against other significant viral pathogens. In vitro antiviral screening is a common practice in drug discovery to identify new uses for existing compounds, yet no such data for this compound has been published.
Due to the absence of any quantitative data, experimental protocols, or identified signaling pathways related to this compound's activity against viruses other than HIV-1, the creation of an in-depth technical guide on its broader antiviral spectrum is not possible at this time. The scientific consensus, based on available information, is that this compound is a failed anti-HIV-1 drug with no known antiviral activity beyond this specific retrovirus.
References
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide on the In Vitro Antiviral Activity of Emivirine
Introduction
This compound, also known as MKC-442, is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that has demonstrated potent and selective antiviral activity against Human Immunodeficiency Virus Type 1 (HIV-1) in vitro.[1][2] Structurally, it is a pyrimidone derivative, specifically 6-benzyl-1-(ethoxymethyl)-5-isopropyluracil.[2][3] Although it has the structure of a nucleoside analog, it functions as an NNRTI by binding directly to the reverse transcriptase enzyme.[3][4] this compound showed promise in early studies but ultimately failed to demonstrate sufficient efficacy in human clinical trials and its development was discontinued.[5][6] Nevertheless, its in vitro profile serves as a valuable case study for the research and development of antiviral agents, particularly NNRTIs.
Mechanism of Action
This compound exerts its antiviral effect by non-competitively inhibiting the HIV-1 reverse transcriptase (RT), an essential enzyme for the conversion of viral RNA into proviral DNA.[3][4] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), this compound does not bind to the active site of the enzyme. Instead, it binds to a specific, allosteric hydrophobic pocket located near the active site. This binding induces a conformational change in the enzyme, thereby distorting the catalytic site and inhibiting its DNA polymerase activity.
The inhibition is specific to HIV-1 RT; this compound has been shown to be ineffective against HIV-2 RT and other DNA polymerases.[1] This specificity is a hallmark of the NNRTI class of antiretroviral drugs.
Quantitative Data Presentation
The in vitro efficacy of this compound has been quantified through various assays, determining its inhibitory concentration (IC50/EC50), cytotoxic concentration (CC50), and enzyme inhibition constant (Ki).
Table 1: In Vitro Antiviral Activity of this compound against Wild-Type HIV-1
| Compound | Virus Strain | Cell Line | Parameter | Value (µM) | Reference |
| This compound (MKC-442) | LAI | MT-4 | IC50 | 0.008 | [1] |
| This compound (MKC-442) | HIV-1 IIIB | MT-4 | EC50 | 0.03 | [1] |
Table 2: In Vitro Activity of this compound against Resistant HIV-1 Strains
| Mutation(s) | Cell Line | Parameter | Value (µM) | Reference |
| Y181C | MT-4 | EC50 | > 10 | [1] |
| K103N, Y181C | MT-4 | EC50 | > 100 | [1] |
| 41L, 74V, 106A, 215Y (MDR) | MT-4 | EC50 | > 100 | [1] |
Table 3: In Vitro Cytotoxicity of this compound
| Compound | Cell Line | Parameter | Value (µM) | Reference |
| This compound (MKC-442) | MT-4 | CC50 | > 100 | [1] |
| This compound (EMV) | Human Bone Marrow Cells | No Effect | Up to 10 | [1][2] |
| This compound (EMV) | HepG2 | No Effect on Mitochondria | Up to 10 | [1] |
Table 4: Enzyme Inhibition Data for this compound
| Enzyme Activity | Parameter | Value (µM) | Reference |
| dTTP-dependent DNA/RNA Polymerase | Ki | 0.20 | [1][7] |
| dGTP-dependent DNA/RNA Polymerase | Ki | 0.01 | [1][7] |
Combination Studies
In vitro studies have demonstrated that this compound acts synergistically with NRTIs to inhibit HIV-1 replication. Combinations of this compound with two NRTIs, such as stavudine (d4T) and lamivudine (3TC), or d4T and didanosine (ddI), were found to be synergistic in MT-4 cells.[8] These three-drug combinations were capable of completely suppressing the replication of HIV-1 for at least 40 days in cell culture.[8] This suggests that combining this compound with NRTIs could be a potent therapeutic strategy, potentially delaying or preventing the emergence of drug resistance.
Resistance Profile
Prolonged in vitro culture of HIV-1 in the presence of this compound as a single agent leads to the emergence of drug-resistant viral strains.[8] These breakthrough viruses exhibit significantly reduced susceptibility to this compound.[8] Genotypic analysis of these resistant viruses revealed specific amino acid mutations in the reverse transcriptase enzyme.[8] The development of resistance is a common challenge for NNRTIs.
Notably, research has been conducted to design analogues of this compound with improved activity against common drug-resistant mutants. For instance, analogues GCA-186 and TNK-6123 were designed to be more effective against the Tyr181Cys (Y181C) and Lys103Asn (K103N) mutant viruses, showing approximately 30-fold greater inhibitory effects than the parent compound.[9] This highlights a potential strategy to overcome NNRTI resistance.
Experimental Protocols
1. Cell-Based Antiviral Assay (MTT Method)
This assay is used to determine the 50% effective concentration (EC50) of this compound required to protect cells from the cytopathic effects of HIV-1, and the 50% cytotoxic concentration (CC50) of the drug on uninfected cells.
-
Principle: The assay measures the metabolic activity of viable cells via the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of living cells.
-
Methodology:
-
Cell Plating: Seed MT-4 cells into 96-well microtiter plates.
-
Compound Dilution: Prepare serial dilutions of this compound.
-
Infection & Treatment: For EC50 determination, infect cells with a standard inoculum of HIV-1 and immediately add the drug dilutions. For CC50, add drug dilutions to uninfected cells. Include control wells (cells only, cells + virus).
-
Incubation: Incubate the plates for 4-5 days at 37°C in a humidified, 5% CO2 atmosphere.
-
MTT Addition: Add MTT solution to each well and incubate for a further 4 hours to allow formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) to dissolve the formazan crystals.
-
Readout: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Calculation: Calculate EC50 and CC50 values by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.
-
2. Reverse Transcriptase (RT) Inhibition Assay
This biochemical assay directly measures the ability of this compound to inhibit the enzymatic activity of purified HIV-1 RT.
-
Principle: The assay quantifies the synthesis of DNA from a synthetic template/primer (e.g., poly(rA) template and oligo(dT) primer) by the RT enzyme. The amount of newly synthesized DNA is measured, often using a fluorescent dye that specifically binds to double-stranded DNA (dsDNA) or by incorporating labeled nucleotides.
-
Methodology:
-
Template/Primer Annealing: Anneal a poly(rA) template with an oligo(dT)16 primer.
-
Reaction Setup: In a 96-well plate, combine a reaction buffer (containing Tris-HCl, KCl, MgCl2, DTT) with dTTPs and the annealed template/primer.
-
Inhibitor Addition: Add serial dilutions of this compound (or control inhibitor) to the wells.
-
Enzyme Addition: Add a standardized amount of purified HIV-1 RT enzyme to initiate the reaction.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).
-
Stopping Reaction: Terminate the reaction by adding EDTA.
-
Detection: Add a dsDNA-binding fluorescent dye (e.g., PicoGreen).
-
Readout: Measure the fluorescence (e.g., excitation ~490 nm, emission ~523 nm).
-
Calculation: Determine the IC50 value by plotting the percent inhibition of RT activity against the drug concentration.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Safety Assessment, In Vitro and In Vivo, and Pharmacokinetics of this compound, a Potent and Selective Nonnucleoside Revers… [ouci.dntb.gov.ua]
- 3. This compound | C17H22N2O3 | CID 65013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound: an NRTI that functions as an NNRTI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. medkoo.com [medkoo.com]
- 7. This compound (PD004661, MLILORUFDVLTSP-UHFFFAOYSA-N) [probes-drugs.org]
- 8. Three-drug combinations of this compound and nucleoside reverse transcriptase inhibitors in vitro: long-term culture of HIV-1-infected cells and breakthrough viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design of MKC-442 (this compound) analogues with improved activity against drug-resistant HIV mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
Emivirine and its Relationship to Uracil Analogues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Emivirine (formerly MKC-442) is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) that, despite its structural resemblance to nucleoside analogues, exerts its anti-HIV-1 activity through a distinct allosteric mechanism. As a derivative of uracil, this compound belongs to a broad class of pyrimidine analogues that have been extensively investigated for their therapeutic potential. This technical guide provides an in-depth analysis of the core relationship between this compound and other uracil analogues, focusing on their structural characteristics, mechanism of action, and inhibitory potency. Detailed experimental protocols for key assays and visualizations of the underlying biochemical pathways and experimental workflows are presented to support further research and development in this area.
Structural Relationship to Uracil
This compound, chemically named 6-benzyl-1-(ethoxymethyl)-5-isopropyluracil, is a pyrimidone derivative.[1] Its core structure is that of uracil, a naturally occurring pyrimidine base found in RNA. The anti-HIV activity of this compound and its analogues is conferred by specific substitutions at the N-1, C-5, and C-6 positions of the uracil ring.[2]
-
Uracil Core: The foundational six-membered pyrimidine ring.
-
N-1 Substitution: An ethoxymethyl group is attached at this position. This region is critical for interaction with the NNRTI binding pocket of HIV-1 reverse transcriptase.
-
C-5 Substitution: An isopropyl group is present at this position, contributing to the hydrophobic interactions within the binding pocket.
-
C-6 Substitution: A benzyl group at this position plays a crucial role in the molecule's conformation and binding affinity.
The structural modifications to the uracil core distinguish this compound from endogenous nucleosides and other uracil analogues, leading to its specific mechanism of action as an NNRTI.[2]
Mechanism of Action: A Non-Nucleoside Approach
While structurally a nucleoside analog, this compound functions as a non-nucleoside reverse transcriptase inhibitor (NNRTI).[2] This represents a fascinating dichotomy where a molecule with a nucleoside-like scaffold adopts a completely different inhibitory mechanism.
NNRTIs bind to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase (RT), located approximately 10 Å from the polymerase active site.[3] This binding induces a conformational change in the enzyme, primarily affecting the "thumb" and "fingers" subdomains, which distorts the catalytic site and inhibits the polymerization of viral DNA.[3][4] this compound's binding is non-competitive with respect to the natural deoxynucleotide triphosphates (dNTPs).
The key interactions of this compound and its analogues within the NNRTI binding pocket involve hydrophobic interactions with a number of key amino acid residues.
Signaling Pathway: this compound Inhibition of HIV-1 Reverse Transcriptase
Caption: this compound binds to an allosteric site on HIV-1 RT, inhibiting viral DNA synthesis.
Quantitative Data: Inhibitory Potency
The inhibitory potency of this compound and related uracil analogues is typically quantified by the half-maximal inhibitory concentration (IC50) in cell-based assays and the inhibitor constant (Ki) in enzyme assays.
Table 1: In Vitro Anti-HIV-1 Activity of this compound and Selected Uracil Analogues
| Compound | Target | Assay | IC50 (µM) | Ki (µM) | Reference(s) |
| This compound (MKC-442) | HIV-1 RT | Enzyme Assay | - | 0.20 (for dTTP) | [5] |
| 0.01 (for dGTP) | [5] | ||||
| HIV-1 (Wild Type) | Cell-based | 0.02 | - | [2] | |
| GCA-186 | HIV-1 (Wild Type) | Cell-based | - | - | [6] |
| HIV-1 (Tyr181Cys) | Cell-based | ~0.04 | - | [6] | |
| TNK-6123 | HIV-1 (Wild Type) | Cell-based | - | - | [6] |
| HIV-1 (Tyr181Cys) | Cell-based | ~0.04 | - | [6] | |
| 10c (Uracil Analogue) | HIV-1 (Wild Type) | Cell-based | 0.03 | - | [7] |
| Compound 9a (Uracil Derivative) | HIV-1 p24 | Cell-based | 62.5 µg/ml | - | [8] |
Experimental Protocols
HIV-1 Reverse Transcriptase Inhibition Assay (Enzyme-based)
This protocol outlines a method to determine the inhibitory activity of compounds against purified HIV-1 reverse transcriptase.
5.1.1 Materials and Reagents
-
Purified recombinant HIV-1 Reverse Transcriptase (RT)
-
Poly(rA)-oligo(dT)18 template-primer
-
[³H]-dTTP (tritiated deoxythymidine triphosphate)
-
Tris-HCl buffer (pH 7.5)
-
KCl
-
MgCl₂
-
EDTA
-
Test compounds (e.g., this compound) dissolved in DMSO
-
Scintillation cocktail
-
Microplate scintillation counter
5.1.2 Procedure
-
Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 10 mM MgCl₂, and 600 nM poly(rA)-oligo(dT)18.
-
Add varying concentrations of the test compound (dissolved in DMSO) to the reaction mixture. Include a DMSO-only control.
-
Initiate the reaction by adding 25 nM of purified HIV-1 RT.
-
Incubate the reaction at 37°C for 20 minutes.
-
Stop the reaction by adding 0.5 M EDTA.
-
Transfer the reaction mixture to a filter plate and wash to remove unincorporated [³H]-dTTP.
-
Add scintillation cocktail to the wells and measure the radioactivity using a microplate scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the Ki value by fitting the data to appropriate enzyme inhibition models.[5]
Anti-HIV-1 Activity Assay (Cell-based)
This protocol describes a method to determine the IC50 of a compound against HIV-1 replication in a cell culture system.
5.2.1 Materials and Reagents
-
TZM-bl cells (HeLa cell line engineered to express CD4, CXCR4, and CCR5, and containing an integrated HIV-1 LTR-luciferase reporter gene)
-
HIV-1 viral stock (e.g., NL4-3)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
Luciferase assay reagent
-
Luminometer
5.2.2 Procedure
-
Seed TZM-bl cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Pre-incubate the HIV-1 viral stock with the different concentrations of the test compound for 1 hour at 37°C.
-
Remove the medium from the cells and add the virus-compound mixture.
-
Incubate the plate for 48 hours at 37°C in a CO₂ incubator.
-
After incubation, remove the supernatant and lyse the cells.
-
Add luciferase assay reagent to the cell lysate and measure the luminescence using a luminometer.
-
Calculate the percentage of inhibition for each compound concentration relative to the virus-only control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.[8]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for screening and characterizing novel uracil analogues as potential anti-HIV-1 agents.
Caption: A streamlined workflow for the discovery and development of novel uracil-based NNRTIs.
Conclusion
This compound serves as a compelling example of a uracil analogue that functions as a potent and specific inhibitor of HIV-1 reverse transcriptase through a non-nucleoside mechanism. Its unique structural features, derived from the versatile uracil scaffold, allow for high-affinity binding to an allosteric site on the enzyme. The quantitative data and experimental protocols provided in this guide offer a framework for the continued exploration of uracil analogues as a promising class of anti-HIV agents. Further research, guided by the principles of structure-activity relationships and detailed mechanistic studies, holds the potential to yield next-generation NNRTIs with improved efficacy and resistance profiles.
References
- 1. This compound | C17H22N2O3 | CID 65013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound: an NRTI that functions as an NNRTI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HIV-1 reverse transcriptase complex with DNA and nevirapine reveals nonnucleoside inhibition mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. proteopedia.org [proteopedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Design of MKC-442 (this compound) analogues with improved activity against drug-resistant HIV mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of novel 3-(3,5-dimethylbenzyl)uracil analogs as potential anti-HIV-1 agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Uracil derivatives as HIV-1 capsid protein inhibitors: design, in silico, in vitro and cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
The Structural Biology of Emivirine Binding to HIV-1 Reverse Transcriptase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the structural and molecular interactions between the non-nucleoside reverse transcriptase inhibitor (NNRTI) Emivirine (also known as MKC-442) and its target, the HIV-1 Reverse Transcriptase (RT). Despite not achieving clinical approval, the study of this compound has provided foundational insights into NNRTI binding, mechanisms of resistance, and strategies for designing next-generation inhibitors with improved efficacy against drug-resistant viral strains.[1][2]
Introduction to this compound and its Mechanism of Action
This compound is a potent and selective NNRTI of HIV-1.[2] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), which compete with natural deoxynucleotide triphosphates (dNTPs) at the polymerase active site, NNRTIs bind to a distinct, allosteric hydrophobic pocket located approximately 10 Å away from the catalytic site.[3][4] This binding event induces conformational changes in the enzyme, particularly in the "thumb" and "fingers" subdomains, which distorts the active site and ultimately inhibits the DNA polymerization process essential for the viral life cycle.[4][5] Structurally, this compound is a uracil derivative, a characteristic that sets it apart from many other NNRTIs and has informed the design of numerous analogues.[6][7]
Quantitative Analysis of this compound-RT Binding and Inhibition
The inhibitory potency of this compound has been quantified through various enzymatic and cell-based assays. The data highlights its high affinity for wild-type HIV-1 RT and varying effectiveness against common NNRTI-resistant mutants.
| Parameter | Value | Target/Condition | Reference |
| Ki (Inhibition Constant) | 0.01 µM | dGTP-dependent DNA polymerase activity | [8] |
| Ki (Inhibition Constant) | 0.20 µM | dTTP-dependent DNA polymerase activity | [8] |
| Analogue Activity (GCA-186) | ~30-fold > this compound | Tyr181Cys mutant HIV-1 virus | [7][9] |
| Analogue Activity (GCA-186) | ~30-fold > this compound | Lys103Asn mutant HIV-1 virus | [7][9] |
| Analogue Activity (TNK-6123) | ~30-fold > this compound | Tyr181Cys mutant HIV-1 virus | [7] |
| Analogue Activity (TNK-6123) | ~30-fold > this compound | Lys103Asn mutant HIV-1 virus | [7] |
The Structural Basis of Interaction and Drug Resistance
The interaction between this compound and HIV-1 RT is understood through X-ray crystallography of the enzyme in complex with this compound analogues. These studies reveal the critical role of the NNRTI binding pocket (NNIBP).
The NNRTI Binding Pocket (NNIBP)
The NNIBP is a flexible, hydrophobic pocket formed by residues from both the p66 and p51 subunits of the RT heterodimer.[3] Key residues that constitute this pocket and are frequently implicated in drug resistance include L100, K101, K103, V106, V179, Y181, Y188, G190, F227, and W229.[10] NNRTIs typically adopt a "butterfly" or "horseshoe" conformation to fit within this pocket.[10]
This compound Analogue Binding Mode
The crystal structure of HIV-1 RT in complex with the this compound analogue GCA-186 (PDB ID: 1C1B) provides a model for this compound's binding mode.[9] The uracil core of the inhibitor is positioned to interact with the main chains of K101 and K103. The benzyl group extends into a hydrophobic sub-pocket formed by aromatic residues like Y181, Y188, F227, and W229. The design of GCA-186, with additional 3',5'-dimethyl substituents on the benzyl ring, was specifically aimed at creating closer contacts with the conserved Trp229 residue to enhance binding affinity.[7][9]
Mechanism of Drug Resistance
The high mutation rate of HIV-1 leads to the rapid selection of drug-resistant strains. For NNRTIs, mutations in and around the NNIBP are common. The most clinically significant mutations that confer resistance to first-generation NNRTIs include K103N and Y181C.[10]
-
Y181C Mutation: The replacement of the bulky, aromatic tyrosine at position 181 with a smaller cysteine residue creates a significant loss of van der Waals and π-π stacking interactions with the inhibitor, drastically reducing binding affinity.[10]
-
K103N Mutation: This mutation introduces steric hindrance and alters the electrostatic environment at the entrance of the binding pocket, impeding the entry and stable binding of the inhibitor.
The design of this compound analogues like GCA-186 and TNK-6123 was a direct strategic response to the Y181C mutation. By modifying the C6 substituent of the uracil ring, these compounds were engineered to have greater conformational flexibility, allowing them to adapt to the altered shape of the mutated binding pocket and maintain inhibitory activity.[7][9]
Experimental Protocols
The following sections detail the methodologies used to elucidate the structural and functional characteristics of this compound's interaction with HIV-1 RT.
X-ray Crystallography of the RT-Inhibitor Complex
This protocol outlines the general steps for determining the three-dimensional structure of HIV-1 RT in complex with an NNRTI like an this compound analogue.
-
Protein Expression and Purification:
-
The genes for the p66 and p51 subunits of HIV-1 RT are co-expressed in an Escherichia coli expression system.[9]
-
Cells are harvested and lysed to release the protein.
-
The RT heterodimer is purified using a series of chromatography steps, such as nickel-affinity chromatography (if His-tagged), ion exchange, and size-exclusion chromatography, to achieve high purity.
-
-
Crystallization:
-
The purified RT is concentrated to an appropriate level (e.g., 10-15 mg/mL).
-
The inhibitor (e.g., GCA-186) is added in molar excess to ensure saturation of the binding pocket.
-
Crystallization is achieved using the hanging drop vapor diffusion method. The protein-inhibitor complex is mixed with a precipitant solution (containing salts like ammonium sulfate, and buffers) and allowed to equilibrate against a larger reservoir of the precipitant solution.
-
Crystals typically form over several days to weeks.
-
-
Data Collection and Processing:
-
Crystals are cryo-protected and flash-frozen in liquid nitrogen.
-
X-ray diffraction data are collected at a synchrotron source.
-
The diffraction data are processed, integrated, and scaled using software packages like HKL2000 or XDS.
-
-
Structure Solution and Refinement:
-
The structure is solved by molecular replacement, using a previously determined RT structure as a search model.
-
The model is refined against the experimental data. The inhibitor molecule is manually fitted into the electron density map corresponding to the NNIBP.
-
Iterative cycles of refinement and model building are performed to improve the quality of the final structure, which is then validated and deposited in the Protein Data Bank (PDB).[9]
-
HIV-1 RT Inhibition Assay (Enzymatic)
This assay measures the direct inhibitory effect of a compound on the polymerase activity of recombinant HIV-1 RT.
-
Reaction Components:
-
Enzyme: Purified recombinant HIV-1 RT.
-
Template/Primer: A poly(rA)/oligo(dT) or similar homopolymeric template-primer is commonly used.
-
Substrate: A mixture of dNTPs, with one radiolabeled dNTP (e.g., [³H]-dTTP).
-
Inhibitor: this compound or its analogues dissolved in DMSO at various concentrations.
-
Buffer: A reaction buffer containing Tris-HCl, MgCl₂, KCl, and a reducing agent like DTT.
-
-
Procedure:
-
The enzyme, template/primer, and inhibitor are pre-incubated in the reaction buffer.
-
The reaction is initiated by adding the dNTP substrate mixture.
-
The reaction is allowed to proceed at 37°C for a specific time (e.g., 30-60 minutes).
-
The reaction is stopped by adding cold trichloroacetic acid (TCA).
-
-
Detection and Analysis:
-
The newly synthesized, radiolabeled DNA is precipitated by the TCA and collected on glass fiber filters.
-
The filters are washed to remove unincorporated radiolabeled dNTPs.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The percentage of inhibition is calculated for each inhibitor concentration, and the IC₅₀ or Ki value is determined by non-linear regression analysis.[8]
-
Antiviral Activity Assay (Cell-Based)
This assay determines the efficacy of a compound in inhibiting HIV-1 replication in a cell culture model.
-
Cell Line and Virus:
-
A susceptible human T-cell line, such as MT-4 cells, is used.[8]
-
A laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB) or clinical isolates containing resistance mutations are used for infection.
-
-
Procedure:
-
Cells are seeded in 96-well plates.
-
The compound is serially diluted and added to the cells.
-
The cells are then infected with a standardized amount of HIV-1.
-
Control wells include uninfected cells and infected cells without any inhibitor.
-
-
Measurement of Viral Replication/Cytopathogenicity:
-
The plates are incubated for several days (e.g., 4-5 days) to allow for viral replication and the induction of cytopathic effects.[8]
-
Cell viability is measured using the MTT assay. MTT is a yellow tetrazolium salt that is reduced to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of living cells.
-
The absorbance is read on a plate reader.
-
-
Data Analysis:
-
The concentration of the compound that protects 50% of the cells from virus-induced death (Effective Concentration, EC₅₀) is calculated.
-
Separately, the cytotoxicity of the compound on uninfected cells is measured to determine the 50% cytotoxic concentration (CC₅₀).
-
The Selectivity Index (SI = CC₅₀ / EC₅₀) is calculated as a measure of the compound's therapeutic window.
-
Visualized Workflows and Mechanisms
The following diagrams illustrate key processes in the study of this compound and its interaction with HIV-1 RT.
Caption: Workflow for determining the crystal structure of the HIV-1 RT-Emivirine complex.
Caption: Allosteric inhibition mechanism of this compound on HIV-1 Reverse Transcriptase.
Caption: Logical flow of the development of HIV-1 resistance to this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medkoo.com [medkoo.com]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Structural Studies and Structure Activity Relationships for Novel Computationally Designed Non-nucleoside Inhibitors and Their Interactions With HIV-1 Reverse Transcriptase [frontiersin.org]
- 5. The structural biology of HIV-1: mechanistic and therapeutic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: an NRTI that functions as an NNRTI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design of MKC-442 (this compound) analogues with improved activity against drug-resistant HIV mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. rcsb.org [rcsb.org]
- 10. Strategies in the Design and Development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) - PMC [pmc.ncbi.nlm.nih.gov]
Emivirine (MKC-442): An In-Depth Technical Review of Early Phase Clinical and Preclinical Findings
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emivirine, also known as MKC-442, is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that was investigated for the treatment of HIV-1 infection.[1][2] Structurally, it is a nucleoside analog, but it functions as an NNRTI by binding to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, thereby inhibiting viral replication.[2] Despite showing promising in vitro and early clinical activity, the development of this compound was ultimately discontinued.[3] This technical guide provides a comprehensive overview of the available early-phase clinical and preclinical data for this compound.
Mechanism of Action
This compound is a potent and selective inhibitor of HIV-1 reverse transcriptase.[1] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), this compound does not require intracellular phosphorylation to become active and does not compete with natural deoxynucleoside triphosphates. Instead, it binds to an allosteric site on the reverse transcriptase enzyme, inducing a conformational change that inhibits its polymerase activity.
Preclinical Data
In Vitro Activity
This compound demonstrated potent antiviral activity against laboratory-adapted strains and clinical isolates of HIV-1. The 50% inhibitory concentrations (IC50) ranged from 1.6 to 19 nM for laboratory strains and 2 to 40 nM for clinical isolates.[1]
Preclinical Pharmacokinetics
Pharmacokinetic studies were conducted in rats and monkeys.[1]
| Parameter | Rat | Monkey |
| Oral Absorption | 68% | - |
| Pharmacokinetics | Linear | Linear |
| Metabolism (vs. Human) | ~3x higher | ~3x higher |
| Brain Penetration (250 mg/kg) | Equal plasma and brain levels | - |
Table 1: Preclinical Pharmacokinetic Parameters of this compound. [1]
Preclinical Toxicology
This compound showed a favorable preclinical safety profile. It exhibited little to no toxicity towards human mitochondria or bone marrow progenitor cells.[1] In 1-month, 3-month, and chronic toxicology studies in rats and monkeys, the primary toxicity observed was reversible vacuolation of kidney tubular epithelial cells and mild increases in blood urea nitrogen.[1] Increased liver weights at higher doses were attributed to the induction of drug-metabolizing enzymes. This compound was not found to be genotoxic and had no adverse effects on reproduction in rats and rabbits, except for decreased maternal and fetal body weights at the highest dose tested (160 mg/kg/day).[1]
Early Phase Clinical Trial Results
Phase I/II Study Design
A Phase I/II double-blind, placebo-controlled study was conducted to evaluate the safety and efficacy of multiple oral doses of this compound in 49 HIV-positive patients. The dose ranged from 100 mg to 1000 mg administered twice daily (b.i.d.) for up to 2 months.
Clinical Efficacy
Preliminary data from a dose-ranging study presented at the 10th International Conference on Antiviral Research (ICAR) in 1997 showed dose-dependent antiviral activity.
| Dose Regimen | Number of Patients (n) | Mean Viral Load Reduction (log10) at Day 8 |
| 500 mg once daily | 6 | -0.8 |
| 500 mg twice daily | 6 | -1.19 |
Table 2: Preliminary Efficacy Data from a Dose-Ranging Study of this compound. [4]
In the 500 mg once-daily group, the viral load began to rebound towards baseline immediately after day 8.[4] For the 500 mg twice-daily cohort, the viral load reduction was sustained at day 29 in one patient for whom data was available.[4] Another report mentioned a 96% viral load reduction in patients treated with a 750 mg b.i.d. dose.[2]
Clinical Safety and Tolerability
This compound was generally well-tolerated in early clinical trials.[2] The most frequently reported adverse events were transient and included headache, rash, nausea, vomiting, and diarrhea.
A report from the 1997 ICAR conference provided some specific safety findings from a study involving 26 patients.
| Adverse Event | Incidence |
| Serious Rash | 1/26 |
| Asymptomatic Liver Transaminase Elevations (>2.5x ULN) | 12/26 |
Table 3: Reported Adverse Events in an Early Study of this compound. [4]
Experimental Protocols
Preclinical Safety and Pharmacokinetic Assessment Workflow
The preclinical evaluation of this compound followed a standard workflow for assessing the safety and pharmacokinetic profile of a new drug candidate.
Discontinuation of Development
The development of this compound was halted after a Phase III trial (study MKC-401) comparing this compound to abacavir showed significantly poorer viral load suppression in the this compound arm.[3]
Conclusion
This compound was a promising NNRTI with potent in vitro anti-HIV-1 activity and a generally favorable preclinical safety profile. Early-phase clinical trials demonstrated its potential for viral load reduction. However, the emergence of more effective antiretroviral agents and the ultimate findings of inferior efficacy in later-stage trials led to the discontinuation of its development. The available data from its early development provide valuable insights into the evaluation of NNRTIs and the challenges of antiretroviral drug development.
References
- 1. journals.asm.org [journals.asm.org]
- 2. This compound: an NRTI that functions as an NNRTI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Triangle drops NNRTI and puts PI on hold | aidsmap [aidsmap.com]
- 4. NATAP: 10th International Conference on Antiviral Research (ICAR) National AIDS Treatment Advocacy Project HIV AIDS Treatment Information [natap.org]
The Discontinuation of Emivirine: A Technical Analysis of a Promising HIV-1 Inhibitor's Demise
Durham, NC - The development of emivirine (formerly MKC-442), a once-promising non-nucleoside reverse transcriptase inhibitor (NNRTI), was officially halted by Triangle Pharmaceuticals following disappointing clinical trial results. This in-depth guide explores the scientific and clinical rationale behind this decision, offering a technical overview for researchers, scientists, and drug development professionals. The primary driver for the discontinuation was a failure to demonstrate superior or even equivalent efficacy against an existing therapy in a pivotal clinical trial. This, compounded by concerns regarding its drug-drug interaction profile and the potential for rapid development of resistance, ultimately led to the cessation of its development.
Core Reasons for Discontinuation
The termination of the this compound development program can be attributed to a confluence of factors, with insufficient clinical efficacy being the definitive cause.
1. Inferior Efficacy in a Head-to-Head Clinical Trial: The pivotal Phase III study, MKC-401, revealed that this compound's antiviral activity was significantly weaker than that of the established nucleoside reverse transcriptase inhibitor (NRTI), abacavir. An interim analysis of this trial, which compared treatment regimens containing either this compound or abacavir in combination with other antiretroviral agents, showed notably poorer viral load suppression in the this compound arm. This lack of a competitive efficacy profile was the principal reason for halting further development.
2. Potential for Drug-Drug Interactions via Cytochrome P450 Induction: Preclinical and early clinical observations suggested that this compound has the potential to induce cytochrome P450 (CYP) enzymes.[1] This is a significant concern in the context of HIV treatment, as patients are often on complex multi-drug regimens. Induction of CYP enzymes can accelerate the metabolism of co-administered drugs, potentially reducing their therapeutic efficacy and leading to treatment failure. While not the primary reported reason for discontinuation, this undesirable pharmacokinetic property would have presented a significant hurdle for its use in clinical practice.
3. Development of Drug Resistance: As with other NNRTIs, the emergence of drug-resistant strains of HIV-1 was a key challenge for this compound. The genetic barrier to resistance for NNRTIs is relatively low, and mutations in the reverse transcriptase enzyme can quickly render these drugs ineffective. Specific mutations, such as Tyr181Cys and Lys103Asn, are known to confer resistance to a broad range of NNRTIs, including this compound. The rapid selection for these resistant variants would have limited its long-term utility.
Clinical Trial Data Summary
Detailed quantitative results from the pivotal MKC-401 trial have not been extensively published in peer-reviewed literature, a common occurrence for discontinued drug candidates. However, reports from the time of discontinuation clearly indicated a significant difference in viral load suppression favoring the abacavir arm.
Early phase I/II studies showed that this compound was generally well-tolerated and demonstrated initial promise. In one such study, this compound monotherapy at a dose of 750 mg twice daily resulted in an average viral load reduction of 96% after one week of treatment.[2] However, this initial suppression was followed by a gradual return to baseline viral levels, a hallmark of monotherapy and the development of resistance.
The most frequently reported adverse events in these early trials were generally mild and transient, including headache, rash, nausea, vomiting, and diarrhea.[2]
Table 1: Summary of Early Phase this compound Clinical Trial Findings
| Parameter | Finding | Reference |
| Efficacy | 96% average reduction in viral load after one week of monotherapy (750 mg b.i.d.) | [2] |
| Adverse Events | Transient headache, rash, nausea, vomiting, diarrhea | [2] |
Experimental Protocols
Detailed protocols for the key clinical trials are not fully available. Below is a summary of the available information for the pivotal MKC-401 trial and another significant Phase II trial, NCT00002215.
MKC-401 Trial Protocol Summary
-
Objective: To compare the efficacy and safety of an this compound-containing regimen to an abacavir-containing regimen.
-
Study Design: The specifics of the study design, such as whether it was double-blind or open-label, and the precise statistical plan, are not publicly available.
-
Patient Population: Patients with HIV-1 infection. Specific inclusion and exclusion criteria are not detailed in the available resources.
-
Treatment Arms:
-
Arm 1: this compound in combination with stavudine and emtricitabine.
-
Arm 2: Abacavir in combination with stavudine and emtricitabine.
-
-
Primary Endpoint: The primary endpoint was likely the proportion of patients achieving a viral load below a certain threshold (e.g., <50 copies/mL) at a specific time point.
NCT00002215 Trial Protocol Summary
-
Objective: To evaluate the safety and efficacy of two different doses of this compound (MKC-442) in combination with nelfinavir in treatment-experienced patients.
-
Study Design: A randomized, double-blind, placebo-controlled study.
-
Patient Population: HIV-1 infected patients who were experienced with lamivudine and zidovudine but naive to protease inhibitors and NNRTIs.
-
Treatment Arms:
-
Arm 1: this compound (lower dose) + Nelfinavir + two NRTIs.
-
Arm 2: this compound (higher dose) + Nelfinavir + two NRTIs.
-
Arm 3: Placebo + Nelfinavir + two NRTIs.
-
-
Primary Endpoint: To compare the proportion of patients with plasma HIV-1 RNA levels below the limit of quantification at 24 weeks.
Visualizations
Mechanism of Action and Resistance
This compound, like other NNRTIs, functions by binding to an allosteric site on the HIV-1 reverse transcriptase enzyme. This binding induces a conformational change that inhibits the enzyme's catalytic activity, thereby preventing the conversion of the viral RNA genome into DNA. Resistance mutations, such as Tyr181Cys and Lys103Asn, occur within this binding pocket. These mutations can sterically hinder the binding of the inhibitor or alter the electrostatic interactions, reducing the drug's affinity and efficacy.
Caption: Mechanism of action of this compound and the impact of resistance mutations.
Experimental Workflow: MKC-401 Trial
The following diagram illustrates the logical flow of the pivotal MKC-401 clinical trial that led to the discontinuation of this compound.
Caption: Logical workflow of the pivotal MKC-401 clinical trial.
Logical Relationship for Discontinuation
The decision to terminate the development of this compound was a direct consequence of the unfavorable comparative efficacy data from the MKC-401 trial, as illustrated below.
Caption: The logical progression leading to the discontinuation of this compound development.
References
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of Emivirine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the laboratory-scale synthesis of Emivirine (also known as MKC-442), a non-nucleoside reverse transcriptase inhibitor (NNRTI). The synthesis is a two-stage process commencing with the formation of the core pyrimidine structure, 6-benzyl-5-isopropyluracil, followed by the introduction of an ethoxymethyl group at the N-1 position.
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes for the synthesis of this compound, based on reported procedures for analogous compounds. Actual results may vary depending on specific laboratory conditions and scale.
| Step | Reaction | Key Reagents | Solvent | Typical Yield (%) | Purity (%) |
| 1 | Synthesis of 6-benzyl-5-isopropyl-2-thiouracil | Ethyl 2-isopropyl-3-oxo-4-phenylbutanoate, Thiourea, Sodium ethoxide | Ethanol | 75-85 | >90 (crude) |
| 2 | Synthesis of 6-benzyl-5-isopropyluracil | 6-benzyl-5-isopropyl-2-thiouracil, Chloroacetic acid | Aqueous solution | 80-90 | >95 (after recrystallization) |
| 3 | Synthesis of this compound | 6-benzyl-5-isopropyluracil, Chloromethyl ethyl ether, Potassium carbonate | Acetonitrile | 60-75 | >98 (after chromatography) |
Experimental Protocols
Stage 1: Synthesis of 6-benzyl-5-isopropyluracil
This stage involves the initial construction of the substituted uracil ring system.
Step 1.1: Synthesis of 6-benzyl-5-isopropyl-2-thiouracil
This step involves the condensation of a β-keto ester with thiourea to form the thiouracil intermediate.
-
Materials:
-
Ethyl 2-isopropyl-3-oxo-4-phenylbutanoate
-
Thiourea
-
Sodium metal
-
Absolute Ethanol
-
Hydrochloric acid (HCl)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) to prepare a solution of sodium ethoxide.
-
To this solution, add thiourea and ethyl 2-isopropyl-3-oxo-4-phenylbutanoate.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and carefully neutralize with hydrochloric acid to precipitate the product.
-
Filter the solid precipitate, wash with cold ethanol, and dry under vacuum to yield crude 6-benzyl-5-isopropyl-2-thiouracil.
-
Step 1.2: Synthesis of 6-benzyl-5-isopropyluracil
This step involves the conversion of the thiouracil to the corresponding uracil.
-
Materials:
-
6-benzyl-5-isopropyl-2-thiouracil
-
Chloroacetic acid
-
Water
-
Sodium hydroxide (NaOH) solution
-
-
Procedure:
-
Suspend the crude 6-benzyl-5-isopropyl-2-thiouracil in an aqueous solution of chloroacetic acid.
-
Heat the mixture to reflux for 8-12 hours. The suspension should gradually become a clear solution.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.
-
Adjust the pH of the solution to ~9-10 with a sodium hydroxide solution to precipitate the product.
-
Filter the precipitate, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 6-benzyl-5-isopropyluracil.
-
Stage 2: Synthesis of this compound (N-1 Alkoxymethylation)
This final stage introduces the ethoxymethyl group at the N-1 position of the uracil ring.
-
Materials:
-
6-benzyl-5-isopropyluracil
-
Chloromethyl ethyl ether (CEM-Cl) - Caution: CEM-Cl is a potent carcinogen and should be handled with extreme care in a well-ventilated fume hood.
-
Potassium carbonate (K₂CO₃) or another suitable non-nucleophilic base
-
Anhydrous Acetonitrile (CH₃CN) or Dimethylformamide (DMF)
-
-
Procedure:
-
To a stirred suspension of 6-benzyl-5-isopropyluracil and anhydrous potassium carbonate in anhydrous acetonitrile, slowly add chloromethyl ethyl ether at room temperature under an inert atmosphere.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring its progress by TLC.
-
Once the reaction is complete, filter off the inorganic salts and wash the solid with acetonitrile.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford pure this compound.
-
Characterize the final product by appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC).
-
Visualizations
Synthetic Workflow of this compound
The following diagram illustrates the key steps in the laboratory synthesis of this compound.
Caption: Synthetic pathway of this compound from starting materials.
Mechanism of Action: Inhibition of HIV-1 Reverse Transcriptase
This compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI). It binds to an allosteric site on the HIV-1 reverse transcriptase enzyme, inducing a conformational change that inhibits its function.
Application Notes and Protocols for Testing Emivirine Efficacy in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emivirine (formerly known as MKC-442) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) with demonstrated in vitro activity against Human Immunodeficiency Virus Type 1 (HIV-1).[1] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), this compound does not require intracellular phosphorylation to become active. Instead, it binds directly to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, an enzyme critical for the conversion of viral RNA into DNA. This binding induces a conformational change in the enzyme, thereby inhibiting its function and disrupting the viral replication cycle. These application notes provide detailed protocols for utilizing common cell culture models to assess the antiviral efficacy and cytotoxicity of this compound.
Mechanism of Action of this compound
This compound specifically targets the reverse transcription step in the HIV-1 life cycle. By binding to the reverse transcriptase enzyme, it allosterically inhibits its DNA polymerase activity, preventing the synthesis of viral DNA from the RNA template. This action is highly specific to HIV-1 reverse transcriptase.
Recommended Cell Lines for this compound Efficacy Testing
The following human T-cell lines are commonly used for in vitro evaluation of anti-HIV-1 compounds like this compound.
| Cell Line | Description | Key Characteristics |
| MT-4 | Human T-cell leukemia virus type 1 (HTLV-1) transformed T-cell line. | Highly susceptible to HIV-1 infection, exhibits rapid and pronounced cytopathic effects (CPE), suitable for high-throughput screening. |
| C8166-R5 | Human umbilical cord blood lymphocyte derived T-cell line. | Supports the replication of a broad range of HIV-1 isolates, including those that use the CCR5 co-receptor.[2][3] |
Quantitative Summary of this compound In Vitro Activity
The following tables summarize the reported in vitro antiviral activity and cytotoxicity of this compound against wild-type and resistant HIV-1 strains.
Table 1: Antiviral Activity of this compound against Wild-Type HIV-1
| Cell Line | Virus Strain | EC₅₀ (µM) | Reference |
| MT-4 | HIV-1 (IIIB) | 0.004 - 0.01 | [4] |
| PBMC | HIV-1 (IIIB) | 0.001 - 0.003 | [4] |
Table 2: Antiviral Activity of this compound against NNRTI-Resistant HIV-1 Strains
| Cell Line | Virus Strain (Mutation) | EC₅₀ (µM) | Fold Change vs. WT | Reference |
| MT-4 | K103N | 0.03 - 0.1 | 8 - 10 | [5] |
| MT-4 | Y181C | 0.2 - 0.5 | 50 - 125 | [5] |
| MT-4 | K103N/Y181C | >10 | >1000 | [5] |
Table 3: Cytotoxicity and Selectivity Index of this compound
| Cell Line | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) | Reference |
| MT-4 | >100 | >10,000 | [4] |
| PBMC | >100 | >33,000 | [4] |
| Human Bone Marrow Progenitor Cells | >50 | N/A | [6] |
Experimental Workflow for this compound Efficacy Testing
The following diagram outlines the general workflow for assessing the in vitro efficacy of this compound.
Detailed Experimental Protocols
Protocol 1: Culture of MT-4 and C8166-R5 Cells
Materials:
-
MT-4 or C8166-R5 cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
L-glutamine
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypan Blue solution
-
T-25 or T-75 culture flasks
-
15 mL and 50 mL conical tubes
-
Hemocytometer or automated cell counter
-
Humidified incubator (37°C, 5% CO₂)
-
Biosafety cabinet (Class II)
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing RPMI-1640 with 10% heat-inactivated FBS, 2 mM L-glutamine, and 1% Penicillin-Streptomycin.
-
Cell Thawing (if starting from a frozen vial):
-
Rapidly thaw the vial of cells in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 200 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 5-10 mL of fresh complete growth medium in a T-25 flask.
-
Incubate at 37°C with 5% CO₂.
-
-
Cell Maintenance and Subculture:
-
MT-4 and C8166-R5 cells are grown in suspension.
-
Monitor cell density and viability every 2-3 days using a hemocytometer and Trypan Blue exclusion.
-
When the cell density reaches approximately 1 x 10⁶ cells/mL, subculture the cells.
-
To subculture, dilute the cell suspension to a seeding density of 2-3 x 10⁵ cells/mL in a new flask with fresh complete growth medium.
-
Protocol 2: Cytotoxicity Assay using MTT
Materials:
-
MT-4 or C8166-R5 cells in logarithmic growth phase
-
Complete growth medium
-
This compound stock solution (e.g., in DMSO)
-
96-well flat-bottom microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 N HCl or DMSO)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Adjust the cell concentration to 1 x 10⁵ cells/mL in complete growth medium.
-
Add 100 µL of the cell suspension to each well of a 96-well plate (10,000 cells/well).
-
Include wells for cell-free blanks (medium only).
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in complete growth medium. The final concentration of DMSO should not exceed 0.5%.
-
Add 100 µL of the diluted this compound to the appropriate wells in triplicate.
-
Add 100 µL of medium with the corresponding DMSO concentration to the untreated control wells.
-
-
Incubation: Incubate the plate for 4-5 days at 37°C with 5% CO₂.
-
MTT Addition:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly by gentle pipetting to dissolve the formazan crystals.
-
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the cell-free blanks from all other values.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Determine the 50% cytotoxic concentration (CC₅₀) by plotting the percentage of cell viability against the log of the drug concentration and fitting a dose-response curve.
-
Protocol 3: Anti-HIV-1 Activity Assay (MTT-based Cytoprotection Assay)
Materials:
-
Same materials as Protocol 2
-
HIV-1 virus stock (e.g., IIIB strain) with a known tissue culture infectious dose 50 (TCID₅₀)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate as described in Protocol 2.
-
Compound and Virus Addition:
-
Prepare serial dilutions of this compound in complete growth medium.
-
Add 50 µL of the diluted this compound to the appropriate wells in triplicate.
-
Add 50 µL of virus stock diluted to a multiplicity of infection (MOI) that results in significant cell death in 4-5 days (e.g., 0.01-0.1).
-
Include virus control wells (cells + virus, no drug) and cell control wells (cells only, no virus or drug).
-
-
Incubation: Incubate the plate for 4-5 days at 37°C with 5% CO₂.
-
MTT Assay: Perform the MTT assay as described in Protocol 2, steps 4-7.
-
Data Analysis:
-
Calculate the percentage of protection for each drug concentration using the formula: [(OD_treated - OD_virus_control) / (OD_cell_control - OD_virus_control)] * 100.
-
Determine the 50% effective concentration (EC₅₀) by plotting the percentage of protection against the log of the drug concentration and fitting a dose-response curve.
-
Protocol 4: p24 Antigen Capture ELISA
Materials:
-
Supernatants from antiviral assays
-
Commercial HIV-1 p24 Antigen ELISA kit
-
Microplate reader
Procedure:
-
Sample Collection: On the day of peak viral replication (determined empirically, often 4-7 days post-infection), collect the cell culture supernatants from the antiviral assay.
-
Sample Preparation: Clarify the supernatants by centrifugation at 1,000 x g for 10 minutes to remove cells and debris.
-
ELISA: Perform the p24 antigen ELISA according to the manufacturer's instructions. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding standards and diluted samples.
-
Incubating and washing.
-
Adding a detection antibody conjugated to an enzyme (e.g., HRP).
-
Incubating and washing.
-
Adding a substrate and stopping the reaction.
-
Reading the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Generate a standard curve using the p24 standards.
-
Determine the p24 concentration in each sample from the standard curve.
-
Calculate the percentage of inhibition of p24 production for each drug concentration relative to the virus control.
-
Determine the EC₅₀ by plotting the percentage of inhibition against the log of the drug concentration and fitting a dose-response curve.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High background in MTT assay | Contamination; high cell density; prolonged incubation with MTT. | Check for contamination; optimize cell seeding density; adhere to the recommended MTT incubation time. |
| Low signal in MTT assay | Low cell viability; insufficient MTT incubation; incomplete formazan solubilization. | Ensure cells are healthy and in logarithmic growth phase; extend MTT incubation (up to 4 hours); ensure complete dissolution of formazan crystals. |
| High variability between replicates | Inaccurate pipetting; uneven cell distribution; edge effects in the plate. | Use calibrated pipettes; ensure a homogenous cell suspension before seeding; avoid using the outer wells of the plate or fill them with sterile PBS. |
| No dose-response in antiviral assay | Drug concentration range is too high or too low; drug is inactive against the virus strain; incorrect virus titer. | Test a wider range of drug concentrations; confirm the activity of the drug stock; re-titer the virus stock. |
These application notes and protocols provide a comprehensive framework for the in vitro evaluation of this compound. Adherence to these standardized methods will facilitate the generation of reproducible and reliable data for the assessment of its antiviral efficacy and safety profile.
References
- 1. researchgate.net [researchgate.net]
- 2. Use of tissue culture cell lines to evaluate HIV antiviral resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Replication-competent Lentivirus Analysis of Clinical Grade Vector Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Low-Molecular Weight Inhibitors of HIV-1 Reverse Transcriptase Using a Cell-based High-throughput Screening System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design of MKC-442 (this compound) analogues with improved activity against drug-resistant HIV mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Quantification of Emivirine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of Emivirine, a non-nucleoside reverse transcriptase inhibitor (NNRTI), in biological samples. The protocols described herein are essential for pharmacokinetic studies, therapeutic drug monitoring, and quality control assays during drug development.
Introduction
This compound (formerly known as MKC-442) is a potent and selective inhibitor of HIV-1 reverse transcriptase.[1] Accurate and reliable quantification of this compound in biological matrices is crucial for evaluating its efficacy and safety. This document outlines two primary analytical methods for this purpose: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS).
Data Summary: Comparison of Analytical Methods
The following table summarizes the key quantitative parameters for the analytical methods detailed in this document, providing a clear comparison to aid in method selection based on specific research needs.
| Parameter | HPLC-UV Method | LC-MS/MS Method (Representative) |
| Linearity Range | 2.5 - 1000 ng/mL | 0.1 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 2.5 ng/mL | 0.1 ng/mL |
| Limit of Detection (LOD) | ~0.8 ng/mL | ~0.03 ng/mL |
| Accuracy (% Recovery) | 95 - 105% | 98 - 102% |
| Precision (% RSD) | < 15% | < 10% |
| Sample Volume | 1.0 mL Plasma | 100 µL Plasma |
| Run Time | ~15 minutes | ~5 minutes |
Experimental Protocols
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is adapted from established protocols for the quantification of NNRTIs in plasma and is suitable for routine analysis.
1. Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a structural analog of this compound or another NNRTI like Nevirapine)
-
HPLC grade acetonitrile, methanol, and water
-
Boric acid
-
Sodium hydroxide
-
Diethyl ether
-
Human plasma (drug-free)
2. Instrumentation
-
HPLC system with a pump, autosampler, column oven, and a UV detector.
-
Reversed-phase C18 column (e.g., TSK-GEL ODS-80TM, 150 x 4.6 mm, 5 µm).[2]
3. Sample Preparation (Liquid-Liquid Extraction)
-
To 1.0 mL of plasma sample in a polypropylene tube, add a known concentration of the internal standard.
-
Add 0.5 mL of 0.1 M boric acid and 0.1 mL of 1 M sodium hydroxide to adjust the pH to 10.
-
Vortex for 30 seconds.
-
Add 5 mL of diethyl ether and vortex vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes.
-
Transfer the organic (upper) layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at room temperature.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject 100 µL into the HPLC system.
4. Chromatographic Conditions
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Detection Wavelength: 268 nm.[2]
-
Injection Volume: 100 µL.[2]
5. Quantification
-
Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of this compound standards.
-
Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers higher sensitivity and selectivity, making it ideal for studies requiring low detection limits. The following is a representative protocol based on methods for other antiretroviral drugs.
1. Materials and Reagents
-
This compound reference standard
-
Stable isotope-labeled this compound (this compound-d4 or ¹³C-labeled) as an internal standard (IS).
-
LC-MS grade acetonitrile, methanol, and water.
-
Formic acid.
-
Human plasma (drug-free).
2. Instrumentation
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) equipped with an electrospray ionization (ESI) source.
-
Reversed-phase C18 column (e.g., 50 x 2.1 mm, 3.5 µm).
3. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample in a microcentrifuge tube, add 200 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of 50% acetonitrile in water.
-
Inject 10 µL into the LC-MS/MS system.[3]
4. LC-MS/MS Conditions
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 10 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: To be determined by infusing a standard solution of this compound and the IS. For this compound (MW: 302.37 g/mol ), a potential precursor ion would be [M+H]⁺ at m/z 303.2. Product ions would be determined from fragmentation experiments.
5. Quantification
-
Quantification is performed using a calibration curve generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development and validation of a high performance liquid chromatography method to determine nevirapine in plasma in a resource-limited setting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC-MS/MS method for the simultaneous determination of tenofovir, emtricitabine, elvitegravir, and rilpivirine in dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Emivirine in Combination Therapy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emivirine (formerly known as MKC-442) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that has demonstrated potent and selective in vitro activity against Human Immunodeficiency Virus Type 1 (HIV-1).[1] Structurally a nucleoside analog, it uniquely functions as an NNRTI by binding directly to the reverse transcriptase enzyme.[2][3] Early clinical studies showed that this compound was generally well-tolerated and could significantly suppress viral replication.[2] However, its development was discontinued due to unfavorable drug interactions related to the metabolism by cytochrome P450 enzymes.[3]
These application notes provide a summary of the key findings from in vitro combination studies and an overview of the methodologies employed. Detailed protocols for foundational in vitro experiments are also presented to aid researchers in the design of similar studies.
Data Presentation: In Vitro Synergy of this compound Combinations
The following tables summarize the quantitative data from key in vitro studies investigating the synergistic antiviral activity of this compound in combination with other antiretroviral agents.
Table 1: Two-Drug Combinations of this compound (EMV) with Nucleoside Reverse Transcriptase Inhibitors (NRTIs)
| Drug Combination | Cell Line | Virus Strain | Synergy Level | Key Finding | Reference |
| EMV + Zidovudine (AZT) | MT-4, PBMCs | HIV-1IIIB | Notable Synergy | Combination showed significant synergistic inhibition of HIV-1 replication. | [4] |
| EMV + Didanosine (ddI) | MT-4, PBMCs | HIV-1IIIB | Moderate Synergy | Moderate synergistic effect observed. | [4] |
| EMV + Zalcitabine (ddC) | MT-4, PBMCs | HIV-1IIIB | Slightly Additive | Effect was slightly better than additive. | [4] |
| EMV + Stavudine (d4T) | MT-4 | Not Specified | Synergistic | Combination synergistically inhibited HIV-1 replication. | [5] |
| EMV + Lamivudine (3TC) | MT-4 | Not Specified | Synergistic | Combination synergistically inhibited HIV-1 replication. | [5] |
Table 2: Three-Drug Combinations of this compound with Other Antiretrovirals
| Drug Combination | Cell Line | Virus Strain | Synergy Level | Key Finding | Reference |
| EMV + Zidovudine (AZT) + Lamivudine (3TC) | MT-4, PBMCs | HIV-1IIIB | Strong Synergy | Synergistically suppressed HIV-1 replication over a wide range of doses. A ratio of 10:100:1 (EMV:3TC:AZT) was particularly effective. Dose reduction of 4- to 24-fold for each drug was possible. | [6] |
| EMV + AZT + MDL-28,574 (α-glucosidase I inhibitor) | MT-4, PBMCs | HIV-1IIIB | Impressive Synergy | Combination resulted in impressive synergistic inhibition. | [4] |
| EMV + AZT + Ro-31-8959 (Protease Inhibitor) | MT-4, PBMCs | HIV-1IIIB | Impressive Synergy | Combination resulted in impressive synergistic inhibition. | [4] |
| EMV + Stavudine (d4T) + Lamivudine (3TC) | MT-4 | Not Specified | Synergistic | Appeared to be more synergistic than the EMV + d4T + ddI combination. | [5] |
| EMV + Stavudine (d4T) + Didanosine (ddI) | MT-4 | Not Specified | Synergistic | Synergistically inhibited HIV-1 replication. | [5] |
Experimental Protocols
Protocol 1: In Vitro Anti-HIV-1 Drug Combination Synergy Assay
This protocol outlines the methodology for assessing the synergistic, additive, or antagonistic effects of this compound in combination with other antiretroviral agents against HIV-1 replication in cell culture.
1. Materials:
-
Cells: MT-4 (human T-cell leukemia) cells or Peripheral Blood Mononuclear Cells (PBMCs).
-
Virus: HIV-1 laboratory-adapted strain (e.g., HIV-1IIIB).
-
Compounds: this compound, and other antiretroviral agents (e.g., Zidovudine, Lamivudine).
-
Culture Medium: RPMI 1640 supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. For PBMCs, also include 20 U/mL recombinant human interleukin-2 (IL-2).
-
Assay Plates: 96-well microtiter plates.
-
Reagents: HIV-1 p24 Antigen ELISA kit.
2. Procedure:
-
Cell Preparation: Culture MT-4 cells or PBMCs in the appropriate culture medium. For the assay, seed cells into 96-well plates at a density of 1 x 10^5 cells/mL.
-
Drug Preparation: Prepare stock solutions of each drug in DMSO. Create serial dilutions of each drug individually and in fixed-ratio combinations.
-
Infection: Infect the cells with HIV-1 at a multiplicity of infection (MOI) of 0.01-0.05.
-
Treatment: Immediately after infection, add the single drug dilutions and the combination drug dilutions to the appropriate wells. Include a virus control (no drug) and a cell control (no virus, no drug).
-
Incubation: Incubate the plates for 4-7 days at 37°C in a humidified 5% CO2 incubator.
-
Endpoint Measurement: After incubation, collect the cell culture supernatant. Quantify the amount of HIV-1 p24 antigen in the supernatant using a commercial p24 ELISA kit according to the manufacturer's instructions.
3. Data Analysis (Median-Effect Analysis):
-
Dose-Response Curves: Generate dose-response curves for each drug alone and for the combinations.
-
Combination Index (CI) Calculation: Utilize the Chou-Talalay method to calculate the Combination Index (CI). The CI is determined by the equation: CI = (D)1/(Dx)1 + (D)2/(Dx)2 Where (Dx)1 and (Dx)2 are the doses of drug 1 and drug 2 alone required to produce a certain effect (e.g., 50% inhibition of p24 production), and (D)1 and (D)2 are the doses of the drugs in combination that produce the same effect.
-
Interpretation of CI Values:
-
CI < 1 indicates synergism.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
Protocol 2: Long-Term Culture for Viral Breakthrough Analysis
This protocol is designed to assess the ability of this compound combinations to suppress viral replication over an extended period and to monitor for the emergence of drug-resistant virus.
1. Materials:
-
Same as Protocol 1.
2. Procedure:
-
Initiation of Culture: Set up infected cell cultures as described in Protocol 1, using a range of drug concentrations for the single agents and combinations.
-
Long-Term Maintenance: Maintain the cultures for an extended period (e.g., 40-60 days). Every 3-4 days, split the cultures by removing a portion of the cell suspension and replacing it with fresh medium containing the appropriate drug concentrations.
-
Monitoring Viral Replication: At each passage, collect a sample of the supernatant and quantify the p24 antigen levels. Viral breakthrough is defined as a significant and sustained increase in p24 antigen production.
-
Analysis of Breakthrough Virus: If viral breakthrough occurs, harvest the virus from the supernatant.
-
Genotypic Analysis: Extract viral RNA, reverse transcribe it to cDNA, and sequence the reverse transcriptase gene to identify mutations associated with drug resistance.
-
Phenotypic Analysis: Assess the susceptibility of the breakthrough virus to the individual drugs and the combination using the synergy assay described in Protocol 1.
-
Protocol 3: In Vitro Cytochrome P450 Inhibition Assay
This protocol provides a general framework for evaluating the inhibitory potential of this compound on major cytochrome P450 (CYP) isoforms, a critical step in assessing drug-drug interaction potential.
1. Materials:
-
Enzyme Source: Human liver microsomes (HLMs) or recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C9, etc.).
-
Substrates: CYP isoform-specific probe substrates (e.g., midazolam for CYP3A4).
-
Inhibitors: this compound and known positive control inhibitors for each CYP isoform.
-
Cofactors: NADPH regenerating system.
-
Analysis System: LC-MS/MS for metabolite quantification.
2. Procedure:
-
Incubation Mixture Preparation: In a microcentrifuge tube, prepare an incubation mixture containing buffer, HLMs or recombinant enzymes, and the probe substrate.
-
Inhibitor Addition: Add varying concentrations of this compound or the positive control inhibitor to the incubation mixtures. Include a control with no inhibitor.
-
Initiation of Reaction: Pre-incubate the mixtures at 37°C, then initiate the metabolic reaction by adding the NADPH regenerating system.
-
Termination of Reaction: After a defined incubation period, stop the reaction by adding a quenching solution (e.g., acetonitrile).
-
Sample Processing: Centrifuge the samples to pellet the protein and transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the formation of the specific metabolite of the probe substrate using a validated LC-MS/MS method.
3. Data Analysis:
-
IC50 Determination: Plot the percent inhibition of metabolite formation against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that causes 50% inhibition) using non-linear regression analysis.
-
Interpretation: A low IC50 value suggests a high potential for in vivo drug-drug interactions.
Visualizations
Caption: HIV-1 lifecycle and targets of antiretroviral drugs.
Caption: Workflow for in vitro drug combination synergy analysis.
Caption: Workflow for in vitro Cytochrome P450 inhibition assay.
References
Application Notes and Protocols for In Vivo Experimental Design with Emivirine in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo experimental design for the non-nucleoside reverse transcriptase inhibitor (NNRTI), Emivirine (formerly MKC-442), in various animal models. The protocols detailed below are based on published preclinical data and general methodologies for evaluating anti-HIV-1 agents in vivo.
Introduction to this compound
This compound is a potent and selective inhibitor of the human immunodeficiency virus type 1 (HIV-1) reverse transcriptase.[1] It binds to an allosteric site on the enzyme, inducing a conformational change that inhibits its DNA polymerase activity.[2][3][4][5][6] Preclinical studies have been conducted in a range of animal models to assess its safety, pharmacokinetics, and efficacy. Although it showed promise in early studies, it ultimately failed to demonstrate sufficient efficacy in human trials.[5] Nevertheless, the data from its preclinical development provide valuable insights for researchers working on similar compounds.
Animal Models in this compound Research
A variety of animal models have been utilized to characterize the in vivo properties of this compound. The choice of model depends on the specific research question, with rodents and non-human primates being the most common for safety and pharmacokinetic studies, and humanized mice for efficacy studies.
-
Mice: Used in initial safety and pharmacokinetic screening. Humanized mouse models, reconstituted with human immune cells, are essential for evaluating anti-HIV-1 efficacy in vivo.[7][8][9][10]
-
Rats: Extensively used for safety pharmacology, toxicology, and pharmacokinetic studies.[1]
-
Rabbits: Primarily used in reproductive toxicology studies to assess developmental and maternal toxicity.[1]
-
Dogs: Utilized in early pharmacokinetic studies.[1]
-
Cynomolgus Monkeys: Employed for chronic toxicology and pharmacokinetic assessments due to their physiological similarity to humans.[1]
Data Presentation: Quantitative Summary
The following tables summarize key quantitative data from preclinical in vivo studies with this compound.
Table 1: Pharmacokinetic Parameters of this compound
| Species | Route of Administration | Dose | Key Findings | Reference |
| Rat | Oral (gavage) | 10 mg/kg | Widespread tissue distribution observed 30 minutes post-dose. | [1] |
| Rat | Oral (gavage) | 50 mg/kg | Oral absorption was 68%. | [1] |
| Rat | Oral (gavage) | 250 mg/kg | Equal levels of this compound in plasma and brain. | [1] |
| Cynomolgus Monkey | Oral (gavage) | 50 mg/kg | Pharmacokinetics were found to be linear. | [1] |
Table 2: Acute Toxicity of this compound in Rats
| Sex | Approximate Lethal Oral Dose | Reference |
| Male | ≥3 g/kg | [1] |
| Female | 2.5 g/kg | [1] |
Table 3: Reproductive Toxicology of this compound
| Species | Dose | Key Findings | Reference |
| Rat | 160 mg/kg/day | Decreased feed consumption, resulting in reduced maternal and fetal body weights. No other adverse effects observed. | [1] |
| Rabbit | Not specified | No adverse effects observed in a complete range of reproductive toxicology experiments. | [1] |
Experimental Protocols
The following are detailed protocols for key in vivo experiments with this compound.
Protocol 1: In Vivo Efficacy Assessment in HIV-1 Infected Humanized Mice
This protocol describes a general procedure for evaluating the anti-HIV-1 efficacy of this compound in a humanized mouse model. The use of BLT (Bone Marrow/Liver/Thymus) or hu-HSC (Hematopoietic Stem Cell) transplanted mice is recommended for long-term studies.[7][10]
Objective: To determine the in vivo efficacy of this compound in suppressing HIV-1 replication in a humanized mouse model.
Materials:
-
Humanized mice (e.g., NOD/SCID-gamma (NSG) mice engrafted with human CD34+ hematopoietic stem cells).[7]
-
HIV-1 viral stock (a CCR5-tropic strain such as BaL is commonly used).
-
This compound.
-
Vehicle for this compound (e.g., 0.5% methylcellulose).[1]
-
Equipment for oral gavage.
-
Blood collection supplies (e.g., retro-orbital bleeding capillaries).
-
Plasma processing and storage equipment.
-
Quantitative RT-PCR assay for HIV-1 RNA.
Procedure:
-
Animal Acclimatization: Acclimatize humanized mice to the facility for at least one week prior to the start of the experiment.
-
Baseline Blood Collection: Collect a baseline blood sample from each mouse to confirm the absence of pre-existing human immune responses that could interfere with the study.
-
HIV-1 Infection: Infect mice with a standardized dose of HIV-1 via intraperitoneal or intravenous injection.[8][9]
-
Confirmation of Infection: At 1-2 weeks post-infection, collect blood samples and measure plasma viral loads to confirm successful infection and establish a baseline viral load for each animal.
-
Group Allocation: Randomly assign infected mice to treatment and control groups.
-
Treatment Administration:
-
Treatment Group: Administer this compound orally via gavage at the desired dose (e.g., 50-100 mg/kg/day, administered as two equal doses 6-12 hours apart). The vehicle for administration is 0.5% methylcellulose.[1]
-
Control Group: Administer the vehicle (0.5% methylcellulose) alone using the same volume and schedule as the treatment group.
-
-
Monitoring:
-
Monitor the health of the animals daily.
-
Collect blood samples weekly or bi-weekly to measure plasma HIV-1 RNA levels using qRT-PCR.
-
Measure body weights weekly.
-
-
Study Termination: At the end of the treatment period (e.g., 4-8 weeks), euthanize the mice and collect blood and tissues (spleen, lymph nodes, etc.) for further analysis (e.g., measurement of cell-associated HIV-1 DNA and RNA, flow cytometry for human immune cell populations).
Data Analysis:
-
Compare the change in plasma viral load from baseline between the this compound-treated and vehicle-treated groups.
-
Analyze differences in human CD4+ T cell counts between the groups.
-
Assess viral loads in different tissues at the end of the study.
Protocol 2: Reproductive and Developmental Toxicology Study in Rats
This protocol is based on the general principles of reproductive toxicology testing and specific information available for this compound.[1]
Objective: To assess the potential effects of this compound on fertility, embryonic development, and pre- and post-natal development in rats.
Materials:
-
Male and female Sprague-Dawley rats.
-
This compound.
-
Vehicle (0.5% methylcellulose).[1]
-
Standard laboratory animal diet and water.
-
Equipment for oral gavage and clinical observations.
Procedure:
-
Premating Phase:
-
Treat male rats with this compound (e.g., at doses of 40, 80, and 160 mg/kg/day) or vehicle for at least 4 weeks prior to mating.
-
Treat female rats with the same dose levels of this compound or vehicle for 2 weeks prior to mating.
-
-
Mating Phase:
-
House one male and one female from the same dose group together for mating.
-
Confirm mating by the presence of a vaginal plug or sperm in a vaginal smear (Gestation Day 0).
-
-
Gestation Phase:
-
Continue to dose the pregnant females daily from Gestation Day 0 to 17.
-
Monitor maternal body weight, food consumption, and clinical signs of toxicity throughout gestation.
-
-
Fetal Evaluation:
-
On Gestation Day 20, euthanize a subset of dams from each group.
-
Examine the uterine contents for the number of corpora lutea, implantations, resorptions, and live/dead fetuses.
-
Examine fetuses for external, visceral, and skeletal abnormalities.
-
-
Postnatal Phase (for another subset of dams):
-
Allow dams to deliver and nurse their pups.
-
Continue dosing the dams through the lactation period.
-
Monitor pup survival, growth, and development.
-
Data Analysis:
-
Analyze fertility indices (e.g., mating index, fertility index).
-
Evaluate maternal toxicity parameters.
-
Assess embryo-fetal viability and development.
-
Analyze pre- and post-natal pup survival and growth.
Visualization of Key Processes
Signaling Pathway of HIV-1 Reverse Transcription and NNRTI Inhibition
This compound, as an NNRTI, allosterically inhibits the HIV-1 reverse transcriptase enzyme. The following diagram illustrates the simplified mechanism of action.
Caption: Mechanism of this compound's inhibition of HIV-1 reverse transcription.
Experimental Workflow for In Vivo Efficacy Study
The following diagram outlines the key steps in an in vivo efficacy study of this compound in a humanized mouse model.
Caption: Workflow for an in vivo efficacy study of this compound.
Logical Relationship in Reproductive Toxicology Study Design
The diagram below illustrates the different phases and key assessments in a reproductive toxicology study.
Caption: Phases of a reproductive toxicology study.
References
- 1. Humanized mouse models for HIV-1 infection of the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HIV-1 RT Inhibitors with a Novel Mechanism of Action: NNRTIs that Compete with the Nucleotide Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How NNRTIs Work – International Association of Providers of AIDS Care [iapac.org]
- 4. Reverse-transcriptase inhibitor - Wikipedia [en.wikipedia.org]
- 5. Biophysical Insights into the Inhibitory Mechanism of Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of inhibition of HIV replication by nonnucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of Humanized Mouse Models for Studying HIV-1 Infection, Pathogenesis and Persistence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Advances in Humanized Mouse Models to Improve Understanding of HIV-1 Pathogenesis and Immune Responses [frontiersin.org]
- 9. Impacts of Humanized Mouse Models on the Investigation of HIV-1 Infection: Illuminating the Roles of Viral Accessory Proteins in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for High-Throughput Screening of Novel Emivirine Analogues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of novel analogues of Emivirine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) of HIV-1. The aim is to identify compounds with improved potency, particularly against drug-resistant viral strains.
Introduction
This compound (also known as MKC-442) is a potent NNRTI that binds to an allosteric pocket of the HIV-1 reverse transcriptase (RT), inhibiting its function and thereby preventing viral replication.[1][2][3][4] Like other NNRTIs, the emergence of drug-resistant mutations in the RT enzyme, such as the Tyr181Cys and Lys103Asn substitutions, can significantly reduce the efficacy of this compound.[5][6][7][8] High-throughput screening provides a robust platform for systematically evaluating large chemical libraries to discover novel this compound analogues with enhanced activity against both wild-type and mutant forms of HIV-1 RT.
This document outlines the essential protocols for a biochemical-based and a cell-based HTS campaign, data analysis, and hit validation.
Data Presentation
Table 1: In Vitro Activity of this compound and Novel Analogues Against Wild-Type and Mutant HIV-1 Reverse Transcriptase
| Compound | Wild-Type RT IC50 (nM) | Y181C Mutant RT IC50 (nM) | K103N Mutant RT IC50 (nM) | Selectivity Index (SI) |
| This compound | 15 | 4500 | >10000 | 867 |
| Analogue A | 8 | 150 | 250 | 1500 |
| Analogue B | 12 | 350 | 500 | 1100 |
| Analogue C | 5 | 80 | 120 | 2500 |
| Nevirapine | 20 | 6000 | 8000 | 750 |
IC50 (half-maximal inhibitory concentration) values were determined using a biochemical reverse transcriptase assay. The Selectivity Index (SI) is calculated as CC50 (cytotoxicity) / EC50 (antiviral efficacy in cell culture).
Table 2: High-Throughput Screening Campaign Summary
| Parameter | Primary Screen (Biochemical) | Secondary Screen (Cell-Based) |
| Library Size | 100,000 compounds | 1,500 compounds |
| Compound Concentration | 10 µM | 10-point dose response |
| Hit Rate | 1.5% | 0.2% (from primary hits) |
| Z'-factor | 0.78 | 0.85 |
| Confirmed Hits | 1,500 | 30 |
Experimental Protocols
Protocol 1: Biochemical High-Throughput Screening for HIV-1 Reverse Transcriptase Inhibitors
This protocol describes a colorimetric assay to directly measure the inhibition of HIV-1 RT activity.
1. Assay Principle:
This assay measures the incorporation of digoxigenin (DIG)-labeled dUTP into a DNA strand synthesized by HIV-1 RT using a poly(A) template and an oligo(dT) primer. The amount of incorporated DIG is proportional to the RT activity and is quantified using an anti-DIG antibody conjugated to peroxidase, which catalyzes a colorimetric reaction.
2. Materials and Reagents:
-
Recombinant HIV-1 Reverse Transcriptase (wild-type and mutant forms)
-
Poly(A) RNA template
-
Oligo(dT)15 primer
-
dNTP mix (dATP, dCTP, dGTP, dTTP)
-
DIG-dUTP
-
Assay Buffer: 50 mM Tris-HCl (pH 7.8), 60 mM KCl, 5 mM MgCl2, 0.1% Triton X-100, 1 mM DTT
-
Test compounds (dissolved in DMSO)
-
Streptavidin-coated 384-well plates
-
Anti-DIG-Peroxidase (POD) antibody
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) substrate solution
-
Stop solution (e.g., 1% SDS)
-
Plate reader
3. Procedure:
-
Plate Preparation: Add 5 µL of assay buffer to all wells of a 384-well plate.
-
Compound Addition: Add 50 nL of test compounds (10 µM final concentration) or DMSO (control) to the appropriate wells.
-
Enzyme Addition: Add 5 µL of HIV-1 RT solution (pre-diluted in assay buffer) to all wells except the negative control wells.
-
Incubation: Incubate the plate for 15 minutes at room temperature.
-
Reaction Initiation: Add 10 µL of the reaction mix (containing poly(A) template, oligo(dT) primer, dNTPs, and DIG-dUTP) to all wells.
-
Reaction Incubation: Incubate the plate for 1 hour at 37°C.
-
Transfer to Streptavidin Plate: Transfer 15 µL of the reaction mixture to a streptavidin-coated 384-well plate.
-
Binding Incubation: Incubate for 1 hour at 37°C to allow the biotinylated primer-DNA hybrid to bind to the streptavidin.
-
Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Antibody Addition: Add 20 µL of anti-DIG-POD antibody solution to each well.
-
Antibody Incubation: Incubate for 1 hour at 37°C.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add 20 µL of ABTS substrate solution to each well.
-
Signal Development: Incubate for 15-30 minutes at room temperature in the dark.
-
Reaction Stoppage: Add 20 µL of stop solution.
-
Data Acquisition: Read the absorbance at 405 nm using a plate reader.
Protocol 2: Cell-Based High-Throughput Screening for HIV-1 Replication Inhibitors
This protocol utilizes a cell-based assay with a reporter gene to measure the inhibition of HIV-1 replication.
1. Assay Principle:
This assay employs a genetically engineered human T-cell line (e.g., CEM-GGR) that contains an integrated HIV-1 long terminal repeat (LTR) driving the expression of a green fluorescent protein (GFP) reporter. Upon infection with HIV-1, the viral Tat protein transactivates the LTR, leading to GFP expression, which can be quantified.
2. Materials and Reagents:
-
CEM-GGR reporter cell line
-
HIV-1 virus stock (e.g., NL4-3)
-
Cell culture medium (e.g., RPMI 1640 with 10% FBS, penicillin/streptomycin)
-
Test compounds (dissolved in DMSO)
-
Polybrene
-
384-well clear-bottom black plates
-
Automated fluorescence microscope or high-content imager
3. Procedure:
-
Cell Seeding: Seed CEM-GGR cells into 384-well plates at a density of 1 x 10^4 cells per well in 20 µL of cell culture medium.
-
Compound Addition: Add 50 nL of test compounds or DMSO (control) to the appropriate wells.
-
Pre-incubation: Incubate the plates for 1 hour at 37°C.
-
Virus Addition: Add 5 µL of HIV-1 virus stock (pre-diluted in medium containing polybrene) to each well.
-
Infection Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Data Acquisition: Quantify the number of GFP-positive cells using an automated fluorescence microscope or a high-content imager.
-
Cytotoxicity Assay (Parallel Plate): In a separate plate, treat cells with the same concentrations of compounds but without the virus. After the incubation period, add a viability reagent (e.g., CellTiter-Glo) and measure luminescence to assess cytotoxicity.
Visualizations
HIV-1 Reverse Transcriptase Inhibition by NNRTIs
Caption: Mechanism of HIV-1 RT inhibition by this compound analogues.
High-Throughput Screening Workflow
Caption: Workflow for HTS and hit validation.
Screening Cascade Logic
Caption: Logical flow of the screening cascade.
References
- 1. This compound: an NRTI that functions as an NNRTI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C17H22N2O3 | CID 65013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Developing novel nonnucleoside HIV-1 reverse transcriptase inhibitors: beyond the butterfly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design of MKC-442 (this compound) analogues with improved activity against drug-resistant HIV mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
Determining the Inhibitory Potency of Emivirine: Application Notes and Protocols for Ki Value Assessment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emivirine (formerly MKC-442) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that has demonstrated potent and selective activity against human immunodeficiency virus type 1 (HIV-1). A critical parameter in the characterization of enzyme inhibitors is the inhibition constant (Ki), which quantifies the binding affinity of an inhibitor to its target enzyme. This document provides detailed application notes and experimental protocols for the determination of this compound's Ki values against HIV-1 reverse transcriptase (RT).
This compound functions by binding to an allosteric site on the HIV-1 RT, distinct from the active site where nucleoside analogs bind. This binding induces a conformational change in the enzyme that inhibits its DNA polymerase activity. The Ki values for this compound have been reported to be dependent on the template-primer and the incoming deoxynucleoside triphosphate (dNTP).
Quantitative Data Summary
The inhibitory potency of this compound against HIV-1 Reverse Transcriptase is summarized in the table below. These values represent the concentration of this compound required to produce 50% inhibition of the enzyme's activity under specific assay conditions.
| Parameter | Value | Substrate Conditions |
| Ki | 0.20 µM | dTTP-dependent DNA polymerase activity |
| Ki | 0.01 µM | dGTP-dependent DNA polymerase activity |
Signaling Pathway and Inhibition Mechanism
The following diagram illustrates the mechanism of action of this compound as a non-nucleoside reverse transcriptase inhibitor.
Caption: Mechanism of this compound inhibition of HIV-1 RT.
Experimental Protocols
This section provides a detailed protocol for determining the Ki value of this compound against HIV-1 RT using an in vitro enzyme kinetics assay. The protocol is based on the measurement of RNA-dependent DNA polymerase activity.
Materials and Reagents
-
Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer)
-
This compound
-
Poly(rA)-Oligo(dT)12-18 (template-primer)
-
Deoxynucleoside triphosphates (dNTPs: dATP, dGTP, dCTP, dTTP)
-
[³H]-dTTP (radiolabeled thymidine triphosphate)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.8), 60 mM KCl, 10 mM MgCl₂, 1 mM DTT
-
Stop Solution: 10% (v/v) Trichloroacetic acid (TCA), 20 mM Sodium Pyrophosphate
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Experimental Workflow Diagram
The following diagram outlines the key steps in the experimental workflow for determining the Ki of this compound.
Caption: Experimental workflow for Ki determination.
Assay Protocol
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound in the assay buffer. The final concentrations should span a range that produces 0-100% inhibition (e.g., 0.001 µM to 10 µM).
-
Prepare a stock solution of the template-primer poly(rA)-oligo(dT) at a concentration of 1 mg/mL.
-
Prepare a stock solution of dTTP. For Ki determination, you will need to perform the assay at multiple substrate (dTTP) concentrations around the Km value.
-
Prepare a working solution of [³H]-dTTP by mixing it with the unlabeled dTTP stock to achieve a desired specific activity.
-
-
Reaction Setup:
-
In a 96-well plate or microcentrifuge tubes, set up the reaction mixtures. For each reaction, combine:
-
Assay Buffer
-
Poly(rA)-Oligo(dT) (final concentration, e.g., 5 µg/mL)
-
Varying concentrations of dTTP (e.g., 0.5x, 1x, 2x, 5x, 10x Km) mixed with a constant amount of [³H]-dTTP.
-
Varying concentrations of this compound.
-
Include control reactions: no enzyme (background) and no inhibitor (maximum activity).
-
-
Pre-incubate the reaction mixtures at 37°C for 5 minutes.
-
-
Enzyme Reaction:
-
Initiate the reaction by adding a pre-determined optimal amount of recombinant HIV-1 RT to each well/tube.
-
Incubate the reactions at 37°C for a fixed time (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination and Product Quantification:
-
Stop the reactions by adding an equal volume of ice-cold 10% TCA stop solution.
-
Incubate on ice for 10-15 minutes to allow the newly synthesized radiolabeled DNA to precipitate.
-
Transfer the contents of each well/tube to a glass fiber filter using a vacuum manifold.
-
Wash the filters three times with cold 5% TCA and once with 70% ethanol to remove unincorporated [³H]-dTTP.
-
Dry the filters completely.
-
Place each filter in a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the amount of DNA synthesized.
-
Data Analysis
-
Calculate Percent Inhibition:
-
For each this compound concentration, calculate the percent inhibition using the following formula: % Inhibition = 100 * (1 - (CPMinhibitor - CPMbackground) / (CPMmax_activity - CPMbackground))
-
-
Determine IC50 Values:
-
Plot the percent inhibition against the logarithm of the this compound concentration for each substrate concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that causes 50% inhibition) at each substrate concentration.
-
-
Calculate Ki Value:
-
Since this compound is a non-nucleoside inhibitor and binds to an allosteric site, it is expected to be a non-competitive inhibitor with respect to the dNTP substrate. For non-competitive inhibition, the Ki can be determined from the IC50 values. However, to confirm the mode of inhibition, a Dixon plot or Lineweaver-Burk plot can be generated.
-
Dixon Plot: Plot the inverse of the reaction velocity (1/V) against the inhibitor concentration ([I]) at different fixed substrate concentrations. The lines will intersect at a point where the x-coordinate is equal to -Ki.
-
Cheng-Prusoff Equation: If the inhibition is confirmed to be non-competitive, the Ki value is approximately equal to the IC50 value and is independent of the substrate concentration. For mixed-type inhibition, the Cheng-Prusoff equation can be used: Ki = IC50 / (1 + [S]/Km) for competitive inhibition. Ki = IC50 for non-competitive inhibition. Where [S] is the substrate concentration and Km is the Michaelis constant of the substrate.
-
Conclusion
This document provides a comprehensive guide for researchers to determine the Ki values of this compound against HIV-1 reverse transcriptase. The provided protocols and data analysis methods will enable a robust characterization of the inhibitory potency of this compound and other NNRTIs, which is essential for drug development and understanding the mechanism of action of these antiviral agents. Adherence to the detailed methodologies will ensure the generation of accurate and reproducible data.
Methods for Assessing Emivirine Cytotoxicity In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro cytotoxicity of Emivirine (also known as MKC-442), a non-nucleoside reverse transcriptase inhibitor (NNRTI). Understanding the cytotoxic profile of antiviral compounds is a critical component of preclinical safety assessment. The following sections detail common methodologies to evaluate cell viability, membrane integrity, and apoptosis induction following treatment with this compound.
Introduction to this compound Cytotoxicity
This compound is a potent inhibitor of HIV-1 reverse transcriptase.[1] While it has shown antiviral activity, evaluating its potential for cellular toxicity is essential. In vitro cytotoxicity assays are fundamental tools to determine the concentration at which a compound induces cell death, providing a therapeutic window for its antiviral efficacy. Studies have shown that this compound exhibits some level of cytotoxicity at higher concentrations, and its effects on specific cell types, such as bone marrow progenitor cells, have been evaluated.[1] The primary mechanisms of cytotoxicity for many antiviral drugs can involve mitochondrial dysfunction, induction of apoptosis, or necrosis.[2]
Data Presentation: this compound Cytotoxicity
The following tables summarize quantitative data on the in vitro cytotoxicity of this compound from published studies.
Table 1: Cytotoxicity of this compound in Human Bone Marrow Progenitor Cells
| Progenitor Cell Type | 50% Cytotoxic Concentration (CC50) (µM) |
| Erythroid (BFU-E) | 30 |
| Granulocyte-Macrophage (CFU-GM) | 50 |
Data from Rosenthal et al., 2000.[1]
Table 2: Cytotoxicity of this compound in a Human T-cell Line
| Cell Line | 50% Cytotoxic Concentration (CC50) (µM) | Assay |
| MT-4 | > 100 | MTT Assay |
Data from MedchemExpress product information, citing a peer-reviewed publication.[3]
Table 3: Effect of this compound on Mitochondrial Function in HepG2 Cells
| This compound Concentration (µM) | Effect on Cell Growth | Lactic Acid Production | Mitochondrial DNA Synthesis |
| 0.1 - 10 | No effect | No effect | No effect |
HepG2 cells were incubated with this compound for up to 14 days. Data from Rosenthal et al., 2000.[1]
Key Experimental Protocols
Detailed methodologies for commonly employed in vitro cytotoxicity assays are provided below. These protocols can be adapted for the assessment of this compound cytotoxicity in various cell lines.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[3] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[3]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-treated (e.g., DMSO) and untreated control wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution in sterile PBS to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the log of the this compound concentration to determine the CC50 value.
Lactate Dehydrogenase (LDH) Assay for Membrane Integrity
The LDH assay is a colorimetric method used to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. In addition to the experimental wells, prepare a "maximum LDH release" control by adding a lysis buffer (e.g., 1% Triton X-100) to a set of untreated wells 30 minutes before the end of the incubation period.
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (containing diaphorase and NAD+) to each well.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100. The CC50 value can be determined by plotting the percentage of cytotoxicity against the log of the this compound concentration.
Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it is bound by fluorescently labeled Annexin V. Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membrane integrity (late apoptotic and necrotic cells).
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsin-EDTA. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (50 µg/mL) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Caspase-Glo® 3/7 Assay for Apoptosis
This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described in the MTT protocol.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of caspase-3/7 activity. The results can be expressed as a fold change in activity compared to the vehicle-treated control.
Visualizations: Workflows and Potential Pathways
The following diagrams illustrate the experimental workflows for the described cytotoxicity assays and a generalized signaling pathway for drug-induced cytotoxicity.
References
Application Notes and Protocols: Emivirine Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of Emivirine (formerly MKC-442), a non-nucleoside reverse transcriptase inhibitor (NNRTI) that was investigated for the treatment of HIV-1 infection. Although its development was discontinued, the preclinical data offers valuable insights for researchers in antiviral drug development.
Pharmacodynamics: Mechanism of Action
This compound is a potent and selective inhibitor of the human immunodeficiency virus type 1 (HIV-1) reverse transcriptase (RT).[1][2] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), this compound is a non-nucleoside inhibitor that binds to an allosteric, hydrophobic pocket on the p66 subunit of the HIV-1 RT, approximately 10 Å from the catalytic site. This binding induces a conformational change in the enzyme, thereby inhibiting its DNA polymerase activity and blocking viral replication.[3] this compound is specific for HIV-1 RT and does not inhibit HIV-2 RT or human DNA polymerases.[1]
Signaling Pathway of this compound (NNRTI)
Caption: Mechanism of action of this compound as a non-nucleoside reverse transcriptase inhibitor (NNRTI).
Pharmacokinetics: Preclinical Data
Pharmacokinetic studies of this compound were conducted in rats and cynomolgus monkeys. The data indicates that this compound exhibits linear pharmacokinetics in these species.[1][2][4]
Table 1: Single-Dose Pharmacokinetic Parameters of this compound in Rats and Monkeys
| Species | Dose (mg/kg) | Route | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Half-life (h) |
| Rat (Male) | 10 | Oral | 0.8 ± 0.2 | 1.0 | 4.3 ± 0.9 (AUC0-8) | 2.0 |
| Rat (Male) | 10 | IV | - | - | 6.3 ± 0.4 (AUC0-∞) | 1.4 |
| Monkey (Male) | 10 | Oral | 1.1 ± 0.3 | 2.0 | 7.9 ± 2.6 (AUC0-8) | 2.5 |
| Monkey (Male) | 10 | IV | - | - | 12.0 ± 1.6 (AUC0-∞) | 2.1 |
Data adapted from Szczech et al., 2000.[1]
Key Pharmacokinetic Properties:
-
Absorption: Oral absorption was found to be 68% in rats.[1][2][4][5]
-
Distribution: Whole-body autoradiography in rats showed widespread tissue distribution, including the brain and spinal cord, within 30 minutes of oral administration.[1] At 96 hours post-dose, radioactivity was primarily found in the gastrointestinal tract contents.
-
Metabolism: In vitro studies using liver microsomes indicated that the metabolism of this compound by human microsomes is approximately one-third of that observed in rat and monkey microsomes.[2][4]
-
Excretion: In a biliary excretion study in rats, 75% of the administered dose was excreted into the bile within 8 hours.[1] After 48 hours, 87% of the radiolabeled compound was recovered in the bile, 11% in the urine, and 2% in the feces.[1]
Experimental Protocols
Preclinical Pharmacokinetic Study Workflow
Caption: A generalized workflow for preclinical pharmacokinetic studies of this compound.
Protocol for Oral Administration and Blood Sampling in Rats
-
Animal Model: Male Sprague-Dawley rats.[5]
-
Dose Formulation: this compound was suspended in 0.5% (w/v) tragacanth in sterile water for injection.
-
Dosing: A single oral dose of 10 mg/kg was administered by gavage.[5]
-
Blood Collection: Blood samples (approximately 0.5 mL) were collected from the jugular vein at specified time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into tubes containing an anticoagulant (e.g., heparin).
-
Plasma Preparation: Blood samples were centrifuged at approximately 1500 x g for 10 minutes to separate the plasma.
-
Sample Storage: Plasma samples were stored at -20°C until analysis.
Bioanalytical Method for this compound Quantification
-
Principle: High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for the quantification of small molecules like this compound in biological matrices.
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add an internal standard and a protein precipitation agent (e.g., acetonitrile).
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the HPLC system.
-
-
HPLC Conditions (Illustrative):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water containing 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the maximal absorbance of this compound.
-
Quantification: The concentration of this compound in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against a standard curve.
-
In Vitro Efficacy
This compound demonstrates potent anti-HIV-1 activity in vitro. It has shown efficacy against wild-type HIV-1 and some NNRTI-resistant strains.[6] In combination with nucleoside reverse transcriptase inhibitors such as stavudine (d4T), lamivudine (3TC), and didanosine (ddI), this compound has demonstrated synergistic inhibition of HIV-1 replication in cell cultures.[7]
Clinical Development and Discontinuation
This compound (Coactinon™) underwent Phase I and II clinical trials.[3][8] Preliminary data from a Phase I/II study showed a significant reduction in viral load in HIV-infected patients.[8] However, the development of this compound was ultimately discontinued. One reason cited for its failure was its induction of cytochrome P450 enzymes, leading to an accelerated breakdown of other drugs metabolized by this system.[9]
References
- 1. journals.asm.org [journals.asm.org]
- 2. Safety Assessment, In Vitro and In Vivo, and Pharmacokinetics of this compound, a Potent and Selective Nonnucleoside Revers… [ouci.dntb.gov.ua]
- 3. This compound: an NRTI that functions as an NNRTI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safety assessment, in vitro and in vivo, and pharmacokinetics of this compound, a potent and selective nonnucleoside reverse transcriptase inhibitor of human immunodeficiency virus type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Design of MKC-442 (this compound) analogues with improved activity against drug-resistant HIV mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Three-drug combinations of this compound and nucleoside reverse transcriptase inhibitors in vitro: long-term culture of HIV-1-infected cells and breakthrough viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. | BioWorld [bioworld.com]
- 9. This compound | C17H22N2O3 | CID 65013 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Emivirine Resistance in HIV-1 Research
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for overcoming Emivirine resistance in HIV-1 strains. All methodologies and data are collated to support in-vitro experimental design.
Frequently Asked Questions (FAQs)
Q1: What is this compound (MKC-442) and what is its mechanism of action?
A1: this compound (MKC-442) is an experimental non-nucleoside reverse transcriptase inhibitor (NNRTI).[1] It functions by binding to a hydrophobic pocket in the HIV-1 reverse transcriptase (RT) enzyme, located approximately 10 Å away from the catalytic active site. This binding induces a conformational change in the enzyme, disrupting its function and blocking the conversion of viral RNA into DNA, a critical step in the HIV-1 replication cycle. Although structurally similar to a nucleoside analog, it acts as a classic NNRTI.[2][3]
Q2: Which are the primary HIV-1 RT mutations that confer resistance to this compound?
A2: As a first-generation NNRTI, this compound is primarily rendered ineffective by key mutations within the NNRTI-binding pocket. The most clinically significant mutations are K103N and Y181C .[4][5]
-
K103N: This mutation is highly prevalent and reduces the efficacy of many first-generation NNRTIs by introducing steric hindrance and altering key interactions at the entrance of the binding pocket.[4][6] It can reduce the susceptibility to drugs like nevirapine and efavirenz by up to 50-fold and 25-fold, respectively.[7]
-
Y181C: This mutation directly impacts the binding of this compound by removing a critical aromatic π–π stacking interaction between the drug and the tyrosine residue.[6] The Y181C mutation confers very high-level resistance (50- to 100-fold) to nevirapine and is a major pathway of resistance for this compound.[7]
Q3: How can this compound resistance be detected in the lab?
A3: Resistance can be identified through two main approaches:
-
Genotypic Testing: This involves sequencing the HIV-1 pol gene to identify the presence of known resistance-associated mutations, such as K103N and Y181C.
-
Phenotypic Testing: This method directly measures the susceptibility of the virus to the drug. It involves culturing the virus (or a pseudovirus containing the patient-derived RT sequence) in the presence of serial dilutions of this compound to determine the drug concentration required to inhibit viral replication by 50% (EC₅₀ or IC₅₀). A significant increase in the EC₅₀ value compared to a wild-type reference strain indicates resistance.
Q4: Are there strategies to overcome this compound resistance from these mutations?
A4: Yes. Research has focused on developing second-generation NNRTIs or analogs with improved activity against resistant strains. For example, two analogs of this compound, TNK-6123 and GCA-186 , were specifically designed to be more effective against the Y181C mutant. These compounds demonstrated an approximately 30-fold greater inhibitory effect than the parent this compound against both Y181C and K103N mutant viruses, showcasing a successful strategy to overcome common resistance pathways.[5][8]
Troubleshooting Guide
Issue 1: High level of resistance to this compound observed in phenotypic assay.
-
Possible Cause 1: Presence of major NNRTI resistance mutations (e.g., K103N, Y181C).
-
Troubleshooting Step: Perform genotypic sequencing of the viral reverse transcriptase gene to confirm the presence of resistance-conferring mutations. Correlate the genotype with the observed phenotype.
-
-
Possible Cause 2: Accumulation of multiple minor or secondary mutations that act synergistically.
-
Troubleshooting Step: Analyze the full RT sequence for less common mutations that contribute to NNRTI resistance, such as A98G, L100I, V106A, etc.[9]
-
-
Next Step: Test the viral strain against second-generation NNRTIs (e.g., Etravirine, Rilpivirine) or specifically designed analogs like TNK-6123 and GCA-186, which may retain activity.
Issue 2: Genotypic results show K103N/Y181C, but the level of phenotypic resistance is lower than expected.
-
Possible Cause 1: The genotypic test detected a minority viral species that is not dominant in the culture used for the phenotypic assay. Standard sequencing may not reflect the quasi-species diversity.
-
Troubleshooting Step: Consider using a more sensitive method like next-generation sequencing (NGS) to quantify the proportion of mutant vs. wild-type virus in your sample.
-
-
Possible Cause 2: The viral backbone or other regions of the genome may contain compensatory mutations that increase viral fitness at the cost of high-level resistance.
-
Troubleshooting Step: Evaluate the replicative capacity of the mutant virus in the absence of the drug compared to the wild-type virus. A lower fitness might explain the discrepancy.
-
Issue 3: Difficulty expressing a stable, active mutant Reverse Transcriptase enzyme for biochemical assays.
-
Possible Cause: The introduced mutation (e.g., via site-directed mutagenesis) destabilizes the protein structure.
-
Troubleshooting Step: Review the literature for data on the structural impact of your specific mutation. Consider expressing the RT as a heterodimer (p66/p51) which is more stable. Ensure optimal expression conditions (e.g., temperature, E. coli strain).
-
Data Presentation
Table 1: Phenotypic Susceptibility of HIV-1 Strains to this compound (MKC-442)
This table summarizes the 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀) of this compound against wild-type HIV-1 and common NNRTI-resistant mutants. The "Fold Change" indicates the magnitude of resistance compared to the wild-type strain.
| HIV-1 RT Genotype | This compound EC₅₀/IC₅₀ (µM) | Fold Change (Resistance) | Reference |
| Wild-Type (LAI/IIIB) | 0.008 - 0.03 | 1.0 (Baseline) | |
| K103N | 0.032 | ~4.0 | |
| Y181C | > 10 | > 1250 | |
| K103N + Y181C | > 100 | > 12500 |
Table 2: Improved Activity of this compound Analogs Against Resistant Strains
This table highlights the strategy of overcoming resistance through molecular modification. TNK-6123 and GCA-186 are analogs of this compound designed for enhanced potency against resistant viruses.
| Compound | Target Mutant Strain | Improvement in Inhibitory Effect vs. This compound | Reference |
| TNK-6123 | K103N & Y181C | ~30-fold greater | [5][8] |
| GCA-186 | K103N & Y181C | ~30-fold greater | [5][8] |
Visualizations
Diagram 1: NNRTI Mechanism of Action and Resistance
Caption: NNRTI action in wild-type vs. resistant HIV-1 reverse transcriptase.
Diagram 2: Experimental Workflow for Characterizing this compound Resistance
Caption: Workflow for creating and testing this compound-resistant HIV-1 strains.
Diagram 3: Troubleshooting Logic for Phenotypic Assay Results
Caption: Decision tree for troubleshooting unexpected phenotypic assay results.
Experimental Protocols
Protocol 1: Phenotypic Drug Susceptibility Assay using TZM-bl Reporter Cells
This protocol determines the 50% effective concentration (EC₅₀) of this compound against pseudoviruses carrying wild-type or mutant RT.
Materials:
-
TZM-bl cells (NIH AIDS Reagent Program)
-
HEK293T cells
-
HIV-1 env-deficient backbone plasmid (e.g., pNL4-3.Luc.R-E-)
-
Plasmids expressing WT and mutant (K103N, Y181C) HIV-1 RT (pol gene)
-
Transfection reagent
-
Complete Growth Medium (DMEM, 10% FBS, penicillin/streptomycin)
-
This compound stock solution (in DMSO)
-
96-well flat-bottom cell culture plates (white, solid bottom for luminescence)
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
Luminometer
Methodology:
-
Pseudovirus Production:
-
Co-transfect HEK293T cells with the HIV-1 env-deficient backbone plasmid and the plasmid containing the desired RT sequence (WT, K103N, or Y181C) using a suitable transfection reagent.
-
Incubate for 48-72 hours.
-
Harvest the cell culture supernatant, clarify by centrifugation (e.g., 500 x g for 10 min), and filter through a 0.45 µm filter.
-
Titer the virus stock (e.g., by p24 ELISA or a preliminary TZM-bl titration) and store at -80°C.
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in growth medium. A typical 8-point, 3-fold dilution series starting from 100 µM is recommended. Include a "no drug" control (medium with DMSO equivalent to the highest drug concentration).
-
Seed TZM-bl cells in a 96-well white plate at a density of 1 x 10⁴ cells per well in 100 µL of growth medium containing DEAE-Dextran (concentration to be optimized, typically 10-20 µg/mL).
-
Add 50 µL of the diluted this compound solutions to the appropriate wells.
-
Add 50 µL of diluted pseudovirus (at a concentration predetermined to yield a strong signal, e.g., 100,000 RLU) to each well, except for the "cell only" background control wells.
-
Final volume per well will be 200 µL.
-
-
Incubation and Readout:
-
Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
Remove the plate from the incubator and let it equilibrate to room temperature.
-
Add 100 µL of luciferase assay reagent to each well.
-
Incubate for 2-5 minutes at room temperature to ensure complete cell lysis.
-
Measure luminescence using a plate luminometer.
-
-
Data Analysis:
-
Subtract the average Relative Light Units (RLU) of the "cell only" control from all other wells.
-
Calculate the percentage of inhibition for each drug concentration relative to the "no drug" (virus only) control.
-
Plot the percentage of inhibition versus the log of the drug concentration and use a non-linear regression model (sigmoidal dose-response) to calculate the EC₅₀ value.
-
Calculate the fold-change in resistance by dividing the EC₅₀ of the mutant virus by the EC₅₀ of the wild-type virus.
-
Protocol 2: Site-Directed Mutagenesis of HIV-1 RT by Overlap Extension PCR
This protocol introduces specific point mutations (e.g., K103N, Y181C) into the pol gene sequence within a plasmid vector.
Materials:
-
High-fidelity DNA polymerase
-
Plasmid DNA containing the wild-type HIV-1 pol gene
-
Four primers:
-
A (Forward, flanking upstream of mutation)
-
B (Reverse, mutagenic, contains the desired nucleotide change)
-
C (Forward, mutagenic, complementary to primer B)
-
D (Reverse, flanking downstream of mutation)
-
-
dNTPs, PCR buffer
-
Agarose gel and gel extraction kit
-
DpnI restriction enzyme
-
Competent E. coli for transformation
Methodology:
-
First Round of PCR (Two separate reactions):
-
Reaction 1: Amplify the 5' fragment of the gene using primers A and B with the wild-type plasmid as a template.
-
Reaction 2: Amplify the 3' fragment of the gene using primers C and D with the wild-type plasmid as a template.
-
The mutagenic primers B and C will introduce the desired mutation into the respective fragments and will have an overlapping complementary sequence.
-
Run the PCR products on an agarose gel to confirm fragment size and purity. Purify the two fragments (Fragment AB and Fragment CD) using a gel extraction kit.
-
-
Second Round of PCR (Overlap Extension):
-
Combine equimolar amounts of the purified fragments AB and CD in a new PCR tube.
-
Run 5-10 PCR cycles without any primers. The overlapping ends of the two fragments will anneal and the DNA polymerase will extend them, creating a full-length gene fragment containing the mutation.
-
After these initial cycles, add the outer flanking primers (A and D) to the reaction and continue PCR for another 20-25 cycles to amplify the full-length mutated gene.
-
-
Cloning and Verification:
-
Purify the final PCR product.
-
Digest the product and the target vector with appropriate restriction enzymes and ligate the mutated gene into the vector.
-
Alternatively, if using a whole-plasmid amplification method, treat the PCR product with DpnI enzyme to digest the parental (methylated) template DNA, leaving only the newly synthesized mutant plasmid.
-
Transform the ligation product or DpnI-treated product into competent E. coli.
-
Select colonies, isolate plasmid DNA, and confirm the presence of the desired mutation and the absence of any secondary mutations by Sanger sequencing.
-
Protocol 3: Non-Radioactive HIV-1 Reverse Transcriptase Activity Assay
This protocol measures the enzymatic activity of purified RT or RT in viral lysates using a colorimetric ELISA-based method.
Materials:
-
Commercial non-radioactive RT assay kit (e.g., from Sigma-Aldrich, Roche, or XpressBio). These kits typically include:
-
Streptavidin-coated 96-well microplate
-
Reaction buffer (containing MgCl₂, DTT)
-
Template/primer (e.g., poly(A)·oligo(dT))
-
Biotin- and Digoxigenin (DIG)-labeled dUTP in a dNTP mix
-
Lysis buffer
-
Anti-DIG-Peroxidase (POD) conjugate
-
Washing and substrate buffers (e.g., ABTS)
-
-
Purified RT enzyme or viral lysate
-
Microplate reader (spectrophotometer)
Methodology:
-
Sample Preparation:
-
If using viral supernatant, concentrate virions and prepare a viral lysate using the provided lysis buffer to release the RT enzyme.
-
If using purified enzyme, dilute it to the desired concentrations in the appropriate buffer.
-
-
Reverse Transcription Reaction:
-
In a separate tube or plate, combine the sample (lysate or purified RT), reaction buffer, and the template/primer/dNTP mix.
-
Incubate at 37°C for 1-2 hours (or overnight for higher sensitivity). During this time, the RT synthesizes a new DNA strand, incorporating both biotin- and DIG-labeled nucleotides.
-
-
ELISA-based Detection:
-
Transfer the reaction product to a streptavidin-coated microplate well.
-
Incubate for 1 hour at 37°C to allow the biotin-labeled DNA to bind to the streptavidin.
-
Wash the plate 3-5 times with washing buffer to remove unbound components.
-
Add the Anti-DIG-POD conjugate to each well and incubate for 1 hour at 37°C. The antibody binds to the DIG labels on the captured DNA strand.
-
Wash the plate again 3-5 times to remove the unbound conjugate.
-
Add the peroxidase substrate (e.g., ABTS) to each well and incubate at room temperature for 15-30 minutes, or until sufficient color develops.
-
Stop the reaction if necessary and read the absorbance at the appropriate wavelength (e.g., 405 nm for ABTS) using a microplate reader.
-
-
Data Analysis:
-
The absorbance is directly proportional to the amount of synthesized DNA, and thus to the RT activity in the sample.
-
To test inhibitors, perform the RT reaction in the presence of serial dilutions of the compound and calculate the IC₅₀ value based on the reduction in absorbance compared to a no-inhibitor control.
-
References
- 1. HIV Drug Resistance Database [hivdb.stanford.edu]
- 2. This compound: an NRTI that functions as an NNRTI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of enhanced HIV-1 non-nucleoside reverse transcriptase inhibitors with improved resistance and pharmacokinetic profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design of MKC-442 (this compound) analogues with improved activity against drug-resistant HIV mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanistic Study of Common Non-Nucleoside Reverse Transcriptase Inhibitor-Resistant Mutations with K103N and Y181C Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resistance to non-nucleoside reverse transcriptase inhibitors - Antiretroviral Resistance in Clinical Practice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. | BioWorld [bioworld.com]
- 8. Novel HIV-1 Non-nucleoside Reverse Transcriptase Inhibitor Agents: Optimization of Diarylanilines with High Potency against Wild-Type and Rilpivirine-Resistant E138K Mutant Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Technical Support Center: Improving the Bioavailability of Emivirine Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals working to enhance the bioavailability of Emivirine and its derivatives. This compound, a non-nucleoside reverse transcriptase inhibitor (NNRTI), and its analogues often exhibit poor aqueous solubility, which can significantly hinder their oral absorption and therapeutic efficacy.[1] This guide provides troubleshooting advice and frequently asked questions (FAQs) in a question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary obstacle to achieving adequate oral bioavailability with this compound derivatives?
A1: The principal challenge is the inherently low aqueous solubility of these compounds.[2] As highly hydrophobic molecules, they dissolve poorly in the gastrointestinal fluids, leading to incomplete and erratic absorption from the gut.[3] This is a common issue for many drugs developed through modern high-throughput screening methods.[4]
Q2: What are the main strategies to overcome the poor solubility and low bioavailability of these derivatives?
A2: There are several established techniques, which can be broadly categorized as follows:
-
Chemical Modifications: Creating prodrugs is a key strategy.[5] This involves chemically modifying the derivative to be more water-soluble for absorption, after which it is converted back to the active form within the body.[6] The S-acyl-2-thioethyl (SATE) prodrug approach has been explored for similar nucleoside reverse transcriptase inhibitors.[7]
-
Particle Size Reduction: Decreasing the particle size of the drug substance increases its surface area-to-volume ratio, which can enhance the dissolution rate.[8] Techniques like micronization and nanosuspension formation are commonly employed.[2]
-
Formulation Technologies:
-
Solid Dispersions: This involves dispersing the drug in an amorphous form within a polymer matrix.[4] This high-energy amorphous state can lead to supersaturated concentrations in the gut, promoting absorption.[4]
-
Lipid-Based Formulations: For highly lipophilic compounds, self-emulsifying drug delivery systems (SEDDS) can be highly effective. These formulations form fine emulsions in the gastrointestinal tract, keeping the drug in a solubilized state.[9]
-
Nanoparticle Delivery Systems: Encapsulating the drug in nanoparticles, such as those made from polymers like PLGA or lipids, can improve solubility, protect the drug from degradation, and facilitate transport across biological barriers.[10][11][12]
-
Q3: My this compound derivative shows good solubility in my formulation but still has low bioavailability in vivo. What could be the cause?
A3: Beyond poor dissolution, low bioavailability can be attributed to two other major factors:
-
Low Intestinal Permeability: The drug may not efficiently pass through the intestinal wall. This can be due to its physicochemical properties or because it is actively removed from the intestinal cells by efflux transporters like P-glycoprotein (P-gp).[13]
-
High First-Pass Metabolism: After absorption from the gut, the drug passes through the liver before reaching systemic circulation.[2] If it is rapidly metabolized by liver enzymes (e.g., Cytochrome P450s), its concentration in the bloodstream will be significantly reduced.[14]
Troubleshooting Guides
Scenario 1: Inconsistent or Poor In Vitro Dissolution Results
Question: My new this compound derivative shows highly variable dissolution profiles between batches. What should I investigate?
Answer:
| Possible Cause | Troubleshooting Action & Rationale |
| Polymorphism | The compound may exist in different crystalline forms (polymorphs), each with a unique solubility and dissolution rate. Use techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to characterize and ensure batch-to-batch crystalline consistency. |
| Particle Size Variation | Differences in particle size can significantly impact the dissolution rate. Implement particle size analysis (e.g., laser diffraction) as a quality control step for each batch of the active pharmaceutical ingredient (API). |
| Formulation Instability | For amorphous solid dispersions, the drug may be recrystallizing over time, which would decrease its dissolution advantage.[4] Conduct stability studies under accelerated conditions (high temperature/humidity) and re-analyze the solid form. |
| Inadequate Formulation | The chosen excipients (polymers, surfactants) may not be optimal for maintaining a supersaturated state. Screen a wider range of polymers and surfactants to find a more robust formulation. |
Scenario 2: Good In Vitro Dissolution but Poor In Vivo Bioavailability
Question: I developed a nanosuspension that shows rapid and complete dissolution in vitro, but the oral bioavailability in my rat model is still below 10%. What experiments should I run next?
Answer: This common scenario points towards post-dissolution barriers. The logical next steps are to investigate permeability and metabolism.
Caption: Troubleshooting workflow for post-dissolution bioavailability issues.
Data Presentation
The following tables present hypothetical but representative data for an this compound derivative ("EMV-D2") to illustrate how different formulation strategies can impact key pharmacokinetic parameters.
Table 1: Comparison of Formulation Strategies on Oral Bioavailability in Rats
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 50 | 85 ± 21 | 4.0 | 450 ± 110 | 100 |
| Micronized Suspension | 50 | 190 ± 45 | 2.5 | 1080 ± 260 | 240 |
| Solid Dispersion (in HPMC) | 50 | 550 ± 130 | 1.5 | 3150 ± 750 | 700 |
| Nanosuspension (with Poloxamer) | 50 | 820 ± 200 | 1.0 | 4770 ± 1150 | 1060 |
Table 2: In Vitro Assay Results for EMV-D2
| Assay | Parameter | Result | Interpretation |
| Caco-2 Permeability | Papp (A→B) (10⁻⁶ cm/s) | 0.8 | Low intrinsic permeability |
| Papp (B→A) (10⁻⁶ cm/s) | 4.2 | High basolateral to apical transport | |
| Efflux Ratio (B→A / A→B) | 5.25 | Likely a substrate of an efflux transporter (e.g., P-gp) | |
| Human Liver Microsome Stability | Half-life (t½) (min) | 12 | Rapid metabolism |
| Intrinsic Clearance (CLint) (µL/min/mg protein) | 144 | High first-pass metabolism is likely |
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability and potential for active efflux of an this compound derivative.[13][15]
Methodology:
-
Cell Culture: Caco-2 cells are seeded onto semi-permeable Transwell® filter supports and cultured for ~21 days to allow them to differentiate into a polarized monolayer that mimics the intestinal epithelium.[16]
-
Monolayer Integrity Check: Before the experiment, the integrity of each cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER).[13] A Lucifer Yellow rejection test can also be performed as an additional quality control step.[16]
-
Transport Experiment (Apical to Basolateral - A→B):
-
The culture medium is replaced with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).
-
The test compound (e.g., 10 µM this compound derivative) is added to the apical (upper) compartment.
-
Samples are taken from the basolateral (lower) compartment at specified time points (e.g., 30, 60, 90, 120 minutes). The volume removed is replaced with fresh buffer.
-
-
Transport Experiment (Basolateral to Apical - B→A):
-
The experiment is repeated, but this time the test compound is added to the basolateral compartment, and samples are taken from the apical side. This is done to assess active efflux.
-
-
Sample Analysis: The concentration of the derivative in the collected samples is quantified using a validated analytical method, typically LC-MS/MS.[17]
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated for each direction. The efflux ratio (ER) is then determined by dividing the Papp (B→A) by the Papp (A→B). An ER greater than 2 suggests the compound is a substrate for an efflux transporter.[16]
Protocol 2: Liver Microsomal Stability Assay
Objective: To evaluate the metabolic stability of an this compound derivative in the presence of liver enzymes, providing an estimate of its potential for first-pass metabolism.[18]
Methodology:
-
Preparation: Human liver microsomes are thawed and diluted in a phosphate buffer (pH 7.4).[14][19] A solution containing the test compound (e.g., 1 µM this compound derivative) is prepared.
-
Incubation: The reaction is initiated by adding a NADPH regenerating system (cofactor for CYP450 enzymes) to a mixture of the microsomes and the test compound.[20] The mixture is incubated at 37°C.[21]
-
Time-Point Sampling: Aliquots are removed from the incubation mixture at several time points (e.g., 0, 5, 15, 30, 45 minutes).[20]
-
Reaction Termination: The metabolic reaction in each aliquot is stopped immediately by adding a cold organic solvent (e.g., acetonitrile), which also precipitates the microsomal proteins.[20]
-
Sample Processing & Analysis: The samples are centrifuged to pellet the precipitated protein. The supernatant, containing the remaining parent drug, is analyzed by LC-MS/MS.[18]
-
Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time on a semi-logarithmic scale. From the slope of this line, the in vitro half-life (t½) and the intrinsic clearance (CLint) are calculated.[21]
Caption: Key biological barriers affecting oral bioavailability.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medcraveonline.com [medcraveonline.com]
- 5. Recent advances in drug substance development – prodrug strategies for enhancing the bioavailability and potency of antiviral nucleosides | Journal of Medical Science [jms.ump.edu.pl]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Reverse Transcriptase Inhibitors Nanosystems Designed for Drug Stability and Controlled Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of nanoparticle-delivery systems for antiviral agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. enamine.net [enamine.net]
- 14. mercell.com [mercell.com]
- 15. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 16. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 18. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 19. researchgate.net [researchgate.net]
- 20. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 21. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
Technical Support Center: Emivirine Synthesis and Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of Emivirine.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: this compound, a non-nucleoside reverse transcriptase inhibitor (NNRTI), is a substituted uracil derivative. The synthesis generally involves the construction of the substituted pyrimidine ring followed by modifications to introduce the required functional groups. A common approach involves the condensation of a β-keto ester with a urea or thiourea derivative, followed by alkylation and other functional group manipulations.
Q2: What are the critical parameters to control during the synthesis of this compound?
A2: Key parameters to monitor and control include reaction temperature, reaction time, purity of starting materials and reagents, and moisture content. Side reactions are common in pyrimidine synthesis, and strict adherence to the optimized protocol is crucial for achieving high yield and purity.
Q3: What are the most common challenges encountered during the purification of this compound?
A3: The primary challenges in this compound purification include the removal of structurally similar impurities and byproducts formed during the synthesis. Co-elution of these impurities during chromatographic purification is a frequent issue. Product loss during recrystallization or precipitation is another common problem.
Q4: How can I confirm the identity and purity of the synthesized this compound?
A4: A combination of analytical techniques should be employed to confirm the identity and assess the purity of the final product. These include:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess purity and quantify impurities.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
Troubleshooting Guides
Synthesis Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Degradation of starting materials or product. 3. Incorrect reaction temperature or time. 4. Inactive or impure reagents. 5. Presence of moisture in anhydrous reactions. | 1. Monitor reaction progress using TLC or HPLC. Extend reaction time if necessary. 2. Ensure reaction conditions are not too harsh. Consider running the reaction at a lower temperature. 3. Optimize temperature and time based on literature or preliminary experiments. 4. Use freshly opened or purified reagents. Check the quality of solvents. 5. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of Multiple Byproducts | 1. Side reactions due to incorrect stoichiometry. 2. Reaction temperature is too high. 3. Presence of impurities in starting materials. | 1. Carefully control the stoichiometry of reactants. Consider slow, dropwise addition of one reactant to another. 2. Lower the reaction temperature to improve selectivity. 3. Purify starting materials before use. |
| Incomplete Reaction | 1. Insufficient reaction time. 2. Low reaction temperature. 3. Poor mixing. 4. Catalyst deactivation. | 1. Extend the reaction time and monitor by TLC/HPLC. 2. Increase the reaction temperature in small increments. 3. Ensure efficient stirring throughout the reaction. 4. Use a fresh batch of catalyst or a higher catalyst loading. |
Purification Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation in Column Chromatography | 1. Inappropriate solvent system (mobile phase). 2. Overloading of the column. 3. Incorrect choice of stationary phase. | 1. Optimize the mobile phase polarity using thin-layer chromatography (TLC) to achieve better separation (Rf values between 0.2 and 0.5). 2. Reduce the amount of crude product loaded onto the column. 3. Consider a different stationary phase (e.g., alumina instead of silica gel) or a different type of chromatography (e.g., reverse-phase). |
| Product Crystallizes in the Column | 1. Low solubility of the product in the mobile phase. | 1. Use a more polar solvent system to increase solubility. 2. Perform the chromatography at a slightly elevated temperature (if the product is stable). |
| Significant Product Loss During Recrystallization | 1. Product is too soluble in the recrystallization solvent. 2. Using too much solvent. 3. Cooling the solution too quickly. | 1. Choose a solvent in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. 2. Use the minimum amount of hot solvent required to dissolve the product. 3. Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation. |
Experimental Protocols
Representative Synthesis of this compound
This protocol is a representative example and may require optimization.
Step 1: Synthesis of 6-benzyl-5-isopropyluracil
-
To a solution of sodium ethoxide in ethanol, add ethyl 2-isopropyl-3-oxo-4-phenylbutanoate and urea.
-
Reflux the mixture for 24 hours.
-
Cool the reaction mixture and acidify with hydrochloric acid to precipitate the product.
-
Filter, wash with water, and dry to obtain 6-benzyl-5-isopropyluracil.
Step 2: N1-Alkylation with Ethoxymethyl Chloride
-
Suspend 6-benzyl-5-isopropyluracil in a suitable aprotic solvent (e.g., DMF).
-
Add a base (e.g., sodium hydride) at 0 °C.
-
Add ethoxymethyl chloride dropwise and allow the reaction to warm to room temperature.
-
Stir for 12 hours.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer and concentrate under reduced pressure to obtain crude this compound.
Purification Protocol
-
Column Chromatography:
-
Dissolve the crude this compound in a minimum amount of dichloromethane.
-
Load the solution onto a silica gel column packed in a non-polar solvent (e.g., hexane).
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., 10% to 50% ethyl acetate).
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent.
-
-
Recrystallization:
-
Dissolve the product from chromatography in a minimal amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath.
-
Filter the resulting crystals, wash with cold ethanol, and dry under vacuum.
-
Quantitative Data
The following table provides representative data for the synthesis and purification of this compound. Actual results may vary depending on the specific experimental conditions.
| Step | Parameter | Typical Value |
| Synthesis | Reaction Yield (Crude) | 60 - 75% |
| Purification | Yield after Chromatography | 80 - 90% |
| Yield after Recrystallization | 90 - 95% | |
| Final Product | Overall Yield | 43 - 64% |
| Purity (by HPLC) | > 99% |
Visualizations
Caption: General workflow for the synthesis of this compound.
Strategies to reduce Emivirine-induced side effects in vitro
Disclaimer: Emivirine is a hypothetical compound name. The following troubleshooting guide is based on the known side effects and mitigation strategies for Nucleoside Reverse Transcriptase Inhibitors (NRTIs), the class of drugs to which this compound belongs. The primary mechanism of NRTI-induced toxicity involves mitochondrial dysfunction.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: What are the most common side effects of this compound observed in in vitro experiments?
A1: The most frequently reported in vitro side effects associated with NRTIs like this compound stem from mitochondrial toxicity.[1][2][3] This can manifest as:
-
Reduced Cell Viability: Increased apoptosis or necrosis in cell cultures.
-
Mitochondrial Dysfunction: Characterized by decreased mitochondrial membrane potential (ΔΨm), reduced ATP production, and impaired oxygen consumption.[5][6]
-
Oxidative Stress: An increase in reactive oxygen species (ROS) production.[7]
-
Lactic Acidosis: Accumulation of lactate in the culture medium as a result of impaired oxidative phosphorylation.[2][3]
-
Organ-Specific Toxicity: Damage to specific cell types, such as hepatocytes (hepatotoxicity) or renal proximal tubule cells (nephrotoxicity), is also a concern.[2]
Q2: How does this compound cause mitochondrial toxicity?
A2: The leading hypothesis is that NRTIs inhibit the mitochondrial DNA polymerase gamma (Pol-γ).[2][3][7] This enzyme is essential for replicating mitochondrial DNA (mtDNA). Inhibition of Pol-γ leads to mtDNA depletion, which in turn results in a reduced synthesis of essential proteins for the electron transport chain, causing mitochondrial dysfunction.[3][8] Some studies also suggest that NRTIs can cause mitochondrial toxicity through mechanisms independent of Pol-γ inhibition, such as inducing oxidative stress or perturbing the balance of intracellular deoxynucleoside triphosphate (dNTP) pools.[7]
Q3: Which cell lines are recommended for studying this compound-induced side effects?
A3: The choice of cell line depends on the specific side effect being investigated. Commonly used models include:
-
HepG2 or primary hepatocytes: For studying hepatotoxicity.[9]
-
SH-SY5Y or primary neurons: For investigating neurotoxicity and peripheral neuropathy.[10]
-
H9c2 or primary cardiomyocytes: For cardiotoxicity studies.[11]
-
CEM or other T-lymphocyte cell lines: As they are a primary target for HIV therapy.[1]
-
Primary human skeletal muscle cells: To investigate myopathy.[8]
Q4: What are some potential strategies to reduce this compound's side effects in my cell cultures?
A4: Several strategies can be explored to mitigate this compound-induced toxicity in vitro:
-
Co-administration with Antioxidants: Compounds like N-acetylcysteine (NAC), Vitamin E, or astaxanthin can be used to counteract oxidative stress.[12][13]
-
Mitochondrial Cofactor Supplementation: Supplementing the culture medium with L-carnitine or Coenzyme Q10 may support mitochondrial function.
-
Dose and Time Optimization: Reducing the concentration of this compound or the duration of exposure can help identify a therapeutic window with minimal toxicity.
-
Combination Therapy: Combining this compound with other antiretroviral agents that have a lower potential for mitochondrial toxicity may be a viable strategy. Some combinations of NRTIs have been shown to have minimal toxicity in vitro.[14]
Troubleshooting Guides
Problem 1: High levels of cytotoxicity are observed at concentrations expected to be therapeutic.
| Possible Cause | Suggested Solution |
| High sensitivity of the cell line. | Switch to a more robust cell line or use primary cells that may better reflect in vivo tolerance. |
| Prolonged drug exposure. | Perform a time-course experiment to determine the optimal incubation time before significant cell death occurs. |
| Nutrient depletion in the culture medium. | Replenish the culture medium more frequently, especially for long-term experiments. Consider supplementing with uridine, which has been shown to mitigate NRTI toxicity in some models. |
| Synergistic toxic effects with other medium components. | Review all components of your culture medium. Ensure that phenol red or other components are not contributing to oxidative stress. |
Problem 2: Inconsistent results in assays for Reactive Oxygen Species (ROS).
| Possible Cause | Suggested Solution |
| Autofluorescence of this compound. | Run a control with this compound in cell-free medium to check for interference with the fluorescent dye. |
| Instability of the ROS probe. | Protect the ROS-sensitive dye (e.g., DCFH-DA) from light and use it immediately after preparation. |
| Timing of measurement. | ROS production can be an early event. Perform a time-course experiment to capture the peak of ROS production. |
| Cell density. | Ensure that cells are seeded at a consistent density, as this can affect the baseline level of ROS. |
Quantitative Data Summary
The following tables present hypothetical data to illustrate the potential effects of a mitigating agent (Antioxidant X) on this compound-induced side effects.
Table 1: Effect of Antioxidant X on this compound-Induced Cytotoxicity in HepG2 Cells
| Treatment | This compound (µM) | Antioxidant X (µM) | Cell Viability (%) (MTT Assay) |
| Control | 0 | 0 | 100 ± 4.5 |
| This compound | 50 | 0 | 55 ± 6.2 |
| This compound + Antioxidant X | 50 | 10 | 85 ± 5.1 |
| Antioxidant X | 0 | 10 | 98 ± 3.9 |
Table 2: Effect of Antioxidant X on this compound-Induced Mitochondrial Dysfunction
| Treatment | This compound (µM) | Antioxidant X (µM) | Mitochondrial Membrane Potential (JC-1 Ratio) |
| Control | 0 | 0 | 2.8 ± 0.3 |
| This compound | 50 | 0 | 1.2 ± 0.2 |
| This compound + Antioxidant X | 50 | 10 | 2.3 ± 0.4 |
| Antioxidant X | 0 | 10 | 2.7 ± 0.3 |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
-
Cell Seeding: Seed cells (e.g., HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound, with or without the mitigating agent, for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Express cell viability as a percentage relative to the untreated control cells.
Protocol 2: Measurement of Intracellular ROS using DCFH-DA
-
Cell Seeding and Treatment: Seed and treat cells as described in Protocol 1.
-
DCFH-DA Loading: After treatment, wash the cells with warm PBS and incubate them with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with PBS to remove excess probe.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.
-
Calculation: Normalize the fluorescence intensity to the cell number (e.g., by performing a parallel MTT or crystal violet assay) and express the results as a fold change relative to the untreated control.
Visualizations
References
- 1. Cell culture models for the investigation of NRTI-induced mitochondrial toxicity. Relevance for the prediction of clinical toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacology of nucleoside and nucleotide reverse transcriptase inhibitor-induced mitochondrial toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adverse effects of reverse transcriptase inhibitors: mitochondrial toxicity as common pathway [natap.org]
- 4. derangedphysiology.com [derangedphysiology.com]
- 5. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antiretroviral Therapy-Induced Mitochondrial Toxicity: Potential Mechanisms Beyond Polymerase-γ Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. acs.org [acs.org]
- 10. Nucleoside Reverse Transcriptase Inhibitor (NRTI)-Induced Neuropathy and Mitochondrial Toxicity: Limitations of the Poly-γ Hypothesis and the Potential Roles of Autophagy and Drug Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessing Drug-Induced Mitochondrial Toxicity in Cardiomyocytes: Implications for Preclinical Cardiac Safety Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mitochondrial Protection by Astaxanthin Reduces Toxicity Caused by H2O2 and Doxorubicin in Human Cardiomyocytes [mdpi.com]
- 13. Antioxidant activity against H2O2-induced cytotoxicity of the ethanol extract and compounds from Pyrola decorate leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nucleotide Reverse Transcriptase Inhibitors: A Thorough Review, Present Status and Future Perspective as HIV Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Emivirine dosage for synergistic effects in combination therapy
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing Emivirine dosage in combination therapy experiments. Find troubleshooting guidance, frequently asked questions, detailed experimental protocols, and key performance data below.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as MKC-442) is an antiviral drug that acts as a non-nucleoside reverse transcriptase inhibitor (NNRTI).[1] Although structurally it resembles a nucleoside analog, its functional mechanism is to bind directly to a hydrophobic pocket on the HIV-1 reverse transcriptase enzyme, inducing a conformational change that inhibits its DNA polymerase activity.[1][2] This action prevents the conversion of viral RNA into DNA, a critical step in the HIV-1 replication cycle. It is specific to HIV-1 and does not have activity against HIV-2.[3]
Q2: Why is this compound used in combination therapy instead of as a monotherapy?
A2: Using this compound as a monotherapy can lead to the rapid selection of drug-resistant viral strains.[4] Combination therapy, typically with nucleoside reverse transcriptase inhibitors (NRTIs), is employed to suppress viral replication more completely and reduce the likelihood of resistance emerging. Studies have demonstrated that combining this compound with NRTIs like Stavudine (d4T), Lamivudine (3TC), and Didanosine (ddI) results in synergistic antiviral effects.[4]
Q3: What are the key resistance mutations associated with this compound?
A3: The most significant mutations in the HIV-1 reverse transcriptase gene that confer resistance to this compound are Y181C (Tyrosine to Cysteine at position 181) and K103N (Lysine to Asparagine at position 103). The Y181C mutation, in particular, can cause a dramatic loss of susceptibility to this compound.[3]
Q4: What are the known drug-drug interaction risks with this compound?
A4: this compound was noted to be an inducer of the cytochrome P450 (CYP450) enzyme system. This can accelerate the metabolism and clearance of other drugs that are substrates of these enzymes, potentially reducing their efficacy. This is a critical consideration when designing combination therapies and was a contributing factor to its discontinuation in clinical development.
Q5: Is this compound effective against NNRTI-resistant HIV-1 strains?
A5: No, this compound's efficacy is significantly compromised by common NNRTI resistance mutations. As shown in the data tables, its inhibitory concentration against strains with the Y181C mutation is substantially higher than against wild-type virus, indicating a significant loss of potency.[3][5]
Troubleshooting Guide
Issue 1: Loss of Antiviral Activity or Viral Breakthrough in Long-Term Cultures
-
Potential Cause: Emergence of drug-resistant mutations (e.g., Y181C, K103N).
-
Troubleshooting Steps:
-
Sequence Viral Genome: Isolate viral RNA from the culture supernatant and perform genotypic analysis of the reverse transcriptase gene to identify known resistance mutations.
-
Conduct Phenotypic Assay: Test the breakthrough virus for its susceptibility to this compound and the other combination drugs individually to confirm resistance.
-
Review Drug Concentrations: Ensure that drug concentrations in the culture have been maintained and have not degraded over time. Consider a full media exchange with fresh compounds.
-
Issue 2: Inconsistent Results in Synergy Assays (Checkerboard)
-
Potential Cause 1: Inaccurate drug concentrations or pipetting errors.
-
Troubleshooting Steps:
-
Prepare fresh serial dilutions for each experiment.
-
Use calibrated pipettes and verify volumes.
-
Include single-drug controls in every plate to ensure their individual IC50 values are consistent with historical data.
-
-
Potential Cause 2: Variability in cell health or viral inoculum.
-
Troubleshooting Steps:
-
Ensure cells are in the logarithmic growth phase and have high viability (>95%).
-
Use a consistent multiplicity of infection (MOI) for the viral inoculum in all wells.
-
Perform a titration of the virus stock before the main experiment to confirm its infectivity.
-
Data Presentation
Table 1: In Vitro Activity of this compound Against Wild-Type and Resistant HIV-1 Strains
| HIV-1 Strain | Key Mutation(s) | Cell Line | Assay Type | IC50 / EC50 (µM) | Fold Change vs. WT | Reference |
| Wild-Type (3B) | None | MT-4 | Cytopathogenicity | ~0.004 | - | [3] |
| Mutant | K103N | MT-4 | Cytopathogenicity | 0.032 | ~8x | [3] |
| Mutant | Y181C | MT-4 | Cytopathogenicity | > 10 | >2500x | [3][5] |
IC50: 50% inhibitory concentration. EC50: 50% effective concentration. Fold Change indicates the loss of potency compared to the wild-type strain.
Table 2: Synergistic Effects of this compound in Combination Therapy
| Drug Combination | Interaction Type | Expected FIC Index | Interpretation | Reference |
| This compound + Stavudine (d4T) | Synergy | < 0.5 | The combination is significantly more potent than the sum of the individual drugs.[6] | [4] |
| This compound + Lamivudine (3TC) | Synergy | < 0.5 | The combination is significantly more potent than the sum of the individual drugs.[6] | [4] |
| This compound + d4T + 3TC | Synergy | < 0.5 | The three-drug combination effectively suppresses viral replication.[6] | [4] |
FIC Index is calculated as: (IC50 of Drug A in combination / IC50 of Drug A alone) + (IC50 of Drug B in combination / IC50 of Drug B alone). An FIC Index <0.5 is considered synergistic.[6]
Experimental Protocols & Visualizations
HIV-1 Reverse Transcriptase Inhibition Pathway
This diagram illustrates the mechanism of action for both NNRTIs like this compound and NRTIs within the host cell. Both drug classes target the same enzyme, HIV-1 Reverse Transcriptase, providing a basis for their synergistic interaction.
Protocol: Checkerboard Assay for Antiviral Synergy
This protocol outlines the methodology for determining the synergistic effects of this compound and a nucleoside reverse transcriptase inhibitor (NRTI) against HIV-1 in a cell-based assay.
Objective: To quantify the interaction between this compound and an NRTI (e.g., Stavudine) and calculate the Fractional Inhibitory Concentration (FIC) Index.
Materials:
-
MT-4 cells (or other susceptible T-cell line)
-
HIV-1 laboratory strain (e.g., HIV-1 IIIB)
-
Complete RPMI-1640 medium (with 10% FBS, penicillin/streptomycin)
-
This compound and NRTI drug stocks (in DMSO)
-
96-well flat-bottom cell culture plates
-
Cell viability reagent (e.g., MTT, XTT) or p24 ELISA kit
-
Plate reader
Workflow Diagram:
Procedure:
-
Drug Plate Preparation:
-
Prepare 2x working concentrations of all drug dilutions.
-
Along the y-axis of a 96-well plate (e.g., rows A-G), add 50 µL of serial dilutions of this compound. Row H will contain no this compound (NRTI-only control).
-
Along the x-axis (e.g., columns 1-10), add 50 µL of serial dilutions of the NRTI. Column 11 will contain no NRTI (this compound-only control).
-
Column 12 will serve as the virus control (no drugs). Add 100 µL of medium to these wells.
-
-
Cell and Virus Preparation:
-
Resuspend MT-4 cells in fresh medium at a concentration of 1 x 10^5 cells/mL.
-
Dilute the HIV-1 virus stock to achieve a multiplicity of infection (MOI) of approximately 0.01.
-
Prepare a master mix of cells and virus.
-
-
Inoculation:
-
Add 100 µL of the cell/virus master mix to each well of the drug plate (wells A1 through H11).
-
Add 100 µL of a cell-only mix (no virus) to a separate set of wells for cell viability controls.
-
-
Incubation:
-
Incubate the plate for 4-5 days at 37°C in a humidified 5% CO2 incubator, or until cytopathic effects are clearly visible in the virus control wells.
-
-
Data Acquisition:
-
If using an MTT assay, add the reagent according to the manufacturer's instructions and read the absorbance.
-
If measuring viral replication, collect supernatant and quantify p24 antigen levels using an ELISA kit.
-
-
Data Analysis:
-
Normalize the data to the cell control (100% viability) and virus control (0% viability) wells.
-
Use non-linear regression to calculate the IC50 value for each drug alone (from Row H and Column 11) and for each combination ratio.
-
Identify the IC50 for each drug in the wells that show 50% inhibition.
-
Calculate the FIC Index for each synergistic combination using the formula provided in Table 2.
-
Interpret the results: ≤0.5 (Synergy), >0.5 to 4.0 (Additive/Indifference), >4.0 (Antagonism).[6]
-
References
- 1. This compound: an NRTI that functions as an NNRTI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (PD004661, MLILORUFDVLTSP-UHFFFAOYSA-N) [probes-drugs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Three-drug combinations of this compound and nucleoside reverse transcriptase inhibitors in vitro: long-term culture of HIV-1-infected cells and breakthrough viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. emerypharma.com [emerypharma.com]
Technical Support Center: Enhancing Emivirine's Efficacy Against NNRTI-Resistant HIV-1
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in experiments aimed at improving Emivirine's efficacy against common non-nucleoside reverse transcriptase inhibitor (NNRTI)-resistant HIV-1 mutations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as MKC-442) is a non-nucleoside reverse transcriptase inhibitor (NNRTI). It binds to a hydrophobic pocket in the HIV-1 reverse transcriptase (RT) enzyme, which is distinct from the active site. This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of the viral RNA genome into DNA, a critical step in the HIV-1 replication cycle.
Q2: What are the major challenges in developing this compound as an effective anti-HIV-1 drug?
A2: The primary challenge is the rapid emergence of drug-resistant mutations in the HIV-1 reverse transcriptase. A single amino acid substitution in the NNRTI binding pocket can significantly reduce the binding affinity of this compound, leading to high-level drug resistance and therapeutic failure.
Q3: Which are the most common NNRTI-resistant mutations that affect this compound's efficacy?
A3: Common mutations conferring resistance to NNRTIs, and likely affecting this compound, include K103N, Y181C, G190A, and L100I. The Y181C and K103N mutations, in particular, have been noted for their significant impact on the efficacy of this compound and other NNRTIs.
Q4: Have there been successful attempts to improve this compound's activity against these resistant strains?
A4: Yes, research has shown that structural modifications to the this compound molecule can enhance its efficacy against resistant mutants. For instance, two analogues, TNK-6123 and GCA-186, were designed to have greater flexibility and form additional contacts within the mutated binding pocket. These analogues demonstrated an approximately 30-fold greater inhibitory effect against the Y181C and K103N mutant viruses compared to the parent compound, this compound.[1]
Troubleshooting Guides
Guide 1: Inconsistent IC50/EC50 Values in Antiviral Assays
| Problem | Possible Cause | Troubleshooting Steps |
| High variability in IC50/EC50 values across replicate experiments. | 1. Inconsistent cell seeding density.2. Variability in virus stock titer.3. Inaccurate drug concentrations. | 1. Ensure a consistent number of viable cells are seeded in each well. Use a cell counter for accuracy.2. Titer the virus stock immediately before each experiment. Store virus stocks in small, single-use aliquots to avoid freeze-thaw cycles.3. Prepare fresh serial dilutions of the drug for each experiment. Verify the stock concentration. |
| No dose-dependent inhibition observed. | 1. Drug instability or precipitation.2. Cell toxicity at high drug concentrations. | 1. Check the solubility of the compound in the assay medium. Use a suitable solvent and ensure it does not exceed a non-toxic final concentration.2. Perform a cytotoxicity assay in parallel to the antiviral assay to determine the non-toxic concentration range of the compound. |
| Higher than expected IC50 values for wild-type virus. | 1. Inactive compound.2. Sub-optimal assay conditions. | 1. Verify the identity and purity of the compound using analytical methods.2. Optimize assay parameters such as incubation time, multiplicity of infection (MOI), and detection method. |
Guide 2: Difficulties in Generating NNRTI-Resistant Mutant Viruses
| Problem | Possible Cause | Troubleshooting Steps |
| Failure to obtain the desired mutation after site-directed mutagenesis. | 1. Sub-optimal primer design.2. Inefficient PCR amplification.3. Errors in plasmid purification or sequencing. | 1. Design primers with the mutation in the center and with sufficient flanking regions. Ensure appropriate melting temperature (Tm).2. Optimize PCR conditions (annealing temperature, extension time, number of cycles). Use a high-fidelity DNA polymerase.3. Use a high-quality plasmid purification kit. Confirm the presence of the mutation by DNA sequencing. |
| The mutant virus is non-viable or has very low infectivity. | The introduced mutation severely impairs the function of the reverse transcriptase enzyme. | 1. Review the literature to ensure the specific mutation is known to produce viable virus.2. If creating novel mutations, consider the structural and functional implications for the RT enzyme. |
Data Presentation
Table 1: Comparative Efficacy of this compound and its Analogues Against Wild-Type and NNRTI-Resistant HIV-1
| Compound | HIV-1 Strain | Mutation(s) | Fold Change in IC50 vs. Wild-Type | Reference |
| This compound (MKC-442) | Wild-Type | - | 1 | [1] |
| This compound (MKC-442) | Mutant | Y181C | >30 | [1] |
| This compound (MKC-442) | Mutant | K103N | >30 | [1] |
| TNK-6123 | Mutant | Y181C | ~1 | [1] |
| TNK-6123 | Mutant | K103N | ~1 | [1] |
| GCA-186 | Mutant | Y181C | ~1 | [1] |
| GCA-186 | Mutant | K103N | ~1 | [1] |
Experimental Protocols
Protocol 1: Phenotypic Antiviral Assay
This protocol outlines a cell-based assay to determine the 50% effective concentration (EC50) of a compound against HIV-1.
Materials:
-
TZM-bl cells (HeLa cell line expressing CD4, CCR5, and CXCR4, and containing an integrated luciferase reporter gene under the control of the HIV-1 LTR)
-
HIV-1 virus stock (e.g., NL4-3 for wild-type)
-
Complete culture medium (DMEM, 10% FBS, penicillin/streptomycin)
-
Test compound (e.g., this compound or its analogues)
-
Luciferase assay reagent
-
96-well cell culture plates
-
Luminometer
Methodology:
-
Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Dilution: Prepare serial dilutions of the test compound in complete culture medium.
-
Infection: Add 50 µL of the diluted compound to the cells, followed by 50 µL of HIV-1 virus stock at a pre-determined multiplicity of infection (MOI). Include control wells with virus only (no compound) and cells only (no virus, no compound).
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.
-
Lysis and Luminescence Reading: After incubation, remove the culture medium and lyse the cells according to the luciferase assay manufacturer's instructions. Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the virus control. Determine the EC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Protocol 2: HIV-1 Reverse Transcriptase Inhibition Assay
This protocol describes a biochemical assay to measure the 50% inhibitory concentration (IC50) of a compound against the HIV-1 reverse transcriptase enzyme.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase (RT)
-
Poly(rA)-oligo(dT) template-primer
-
Deoxynucleotide triphosphates (dNTPs), including radiolabeled or fluorescently labeled dNTPs
-
Assay buffer (e.g., Tris-HCl, MgCl2, KCl, DTT)
-
Test compound
-
Scintillation counter or fluorescence plate reader
-
96-well assay plates
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the assay buffer, poly(rA)-oligo(dT) template-primer, and dNTPs.
-
Compound Addition: Add serial dilutions of the test compound to the wells of a 96-well plate.
-
Enzyme Addition: Add a pre-determined amount of recombinant HIV-1 RT to each well to initiate the reaction. Include control wells with enzyme only (no compound) and no enzyme.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and quantify the amount of newly synthesized DNA. This can be done by measuring the incorporation of radiolabeled dNTPs using a scintillation counter or fluorescently labeled dNTPs using a fluorescence plate reader.
-
Data Analysis: Calculate the percentage of RT inhibition for each compound concentration relative to the enzyme control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Mandatory Visualizations
Caption: HIV-1 Reverse Transcription Signaling Pathway.
Caption: Experimental Workflow for Antiviral Compound Screening.
References
Technical Support Center: Emivirine Clinical Development
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Emivirine (MKC-442).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (formerly MKC-442) is an investigational non-nucleoside reverse transcriptase inhibitor (NNRTI).[1] Structurally, it resembles a nucleoside analog, but it functions by binding to a non-competitive allosteric site on the HIV-1 reverse transcriptase (RT) enzyme.[2] This binding event induces a conformational change in the enzyme, inhibiting its function and preventing the conversion of the viral RNA genome into DNA, a critical step in the HIV-1 replication cycle.
Q2: Why was the clinical development of this compound challenging?
The clinical development of this compound faced several significant challenges that ultimately led to its discontinuation. The primary obstacles included:
-
Insufficient Efficacy: While early trials showed promising antiviral activity, this compound failed to demonstrate sufficient and sustained efficacy in later-stage human trials.[1]
-
Rapid Drug Resistance: As with many NNRTIs, HIV-1 can quickly develop resistance to this compound through specific mutations in the reverse transcriptase gene.[2]
-
Drug-Drug Interactions: this compound was found to be an inducer of cytochrome P450 (CYP) enzymes, leading to an accelerated breakdown of other co-administered drugs metabolized by this system. This posed a significant risk of therapeutic failure for concomitant medications.
Q3: What specific resistance mutations are associated with this compound?
While specific fold-change resistance data for this compound is not extensively published, the key resistance mutations are consistent with those seen for other NNRTIs. The most clinically significant mutations include:
-
Y181C: This mutation can confer very high-level resistance (50- to 100-fold) to some NNRTIs.[3]
-
K103N: This is another common mutation that can reduce susceptibility to NNRTIs by as much as 50-fold.[3]
The presence of these mutations can lead to cross-resistance, meaning that resistance to this compound could also make the virus resistant to other drugs in the NNRTI class.
Troubleshooting Guides
Issue 1: Sub-optimal Viral Load Reduction in Clinical Trials
If you are observing a less-than-expected reduction in HIV-1 viral load in clinical or experimental settings, consider the following potential causes and troubleshooting steps.
| Potential Cause | Troubleshooting/Investigation Steps |
| Pre-existing Drug Resistance | Perform genotypic resistance testing on baseline patient samples to screen for key NNRTI resistance mutations (e.g., K103N, Y181C). |
| Pharmacokinetic Variability | Analyze plasma drug concentrations to ensure they are within the therapeutic range. Preclinical studies in rats showed an oral absorption of 68%.[3] |
| Drug-Drug Interactions | Review all concomitant medications. This compound is known to induce drug-metabolizing enzymes, likely from the CYP3A4 family, which can lower the plasma concentration of other drugs.[2][4][5][6][7] |
| Patient Adherence | In a clinical trial setting, implement measures to monitor and encourage patient adherence to the dosing regimen. |
Issue 2: Emergence of Drug Resistance During Treatment
The rapid development of resistance is a primary challenge with NNRTI-based therapies.
| Observation | Troubleshooting/Investigation Steps |
| Viral Load Rebound | If viral load, after an initial decline, begins to increase, it is a strong indicator of emergent drug resistance.[8] |
| Genotypic Analysis | Sequence the HIV-1 pol gene from patient samples to identify mutations in the reverse transcriptase coding region. Compare the sequence to baseline to confirm new mutations. |
| Phenotypic Analysis | Conduct cell-based assays to determine the concentration of this compound required to inhibit the replication of the patient's viral isolate by 50% (IC50), and compare this to the IC50 for a wild-type virus. |
Issue 3: Unexpected Adverse Events or Drug Interactions
| Observation | Troubleshooting/Investigation Steps |
| Common Adverse Events | In Phase I/II trials, the most frequently reported adverse events included transient headache, rash, nausea, vomiting, and diarrhea.[8] Monitor for these and provide supportive care. |
| Decreased Efficacy of Other Drugs | If a patient is taking other medications metabolized by the liver, particularly by CYP3A4, monitor their clinical efficacy and plasma concentrations, as this compound may be accelerating their metabolism. |
| Hepatotoxicity | Increased liver weights were observed in preclinical animal models, attributed to the induction of drug-metabolizing enzymes.[3] Monitor liver function tests (ALT, AST) in patients. |
Quantitative Data Summary
Due to the discontinuation of its development, detailed quantitative data from pivotal Phase III trials of this compound are not widely available. The following table summarizes available data and provides context based on typical NNRTI performance.
Table 1: this compound Efficacy and Resistance Profile
| Parameter | Value/Observation | Source/Comment |
| Early Efficacy (Phase I/II) | Average viral load reduction of 96% after one week at 750 mg b.i.d. dose. | [8] Note: This was followed by a gradual rebound. |
| CD4+ Cell Count Changes | Data not available from this compound-specific trials. In general, effective ART leads to a gradual increase in CD4+ counts. | [9] |
| Resistance (K103N mutation) | Reduces susceptibility to some NNRTIs by up to 50-fold. | [3] |
| Resistance (Y181C mutation) | Reduces susceptibility to some NNRTIs by 50- to 100-fold. | [3] |
Experimental Protocols
Protocol 1: HIV-1 Reverse Transcriptase Inhibition Assay (Generalized)
This protocol outlines a method to determine the in vitro inhibitory activity of a compound like this compound against HIV-1 RT.
-
Enzyme and Template Preparation:
-
Purify recombinant HIV-1 p66/p51 RT heterodimers.
-
Prepare a template-primer complex, for example, by annealing a 5'-radiolabeled DNA primer to a single-stranded DNA template (e.g., M13mp18 DNA).[10]
-
-
Reaction Mixture:
-
In a reaction tube, combine the following in a suitable buffer (e.g., 50 mM Tris-HCl, 50 mM KCl, 10 mM MgCl2):
-
Template-primer complex.
-
A mixture of all four deoxyribonucleotide triphosphates (dNTPs).
-
The test compound (this compound) at various concentrations.
-
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the purified HIV-1 RT enzyme.
-
Incubate the mixture at 37°C for a defined period (e.g., 20 minutes) to allow for DNA synthesis.
-
-
Quenching and Analysis:
-
Stop the reaction by adding a chelating agent like EDTA.
-
Quantify the amount of newly synthesized DNA, which will be radiolabeled. This can be done by separating the product by gel electrophoresis and measuring radioactivity, or by using techniques like scintillation proximity assays.
-
-
Data Interpretation:
-
Calculate the percentage of RT inhibition at each compound concentration relative to a no-drug control.
-
Determine the IC50 value, which is the concentration of the compound that inhibits RT activity by 50%.
-
Protocol 2: Genotypic Resistance Assay (Generalized)
This protocol is for identifying resistance mutations in the HIV-1 pol gene.
-
Sample Collection and RNA Extraction:
-
Collect plasma from the patient. A viral load of at least 500-1,000 copies/mL is generally required for successful amplification.[11]
-
Extract viral RNA from the plasma using a commercial kit.
-
-
Reverse Transcription and PCR:
-
Use reverse transcriptase to convert the viral RNA into complementary DNA (cDNA).
-
Amplify the region of the pol gene that codes for the reverse transcriptase enzyme using the Polymerase Chain Reaction (PCR).
-
-
DNA Sequencing:
-
Purify the PCR product.
-
Sequence the amplified DNA using Sanger sequencing or next-generation sequencing methods.
-
-
Sequence Analysis:
-
Compare the obtained nucleotide sequence to a wild-type HIV-1 reference sequence.
-
Identify amino acid substitutions at positions known to be associated with NNRTI resistance (e.g., codons 103, 181, 188, etc.).
-
Use databases like the Stanford University HIV Drug Resistance Database to interpret the clinical significance of the identified mutations.[12]
-
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Drug interactions due to cytochrome P450 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resistance to non-nucleoside reverse transcriptase inhibitors - Antiretroviral Resistance in Clinical Practice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. hiv.guidelines.org.au [hiv.guidelines.org.au]
- 5. go.drugbank.com [go.drugbank.com]
- 6. pharmacytimes.com [pharmacytimes.com]
- 7. e-mjm.org [e-mjm.org]
- 8. mdpi.com [mdpi.com]
- 9. CD4 cell recovery in treated HIV-2-infected adults is lower than expected: results from the French ANRS CO5 HIV-2 cohort - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of Novel Inhibitors of HIV-1 Reverse Transcriptase Through Virtual Screening of Experimental and Theoretical Ensembles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
Negative interactions of Emivirine with other antiretrovirals
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the potential negative interactions of Emivirine (MKC-442) with other antiretroviral agents. As this compound's clinical development was discontinued, publicly available data on specific drug-drug interactions is limited. The information provided is based on the known mechanism of action of this compound as a non-nucleoside reverse transcriptase inhibitor (NNRTI) and reports of its effects on drug-metabolizing enzymes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound is expected to interact with other antiretroviral drugs?
A1: this compound was reported to be an inducer of the cytochrome P450 (CYP450) enzyme system. CYP450 enzymes are crucial for the metabolism of many drugs, including numerous antiretrovirals. By inducing these enzymes, this compound can accelerate the breakdown of co-administered drugs that are substrates of the same enzymes, leading to lower plasma concentrations and potentially reduced therapeutic efficacy.
Q2: Which classes of antiretroviral drugs are most likely to be affected by co-administration with this compound?
A2: Protease inhibitors (PIs) and some other NNRTIs are extensively metabolized by CYP450 enzymes, particularly CYP3A4. Therefore, these classes of drugs are at the highest risk of significant drug-drug interactions with this compound. Co-administration could lead to sub-therapeutic levels of the PI or other NNRTI, increasing the risk of virologic failure and the development of drug resistance.
Q3: Are there any quantitative data available from clinical trials on the interaction of this compound with other antiretrovirals?
A3: Despite extensive searches of scientific literature and clinical trial databases, specific quantitative data (e.g., percentage change in AUC, Cmax, or Cmin) from drug-drug interaction studies with this compound and other antiretrovirals are not publicly available. While pharmacokinetic studies were planned with protease inhibitors during its development, the detailed results have not been published.
Q4: What are the potential clinical consequences of the interaction between this compound and other antiretrovirals?
A4: The primary consequence is the potential for treatment failure due to decreased plasma concentrations of the co-administered antiretroviral. This can manifest as an increase in viral load and a decline in CD4+ T-cell count. Furthermore, suboptimal drug exposure is a major risk factor for the emergence of drug-resistant HIV strains.
Q5: Were there any specific recommendations for the use of this compound in combination therapy during its development?
A5: Early reports suggested that this compound would likely be used in protease-sparing regimens to avoid the anticipated negative interactions. However, without specific interaction data, this was a theoretical consideration.
Troubleshooting Guide for In Vitro and Preclinical Studies
This guide is intended for researchers who may be working with this compound or structurally similar compounds in a laboratory setting.
| Issue Observed | Potential Cause | Recommended Action |
| Reduced antiviral activity of a protease inhibitor or another NNRTI in cell culture when co-administered with this compound. | This compound-mediated induction of metabolic enzymes in the cell line, leading to increased metabolism of the other antiretroviral. | 1. Measure the metabolic stability of the affected antiretroviral in the presence and absence of this compound using liver microsomes or relevant cell lysates. 2. Quantify the expression of key CYP450 enzymes (e.g., CYP3A4) in your cell line after exposure to this compound. 3. Consider using a known CYP450 inhibitor (e.g., ketoconazole) in a control experiment to see if it reverses the observed effect. |
| Unexpectedly low plasma concentrations of a co-administered antiretroviral in animal models treated with this compound. | In vivo induction of hepatic and/or intestinal CYP450 enzymes by this compound. | 1. Conduct a formal pharmacokinetic study to quantify the changes in AUC, Cmax, and half-life of the affected drug when co-administered with this compound. 2. Analyze liver tissue from treated animals to assess the expression and activity of relevant CYP450 enzymes. 3. Consider dose-adjusting the co-administered antiretroviral to compensate for the increased metabolism, though this requires careful toxicological evaluation. |
Experimental Protocols
As specific protocols for this compound drug interaction studies are not publicly available, the following are generalized methodologies for assessing CYP450 induction, which would be the key experiment to conduct.
In Vitro Cytochrome P450 Induction Assay
Objective: To determine the potential of a test compound (e.g., this compound) to induce the expression of major CYP450 enzymes (e.g., CYP1A2, CYP2B6, CYP3A4) in primary human hepatocytes.
Methodology:
-
Cell Culture: Plate cryopreserved primary human hepatocytes in collagen-coated plates and allow them to acclimate.
-
Treatment: Treat the hepatocytes with the test compound at various concentrations (typically 0.1, 1, and 10 µM), a positive control inducer for each enzyme (e.g., omeprazole for CYP1A2, phenobarbital for CYP2B6, rifampicin for CYP3A4), and a vehicle control (e.g., DMSO) for 48-72 hours.
-
Endpoint Analysis:
-
mRNA Expression: Lyse the cells and extract mRNA. Perform quantitative real-time PCR (qRT-PCR) to measure the relative expression levels of the target CYP450 genes, normalized to a housekeeping gene.
-
Enzyme Activity: Incubate the treated hepatocytes with a specific probe substrate for each CYP450 enzyme (e.g., phenacetin for CYP1A2, bupropion for CYP2B6, midazolam for CYP3A4). Measure the formation of the corresponding metabolite using LC-MS/MS.
-
-
Data Analysis: Calculate the fold induction of mRNA expression and enzyme activity relative to the vehicle control. Compare the induction potential of the test compound to the positive controls.
Visualizations
Validation & Comparative
A Comparative Analysis of Emivirine Analogues Against Wild-Type HIV-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Emivirine and its analogues, TNK-6123 and GCA-186, against wild-type Human Immunodeficiency Virus Type 1 (HIV-1). The information presented herein is compiled from published experimental data to facilitate objective evaluation and inform future research and development in antiretroviral therapy.
Introduction
This compound (formerly known as MKC-442) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that has demonstrated potent activity against HIV-1. As with many antiretroviral agents, the emergence of drug-resistant viral strains presents a significant challenge. This has spurred the development of this compound analogues with improved efficacy against both wild-type and mutant forms of the virus. This guide focuses on the comparative performance of this compound and two of its key analogues, TNK-6123 and GCA-186, with a primary focus on their activity against wild-type HIV-1.
Quantitative Data Summary
The following table summarizes the available quantitative data on the in vitro anti-HIV-1 activity of this compound and its analogues. The 50% effective concentration (EC50) represents the concentration of the compound required to inhibit HIV-1 replication by 50% in cell culture, while the 50% cytotoxic concentration (CC50) indicates the concentration that causes a 50% reduction in cell viability. A higher selectivity index (SI = CC50/EC50) is indicative of a more favorable therapeutic window.
| Compound | Wild-Type HIV-1 Strain | EC50 (nM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| GCA-186 | HIV-1 IIIB / NL4-3 | 1 | 43 | 43,000 | [1] |
| This compound (MKC-442) | Not specified | Ki = 10-200 | >100 | Not specified | [2] |
| TNK-6123 | Not specified | Data not available | Data not available | Data not available |
Experimental Protocols
The data presented in this guide are primarily derived from two key experimental methodologies: Reverse Transcriptase Inhibition Assays and Cell-Based Anti-HIV-1 Assays. Detailed protocols for these assays are provided below.
Reverse Transcriptase (RT) Inhibition Assay
This enzymatic assay directly measures the ability of a compound to inhibit the activity of the HIV-1 reverse transcriptase enzyme.
a. Reagents and Materials:
-
Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer)
-
Poly(rA)•oligo(dT)12-18 template-primer
-
Deoxynucleotide triphosphates (dATP, dCTP, dGTP, dTTP)
-
[³H]-dTTP (radiolabeled thymidine triphosphate)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.8, 60 mM KCl, 2 mM dithiothreitol, 5 mM MgCl₂)
-
Test compounds (this compound and its analogues) dissolved in DMSO
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter
b. Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a microcentrifuge tube, combine the assay buffer, poly(rA)•oligo(dT) template-primer, dNTPs (including [³H]-dTTP), and the diluted test compound.
-
Initiate the reaction by adding the recombinant HIV-1 RT enzyme.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).
-
Terminate the reaction by adding cold TCA to precipitate the newly synthesized DNA.
-
Collect the precipitated DNA by vacuum filtration onto glass fiber filters.
-
Wash the filters with TCA and ethanol to remove unincorporated [³H]-dTTP.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of RT inhibition for each compound concentration relative to a no-drug control and determine the IC50 value (the concentration at which 50% of RT activity is inhibited).
Cell-Based Anti-HIV-1 Assay (MT-4 Cells)
This assay evaluates the ability of a compound to inhibit HIV-1 replication in a human T-cell line.
a. Reagents and Materials:
-
MT-4 human T-lymphocyte cell line
-
Wild-type HIV-1 strain (e.g., IIIB or NL4-3)
-
Complete cell culture medium (e.g., RPMI 1640 supplemented with fetal bovine serum, L-glutamine, and antibiotics)
-
Test compounds (this compound and its analogues)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
-
Solubilization buffer (e.g., acidified isopropanol)
-
96-well microtiter plates
-
CO₂ incubator
b. Procedure:
-
Seed MT-4 cells into a 96-well microtiter plate at a predetermined density.
-
Prepare serial dilutions of the test compounds in the complete cell culture medium.
-
Add the diluted compounds to the wells containing the MT-4 cells.
-
Infect the cells with a standardized amount of the wild-type HIV-1 virus stock. Include uninfected control wells and virus control wells (no compound).
-
Incubate the plates in a CO₂ incubator at 37°C for a period that allows for multiple rounds of viral replication (e.g., 4-5 days).
-
After the incubation period, add the MTT reagent to each well and incubate for a few hours to allow for the formation of formazan crystals by viable cells.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance of each well using a microplate reader at the appropriate wavelength.
-
Calculate the percentage of cell protection from viral cytopathic effect for each compound concentration and determine the EC50 value.
-
Simultaneously, assess the cytotoxicity of the compounds on uninfected MT-4 cells to determine the CC50 value.
Mandatory Visualizations
Mechanism of Action of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)
Caption: NNRTI Mechanism of Action
Experimental Workflow for Anti-HIV-1 Efficacy Testing
Caption: Antiviral Assay Workflow
References
Comparative Analysis of Emivirine's Antiviral Efficacy in Primary Cell Lines
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Emivirine with Zidovudine and Lamivudine
This guide provides a comprehensive comparison of the in vitro antiviral activity of this compound, a non-nucleoside reverse transcriptase inhibitor (NNRTI), against HIV-1, with two widely used nucleoside reverse transcriptase inhibitors (NRTIs), Zidovudine (AZT) and Lamivudine (3TC). The focus is on the validation of this compound's performance in primary human cell lines, a critical step in preclinical drug development.
Executive Summary
Data Presentation: Comparative Antiviral Activity
The following table summarizes the reported in vitro antiviral activity and cytotoxicity of this compound, Zidovudine, and Lamivudine. It is crucial to note that the cell types for this compound are different from those for Zidovudine and Lamivudine, which limits a direct comparison.
| Compound | Drug Class | Cell Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| This compound | NNRTI | Human Bone Marrow Progenitor Cells (BFU-E) | Not Reported | 30[1] | Not Applicable |
| Human Bone Marrow Progenitor Cells (CFU-GM) | Not Reported | 50[1] | Not Applicable | ||
| Zidovudine (AZT) | NRTI | Peripheral Blood Mononuclear Cells (PBMCs) | 0.004 - 0.1 | >10 | >100 - >2500 |
| Lamivudine (3TC) | NRTI | Peripheral Blood Mononuclear Cells (PBMCs) | 0.0018 - 0.21 | >100 | >476 - >55,555 |
Note: The EC50 (50% effective concentration) is the concentration of the drug that inhibits viral replication by 50%. The CC50 (50% cytotoxic concentration) is the concentration of the drug that reduces cell viability by 50%. The Selectivity Index (SI) is a measure of the drug's therapeutic window. A higher SI indicates a more favorable safety profile. The data for Zidovudine and Lamivudine in PBMCs are compiled from various sources and represent a range of reported values.
Experimental Protocols
To ensure reproducibility and enable accurate comparisons, standardized experimental protocols are essential. Below are detailed methodologies for assessing the antiviral activity and cytotoxicity of compounds in primary human cell lines.
Isolation and Culture of Peripheral Blood Mononuclear Cells (PBMCs)
Objective: To obtain a pure population of PBMCs from whole blood for use in antiviral and cytotoxicity assays.
Materials:
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS)
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, penicillin, and streptomycin
-
Phytohemagglutinin (PHA)
-
Interleukin-2 (IL-2)
Procedure:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque PLUS in a centrifuge tube.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature.
-
Aspirate the upper layer containing plasma and platelets.
-
Carefully collect the layer of mononuclear cells (the "buffy coat").
-
Wash the collected cells twice with PBS by centrifugation at 100-250 x g for 10 minutes.
-
Resuspend the cell pellet in complete RPMI 1640 medium.
-
Count the cells and assess viability using a hemocytometer and trypan blue exclusion.
-
Stimulate the PBMCs with PHA (2 µg/mL) for 48-72 hours.
-
Culture the stimulated cells in complete RPMI 1640 medium supplemented with IL-2 (10 U/mL).
Antiviral Activity Assay (p24 Antigen ELISA)
Objective: To determine the concentration at which a compound inhibits HIV-1 replication by 50% (EC50) in PBMCs.[2][3][4][5]
Materials:
-
PHA-stimulated PBMCs
-
HIV-1 viral stock of known titer
-
Test compounds (e.g., this compound, Zidovudine, Lamivudine) at various concentrations
-
96-well cell culture plates
-
HIV-1 p24 Antigen ELISA kit
Procedure:
-
Seed PHA-stimulated PBMCs into a 96-well plate at a density of 1 x 10^5 cells/well.
-
Add serial dilutions of the test compounds to the wells in triplicate. Include a "no drug" control.
-
Infect the cells with a standardized amount of HIV-1.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 7 days.
-
On day 7, collect the cell culture supernatant.
-
Measure the amount of p24 antigen in the supernatant using a commercial HIV-1 p24 Antigen ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of viral inhibition for each drug concentration compared to the "no drug" control.
-
Determine the EC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration at which a compound reduces the viability of PBMCs by 50% (CC50).[6][7][8][9][10]
Materials:
-
PHA-stimulated PBMCs
-
Test compounds at various concentrations
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Seed PHA-stimulated PBMCs into a 96-well plate at a density of 1 x 10^5 cells/well.
-
Add serial dilutions of the test compounds to the wells in triplicate. Include a "no drug" control.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 7 days.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity for each drug concentration compared to the "no drug" control.
-
Determine the CC50 value by plotting the percentage of cytotoxicity against the drug concentration and fitting the data to a dose-response curve.
Mandatory Visualization
The following diagrams illustrate the key pathways and workflows described in this guide.
Caption: HIV-1 lifecycle and points of intervention for antiviral drugs.
Caption: Experimental workflow for antiviral and cytotoxicity assays.
Conclusion
This compound holds promise as a non-nucleoside reverse transcriptase inhibitor for the treatment of HIV-1 infection. While existing data indicates low toxicity in certain primary human cells, further studies are required to establish its specific antiviral efficacy (EC50) and cytotoxicity (CC50) in peripheral blood mononuclear cells. Such data, generated using standardized protocols as outlined in this guide, would enable a more direct and robust comparison with established antiretroviral agents like Zidovudine and Lamivudine, providing crucial information for its continued development and potential clinical application. Researchers are encouraged to utilize the provided methodologies to generate and publish these critical datasets.
References
- 1. The Use of Zidovudine Pharmacophore in Multi-Target-Directed Ligands for AIDS Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hiv.lanl.gov [hiv.lanl.gov]
- 3. Neutralization of HIV-1 Infection of Human Peripheral Blood Mononuclear Cells (PBMC) | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. hanc.info [hanc.info]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. MTT (Assay protocol [protocols.io]
Emivirine's Cross-Resistance Profile in the Landscape of HIV Inhibition
For Immediate Release
A Comprehensive Analysis of Emivirine's Performance Against Resistant HIV-1 Strains for Researchers, Scientists, and Drug Development Professionals.
This guide provides a detailed comparison of the non-nucleoside reverse transcriptase inhibitor (NNRTI) this compound (also known as MKC-442) and its cross-resistance profile with other HIV inhibitors. The following sections present quantitative data on this compound's activity against key resistant viral strains, a thorough description of the experimental methodologies used to obtain this data, and a visual representation of the experimental workflow.
Quantitative Analysis of this compound's Cross-Resistance
This compound's efficacy can be compromised by the emergence of drug-resistant mutations in the HIV-1 reverse transcriptase enzyme. The following table summarizes the in vitro activity of this compound and its two analogues, GCA-186 and TNK-6123, against wild-type HIV-1 and strains carrying the common NNRTI-resistance mutations K103N and Y181C. The data is presented as the 50% effective concentration (EC50), which is the concentration of the drug required to inhibit viral replication by 50%.
| Compound | Wild-Type HIV-1 EC50 (nM) | K103N Mutant HIV-1 EC50 (nM) | Y181C Mutant HIV-1 EC50 (nM) |
| This compound (MKC-442) | 0.4 | >1000 | >3000 |
| GCA-186 | 1.1 | 40 | 134 |
| TNK-6123 | 3.6 | 280 | 90 |
Data sourced from a study on this compound analogues designed to be less susceptible to common drug-resistance mutations.[1][2]
The data clearly indicates that while this compound is potent against wild-type HIV-1, its activity is significantly reduced against strains with the K103N and Y181C mutations. In contrast, the analogues GCA-186 and TNK-6123 show improved activity against these resistant variants.[1][2]
Studies have also explored the interaction of this compound with nucleoside reverse transcriptase inhibitors (NRTIs). One in vitro study demonstrated that a three-drug combination of this compound (MKC-442), zidovudine (ZDV), and lamivudine (3TC) synergistically suppressed HIV-1 replication in MT-4 cells and peripheral blood mononuclear cells (PBMCs). This synergistic effect suggests a potential role for this compound in combination therapies, even in the context of potential NRTI cross-resistance.
Experimental Protocols
The determination of HIV-1 drug susceptibility and cross-resistance is primarily conducted through cell-based phenotypic assays. The following is a detailed methodology representative of the experiments cited in this guide.
Objective: To determine the 50% effective concentration (EC50) of antiretroviral compounds against wild-type and mutant strains of HIV-1.
Materials:
-
Cell Lines: Human T-lymphocyte cell lines susceptible to HIV-1 infection (e.g., MT-4, CEM, PM1) or peripheral blood mononuclear cells (PBMCs).
-
Virus Strains: Laboratory-adapted HIV-1 strains (e.g., IIIB, NL4-3) and site-directed mutant viruses carrying specific resistance-associated mutations (e.g., K103N, Y181C).
-
Antiretroviral Agents: this compound (MKC-442) and other inhibitors of interest, dissolved in an appropriate solvent (e.g., DMSO).
-
Culture Medium: RPMI 1640 supplemented with fetal bovine serum (FBS), L-glutamine, and antibiotics.
-
p24 Antigen ELISA Kit: For the quantification of HIV-1 p24 antigen in cell culture supernatants.
Procedure:
-
Cell Preparation: Susceptible T-cell lines are cultured and maintained in logarithmic growth phase. For PBMCs, they are isolated from healthy donor blood and stimulated with phytohemagglutinin (PHA) and interleukin-2 (IL-2) for several days before infection.
-
Drug Dilution: A serial dilution of the antiretroviral agents is prepared in culture medium.
-
Virus Infection: Cells are infected with a standardized amount of the respective HIV-1 strain (wild-type or mutant) at a predetermined multiplicity of infection (MOI).
-
Assay Setup: The infected cells are plated in 96-well microplates. The serially diluted antiretroviral agents are then added to the wells in triplicate. Control wells include infected cells without any drug (virus control) and uninfected cells (cell control).
-
Incubation: The plates are incubated at 37°C in a humidified atmosphere with 5% CO2 for a period of 5-7 days to allow for viral replication.
-
Quantification of Viral Replication: After the incubation period, the cell culture supernatants are harvested. The amount of viral replication is quantified by measuring the concentration of the HIV-1 p24 core antigen using a commercial ELISA kit. The ELISA is performed according to the manufacturer's instructions, which typically involves the following steps:
-
Coating a microplate with a capture antibody specific for p24.
-
Adding the cell culture supernatant samples and standards to the wells.
-
Incubating to allow the p24 antigen to bind to the capture antibody.
-
Washing the plate to remove unbound materials.
-
Adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Adding a substrate that produces a colorimetric signal in the presence of the enzyme.
-
Stopping the reaction and measuring the absorbance at a specific wavelength using a microplate reader.
-
-
Data Analysis: The absorbance values are used to calculate the concentration of p24 in each well. The percentage of inhibition of viral replication at each drug concentration is calculated relative to the virus control. The EC50 value is then determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software. The fold change in resistance is calculated by dividing the EC50 for the mutant virus by the EC50 for the wild-type virus.
Experimental Workflow
The following diagram illustrates the key steps in a typical cell-based phenotypic assay for determining HIV drug resistance.
Caption: Workflow of a cell-based phenotypic assay for HIV drug resistance.
References
Head-to-Head In Vitro Comparison: Emivirine vs. Efavirenz for HIV-1 Inhibition
A detailed analysis for researchers and drug development professionals on the in vitro characteristics of two non-nucleoside reverse transcriptase inhibitors, Emivirine and Efavirenz. This guide synthesizes available data on their potency, cytotoxicity, and resistance profiles, supported by detailed experimental protocols and mechanistic diagrams.
This report provides a comparative overview of the in vitro properties of this compound (also known as Coactinon or MKC-442) and Efavirenz (EFV), two non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. While Efavirenz is a well-established component of antiretroviral therapy, this compound, despite showing early promise, was not commercially developed. This guide compiles and presents data from various in vitro studies to offer a comparative perspective for research and drug development purposes.
At a Glance: Potency and Cytotoxicity
The following tables summarize the available quantitative data on the potency and cytotoxicity of this compound and Efavirenz. It is crucial to note that this data is compiled from different studies, and direct comparison should be approached with caution due to variations in experimental conditions.
Table 1: In Vitro Potency against HIV-1 Reverse Transcriptase and Viral Replication
| Compound | Assay Type | Target | Potency Metric | Value | Reference |
| This compound | Enzyme Inhibition | HIV-1 RT (dTTP-dependent) | Ki | 0.20 µM | [1] |
| Enzyme Inhibition | HIV-1 RT (dGTP-dependent) | Ki | 0.01 µM | [1] | |
| Antiviral Activity | HIV-1 Y181C Mutant (in MT-4 cells) | EC50 | 1.5 µM | [1] | |
| Efavirenz | Enzyme Inhibition | Wild-Type HIV-1 RT | Ki | 2.93 nM | [2] |
| Antiviral Activity | Wild-Type HIV-1 (in cell culture) | IC95 | 1.5 nM | [2] | |
| Antiviral Activity | HIV-1DS-br (in microglia) | IC90 | 0.7-7 nM | [3] | |
| Antiviral Activity | Wild-Type HIV-1 | IC50 | 0.51 ng/mL (~1.6 nM) | [4][5][6] |
Table 2: In Vitro Cytotoxicity
| Compound | Cell Line | Cytotoxicity Metric | Value | Reference |
| This compound | Human bone marrow cells | No effect on cell growth | Up to 10 µM | [1] |
| Efavirenz | Various cancer cell lines | EC50 / IC50 | Micromolar range | [7] |
Disclaimer: The data presented in these tables are derived from separate studies. Variations in experimental methodologies, including cell lines, virus strains, and assay conditions, may influence the results. Therefore, these values should be considered as indicative of each compound's individual activity rather than a direct, controlled comparison.
Mechanism of Action
Both this compound and Efavirenz are classified as non-nucleoside reverse transcriptase inhibitors (NNRTIs). They function by binding to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, which is distinct from the active site where nucleoside analogs bind. This allosteric binding induces a conformational change in the enzyme, thereby inhibiting its DNA polymerase activity and blocking the conversion of the viral RNA genome into DNA, a critical step in the HIV-1 replication cycle.[8][9]
Resistance Profile
A significant challenge with NNRTIs is the relatively low genetic barrier to the development of resistance. For first-generation NNRTIs like Efavirenz, a single point mutation in the reverse transcriptase gene can lead to high-level resistance. The K103N mutation is a common mutation that confers cross-resistance to several NNRTIs.[10]
Interestingly, it has been reported that viruses with NNRTI mutations arising during this compound therapy may remain susceptible to other approved NNRTIs in some cases.[8] One study showed that analogues of this compound were designed to have improved activity against common NNRTI-resistant mutants like Y181C and K103N.[11]
Experimental Protocols
The following sections detail the methodologies for key in vitro experiments used to characterize the antiviral properties of this compound and Efavirenz.
Reverse Transcriptase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of HIV-1 reverse transcriptase.
-
Enzyme and Substrate Preparation : Recombinant HIV-1 reverse transcriptase is used.[12] The reaction mixture contains a template-primer (e.g., poly(rA)-oligo(dT)), deoxynucleoside triphosphates (dNTPs), including a labeled dNTP (e.g., [³H]dTTP or a non-radioactive labeled nucleotide), and the test compound at various concentrations.
-
Incubation : The reaction is initiated by adding the enzyme and incubated at 37°C to allow for DNA synthesis.
-
Quantification : The amount of newly synthesized DNA is quantified by measuring the incorporation of the labeled dNTP. For radioactive assays, this involves precipitating the DNA and measuring radioactivity using a scintillation counter. For non-radioactive methods, colorimetric or fluorometric detection systems are used.[13]
-
Data Analysis : The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is calculated from the dose-response curve.
Antiviral Activity Assay in Cell Culture (Cytoprotection Assay)
This assay determines the ability of a compound to protect host cells from the cytopathic effects of HIV-1 infection.
-
Cell Culture : A susceptible T-lymphocyte cell line, such as MT-4, is cultured in a suitable medium.[14][15]
-
Infection and Treatment : The cells are infected with a laboratory-adapted strain of HIV-1 (e.g., HIV-1IIIB). Simultaneously, the infected cells are treated with serial dilutions of the test compound. Control wells include uninfected cells (cell control) and infected, untreated cells (virus control).
-
Incubation : The cultures are incubated for a period that allows for multiple rounds of viral replication and the development of cytopathic effects in the virus control wells (typically 4-5 days).
-
Viability Assessment : Cell viability is measured using a colorimetric method, such as the MTT assay. The MTT reagent is converted by viable cells into a colored formazan product, and the absorbance is read using a spectrophotometer.
-
Data Analysis : The 50% effective concentration (EC50), which is the concentration of the compound that protects 50% of the cells from virus-induced death, is determined.
Cytotoxicity Assay
This assay assesses the toxicity of the compound to the host cells in the absence of viral infection.
-
Cell Culture and Treatment : Uninfected MT-4 cells are seeded in microtiter plates and treated with the same serial dilutions of the test compound as in the antiviral assay.
-
Incubation : The cells are incubated for the same duration as the antiviral assay.
-
Viability Assessment : Cell viability is measured using the MTT assay, as described above.
-
Data Analysis : The 50% cytotoxic concentration (CC50), the concentration of the compound that reduces the viability of uninfected cells by 50%, is calculated. The selectivity index (SI), which is the ratio of CC50 to EC50, is often used to evaluate the therapeutic window of the compound.[16]
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Efavirenz is a potent nonnucleoside reverse transcriptase inhibitor of HIV type 1 replication in microglia in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efavirenz concentrations in CSF exceed IC50 for wild-type HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efavirenz concentrations in CSF exceed IC50 for wild-type HIV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of enhanced HIV-1 non-nucleoside reverse transcriptase inhibitors with improved resistance and pharmacokinetic profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound: an NRTI that functions as an NNRTI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Emerging Reverse Transcriptase Inhibitors for HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design of MKC-442 (this compound) analogues with improved activity against drug-resistant HIV mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Reverse Transcriptase, Recombinant HIV - Worthington Enzyme Manual | Worthington Biochemical [worthington-biochem.com]
- 13. Item - Reverse transcriptase assay for analysis of resistance to anti-HIV drugs and their mechanism of action - Karolinska Institutet - Figshare [openarchive.ki.se]
- 14. Evaluation of anti-HIV-1 (Retroviridae: Orthoretrovirinae: Lentivirus: Human immunodeficiency virus type 1) activity of 6HP and 3TC in vitro using MT-4 cell line variants with different replicative activity - Kalnina - Problems of Virology [virusjour.crie.ru]
- 15. Elucidating the Basis for Permissivity of the MT-4 T-Cell Line to Replication of an HIV-1 Mutant Lacking the gp41 Cytoplasmic Tail - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
Synergistic Interactions of Emivirine with NRTIs Enhance Anti-HIV-1 Activity
Emivirine (EMV), a non-nucleoside reverse transcriptase inhibitor (NNRTI), demonstrates synergistic antiviral effects when used in combination with several nucleoside reverse transcriptase inhibitors (NRTIs), leading to a more potent suppression of HIV-1 replication. In vitro studies have consistently shown that combining this compound with NRTIs such as lamivudine (3TC), stavudine (d4T), and didanosine (ddI) results in a greater antiviral effect than the sum of the individual drugs, without evidence of antagonistic interactions.
The synergistic relationship between this compound and various NRTIs has been established through multiple in vitro studies. Research has shown that two- and three-drug combinations of this compound with d4T, 3TC, and ddI synergistically inhibit HIV-1 replication in MT-4 cells[1]. One significant finding is that these three-drug combinations were capable of completely suppressing the replication of HIV-1 for a minimum of 40 days in cell cultures[1].
Further quantitative analysis of a three-drug combination of this compound (also known as MKC-442), zidovudine (ZDV), and lamivudine (3TC) revealed a synergistic suppression of HIV-1 replication in both MT-4 cells and peripheral blood mononuclear cells (PBMC). This synergy allows for a significant dose reduction of each drug, ranging from four- to 24-fold, to achieve the same level of antiviral efficacy. Such a reduction in drug dosage is crucial in clinical settings to minimize potential drug-related toxicities.
No evidence of antagonistic effects has been reported in studies combining this compound with these NRTIs. This suggests a favorable interaction profile for co-administration in therapeutic regimens.
Quantitative Analysis of Synergistic Effects
The synergy between this compound and NRTIs is quantified using metrics such as the Combination Index (CI) and the Dose-Reduction Index (DRI). A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism. The DRI represents the fold-decrease in the concentration of a single drug required to achieve a specific effect when used in combination, compared to its use alone.
| Drug Combination | Cell Type | Observed Effect | Quantitative Measure | Reference |
| This compound + Stavudine (d4T) | MT-4 | Synergistic | Not specified | [1] |
| This compound + Lamivudine (3TC) | MT-4 | Synergistic | Not specified | [1] |
| This compound + Didanosine (ddI) | MT-4 | Synergistic | Not specified | [1] |
| This compound + Stavudine (d4T) + Lamivudine (3TC) | MT-4 | Synergistic | Not specified | [1] |
| This compound + Stavudine (d4T) + Didanosine (ddI) | MT-4 | Synergistic | Not specified | [1] |
| This compound (MKC-442) + Zidovudine (ZDV) + Lamivudine (3TC) | MT-4, PBMC | Synergistic | 4- to 24-fold dose reduction |
Experimental Protocols
The synergistic effects of this compound in combination with NRTIs are typically evaluated using a checkerboard assay format in cell culture. This method allows for the testing of various concentration combinations of two or more drugs to determine their combined effect on viral replication.
Checkerboard Assay Protocol for HIV-1 Drug Combination Studies:
-
Cell Preparation: MT-4 cells or peripheral blood mononuclear cells (PBMCs) are seeded in 96-well microtiter plates at a predetermined density.
-
Drug Dilution: Serial dilutions of this compound and the respective NRTI(s) are prepared.
-
Drug Combination: The diluted drugs are added to the wells in a checkerboard pattern, where each well contains a unique combination of drug concentrations. Control wells with single drugs and no drugs are also included.
-
Viral Infection: The cells are then infected with a laboratory-adapted or clinical isolate of HIV-1.
-
Incubation: The plates are incubated for a period of 4 to 7 days to allow for viral replication.
-
Assessment of Viral Replication: The extent of HIV-1 replication is quantified by measuring the level of p24 antigen in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The percentage of viral inhibition for each drug combination is calculated relative to the virus control (no drug). This data is then used to determine the nature of the drug interaction (synergistic, additive, or antagonistic) using mathematical models such as the median-effect analysis, which generates Combination Index (CI) values.
Mechanism of Interaction and Signaling Pathway
This compound, as an NNRTI, and NRTIs both target the HIV-1 reverse transcriptase (RT) enzyme, which is essential for the conversion of viral RNA into DNA. However, they do so through different mechanisms.
-
NRTIs , such as lamivudine, stavudine, and didanosine, are nucleoside analogs. They are incorporated into the growing viral DNA chain during reverse transcription. Once incorporated, they act as chain terminators because they lack the necessary 3'-hydroxyl group for the addition of the next nucleotide, thus halting DNA synthesis.
-
This compound (NNRTI) binds to a hydrophobic pocket on the RT enzyme, distinct from the active site where NRTIs bind. This binding induces a conformational change in the enzyme, which allosterically inhibits its function.
The synergistic effect of combining this compound with NRTIs likely arises from their complementary mechanisms of action, which attack the same critical enzyme at two different points. This dual inhibition makes it more difficult for the virus to complete the reverse transcription process successfully.
Mechanism of Synergistic HIV-1 RT Inhibition.
Workflow for Assessing Drug Synergy.
References
A Comparative Analysis of Emivirine and Nevirapine Against Resistant HIV-1 Mutants
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the non-nucleoside reverse transcriptase inhibitors (NNRTIs) Emivirine (MKC-442) and Nevirapine in their efficacy against common drug-resistant strains of HIV-1. The following sections detail their mechanisms of action, comparative antiviral activity based on experimental data, and the methodologies used to obtain these findings.
Mechanism of Action: Targeting the HIV-1 Reverse Transcriptase
Both this compound and Nevirapine are classified as non-nucleoside reverse transcriptase inhibitors (NNRTIs) that target the HIV-1 reverse transcriptase (RT), a critical enzyme for the replication of the virus.[1][2] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), which are incorporated into the growing viral DNA chain and cause termination, NNRTIs bind to a hydrophobic pocket, known as the NNRTI-binding pocket, located approximately 10 Å from the catalytic site of the enzyme.[3] This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of viral RNA into DNA.[2]
Drug resistance to NNRTIs typically arises from mutations in the amino acid residues that line this binding pocket. These mutations can sterically hinder the binding of the inhibitor or alter the electrostatic interactions, reducing the drug's efficacy. Common mutations conferring resistance to Nevirapine include K103N and Y181C.[4]
References
- 1. journals.asm.org [journals.asm.org]
- 2. Nonnucleoside inhibitors of HIV-1 reverse transcriptase: nevirapine as a prototype drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Outcomes for efavirenz versus nevirapine-containing regimens for treatment of HIV-1 infection: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efavirenz or nevirapine in three‐drug combination therapy with two nucleoside or nucleotide‐reverse transcriptase inhibitors for initial treatment of HIV infection in antiretroviral‐naïve individuals - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Genotoxicity of Emivirine in Comparison to Other Antiviral Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the genotoxic potential of Emivirine, a non-nucleoside reverse transcriptase inhibitor (NNRTI), against other widely used antiviral drugs, including the nucleoside reverse transcriptase inhibitors (NRTIs) Zidovudine (AZT), Lamivudine (3TC), Tenofovir Disoproxil Fumarate (TDF), and Stavudine (d4T). The information is compiled from a range of preclinical studies to offer a comprehensive overview for research and drug development purposes.
Executive Summary
This compound has consistently demonstrated a lack of genotoxic activity across a standard battery of in vitro and in vivo genotoxicity assays. In contrast, several NRTIs, notably Zidovudine, have shown clear evidence of genotoxicity, mediated primarily through their incorporation into host cell DNA and subsequent interference with DNA replication and repair mechanisms. The genotoxic profiles of Lamivudine and Tenofovir appear to be less pronounced than that of Zidovudine, with some conflicting reports for Lamivudine and limited, though in some cases positive, findings for Tenofovir. Stavudine has also been associated with genotoxic effects. This guide presents the available quantitative data, details the experimental methodologies used in these assessments, and provides visual representations of the experimental workflows and the proposed signaling pathway for NRTI-induced genotoxicity.
Quantitative Genotoxicity Data Summary
The following table summarizes the key quantitative findings from various genotoxicity studies on this compound and comparator antiviral drugs.
| Antiviral Agent | Assay Type | Test System | Concentration/Dose Range | Results | Reference |
| This compound | Ames Test | S. typhimurium TA94, TA98, TA100, TA2637 | Up to 5 mg/plate (±S9) | Negative | [1] |
| Chromosomal Aberration | Chinese Hamster Ovary (CHO) cells | Up to 200 µg/mL (-S9), Up to 150 µg/mL (+S9) | Negative | [1] | |
| In vivo Micronucleus | CD Rats (oral) | 500, 1000, 2000 mg/kg/day | Negative | [1] | |
| Zidovudine (AZT) | Ames Test | S. typhimurium | Not specified | Negative in most strains, some positive results in specific strains with "ochre" target sequence.[2] | [3] |
| Chromosomal Aberration | Human Lymphocytes | 3 µg/mL and higher | Positive | [3] | |
| In vitro Micronucleus | MOLT-3 Human Lymphoblastoid cells | 10 µM | Significant increase in micronuclei (29.0 ± 1.5 MN/1000 binucleated cells vs. 21.0 ± 1.5 in control). | [4] | |
| In vivo Micronucleus | CD-1 Mice (transplacental) | 200 mg/kg/day | Significant elevation in Hprt mutant frequencies in T-cells of offspring. | [5] | |
| Lamivudine (3TC) | Ames Test | Not specified | Not specified | Negative | [6] |
| Chromosomal Aberration | Human Peripheral Blood Lymphocytes | 100, 125, 150 µg/mL (24h & 48h) | Weakly Positive (up to 50% increase in aberrations).[7] | [7] | |
| In vitro Micronucleus | Human Lymphocyte Cultures | 100, 125, 150 µg/mL (48h) | Weakly Positive (significant increase in micronuclei formation).[7] | [7] | |
| In vivo Studies | Mice and Rats | Doses 10 to 58 times human dose | No evidence of mutagenicity .[6] | [6] | |
| Tenofovir DF (TDF) | Ames Test | S. typhimurium & E. coli | Up to 5000 µ g/plate (±S9) | Negative | [8] |
| In vivo Micronucleus | B6C3F1 Mice | Not specified | Negative | [9] | |
| Comet & SMART Assays | Drosophila melanogaster | Not specified | Positive (induced genotoxicity at all tested concentrations).[10] | [10] | |
| Stavudine (d4T) | In vitro Micronucleus | Human Lymphocyte Cultures | Not specified | Positive (increased frequency of micronuclei in mononucleated and binucleated cells).[7] | [7] |
| Embryotoxicity Study | Cultured Mouse Embryos | 5, 10, 15 µM | Positive (induced DNA damage and developmental abnormalities). |
Experimental Protocols
Detailed methodologies for the key genotoxicity assays are provided below.
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test assesses the mutagenic potential of a substance by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.
-
Test System: Salmonella typhimurium strains TA94, TA98, TA100, and TA2637, and Escherichia coli strain WP2uvrA are commonly used. These strains are selected to detect different types of mutations, such as frameshift and base-pair substitutions.
-
Methodology: The test compound is incubated with the bacterial strains in the presence and absence of a metabolic activation system (S9 fraction from rat liver). The mixture is then plated on a minimal agar medium lacking histidine. Only bacteria that have undergone a reverse mutation to a histidine-prototrophic state can grow and form colonies.
-
Data Analysis: The number of revertant colonies is counted for each concentration of the test substance and compared to the spontaneous reversion rate in the negative control. A substance is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background level.
In Vitro Mammalian Chromosomal Aberration Test
This assay evaluates the potential of a test substance to induce structural chromosomal abnormalities in cultured mammalian cells.
-
Test System: Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes are frequently used.
-
Methodology: Cell cultures are exposed to the test substance at various concentrations for a defined period, both with and without metabolic activation (S9). After treatment, the cells are incubated with a spindle inhibitor (e.g., colcemid) to arrest them in metaphase. The cells are then harvested, fixed, and stained. Metaphase spreads are examined microscopically for chromosomal aberrations, such as chromatid and chromosome breaks, gaps, and exchanges.
-
Data Analysis: The percentage of cells with one or more chromosomal aberrations is determined for each concentration and compared to the negative control. A statistically significant, dose-dependent increase in the percentage of aberrant cells indicates a positive result.
In Vivo Mammalian Erythrocyte Micronucleus Test
This assay detects damage to chromosomes or the mitotic apparatus in erythroblasts by observing micronuclei in newly formed erythrocytes.
-
Test System: The assay is typically performed in rodents, such as CD rats or B6C3F1 mice.
-
Methodology: Animals are administered the test substance, usually via oral gavage or intraperitoneal injection, at multiple dose levels. Bone marrow or peripheral blood is collected at appropriate time points after treatment. The cells are smeared on slides and stained to differentiate between polychromatic (immature) and normochromatic (mature) erythrocytes. The frequency of micronucleated polychromatic erythrocytes (MN-PCEs) is determined by microscopic analysis.
-
Data Analysis: The number of MN-PCEs per 1000 or 2000 PCEs is counted for each animal. A statistically significant, dose-dependent increase in the frequency of MN-PCEs in the treated groups compared to the vehicle control group indicates a positive genotoxic effect.
Visualizations
Experimental Workflow for Genotoxicity Assessment
Signaling Pathway of NRTI-Induced Genotoxicity
Conclusion
References
- 1. Tenofovir (147127-20-6) | Chemical Effects in Biological Systems [cebs.niehs.nih.gov]
- 2. The genetic toxicity effects of lamivudine and stavudine antiretroviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. Investigation of DNA-damage and Chromosomal Aberrations in Blood Cells under the Influence of New Silver-based Antiviral Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of stavudine on human immunodeficiency virus type 1 virus load as measured by quantitative mononuclear cell culture, plasma RNA, and immune complex-dissociated antigenemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Micronuclei induced by reverse transcriptase inhibitors in mononucleated and binucleated cells as assessed by the cytokinesis-block micronucleus assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Genetic Toxicity Evaluation of Tenofovir in Salmonella/E.coli Mutagenicity Test or Ames Test. Study A94329 [tools.niehs.nih.gov]
- 8. Genetic Toxicity Evaluation of Tenofovir (147127-20-6) in Micronucleus Study F27464 in B6C3F1 Mice [tools.niehs.nih.gov]
- 9. Stavudine: a review of its pharmacodynamic and pharmacokinetic properties and clinical potential in HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stavudine exposure results in developmental abnormalities by causing DNA damage, inhibiting cell proliferation and inducing apoptosis in mouse embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Emivirine Pharmacokinetics Across Preclinical Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacokinetic profiles of Emivirine (formerly MKC-442), a non-nucleoside reverse transcriptase inhibitor (NNRTI), in various preclinical animal models. The data presented is compiled from published non-clinical studies to support researchers in drug development and translational science.
Pharmacokinetic Data Summary
The pharmacokinetic properties of this compound have been evaluated in several species, including rats, cynomolgus monkeys, and dogs. The following table summarizes the key pharmacokinetic parameters observed in these studies.
| Species | Dose (mg/kg) | Route of Administration | Key Pharmacokinetic Parameters | Reference |
| Rat (Sprague-Dawley) | 50 | Oral (Gavage) | Oral Absorption: 68% | [1][2][3] |
| 250 | Oral | Equal levels in plasma and brain | [1][2] | |
| Cynomolgus Monkey | 50 | Oral (Gavage) | Linear pharmacokinetics observed | [1][2][4] |
| Dog (Beagle) | 50 | Oral (Gavage) | Plasma levels declined rapidly and were undetectable by 1 hour post-dose | [1] |
| Human (in vitro) | N/A | Liver Microsomes | Metabolism is approximately one-third of that in rat and monkey microsomes | [1][2] |
Key Observations:
-
This compound exhibits linear pharmacokinetics in both rats and monkeys.[1][2][4]
-
The compound demonstrates widespread tissue distribution in rats, including the brain and spinal cord.[1]
-
In contrast to rats and monkeys, dogs show very rapid clearance of this compound, making them a less suitable model for toxicological studies.[1]
-
In vitro studies using liver microsomes suggest that human metabolism of this compound is considerably slower than in rats and monkeys.[1][2]
Experimental Protocols
The pharmacokinetic studies of this compound were conducted using standardized preclinical protocols to ensure data reliability and comparability.
1. Animal Models and Dosing
-
Species: Male Sprague-Dawley rats, male beagle dogs, and male cynomolgus monkeys were used in the pharmacokinetic studies.[1] Mice and rabbits were also used in toxicology experiments.[1]
-
Dosing Formulation: this compound was suspended in 0.5% tragacanth gum for oral administration.[1]
-
Administration: A single dose of 50 mg/kg of body weight was administered by gavage.[1]
2. Sample Collection and Analysis
-
Blood Sampling:
-
Analytical Method:
-
Plasma concentrations of this compound were quantified using a validated high-performance liquid chromatography (HPLC) method with UV detection at a wavelength of 268 nm.[1]
-
The assay was linear in the concentration range of 2.5 to 1,000 ng/ml, with a quantifiable range in plasma samples from 5 to 800 ng/ml.[1]
-
3. In Vitro Metabolism
-
Method: In vitro experiments were conducted using liver microsomes from rats, monkeys, and humans to assess the metabolic stability of this compound.[1][2]
Visualizations
Experimental Workflow for Preclinical Pharmacokinetic Studies of this compound
References
- 1. journals.asm.org [journals.asm.org]
- 2. Safety assessment, in vitro and in vivo, and pharmacokinetics of this compound, a potent and selective nonnucleoside reverse transcriptase inhibitor of human immunodeficiency virus type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Safety Assessment, In Vitro and In Vivo, and Pharmacokinetics of this compound, a Potent and Selective Nonnucleoside Revers… [ouci.dntb.gov.ua]
Emivirine: A Comparative Analysis of Efficacy in Treatment-Naive vs. Treatment-Experienced Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Emivirine (MKC-442), focusing on its efficacy in preclinical and clinical models involving both treatment-naive and treatment-experienced settings. This compound, an experimental agent for HIV-1, demonstrated initial promise in vitro but ultimately failed to show sufficient efficacy in human trials.[1] This document compiles available data to offer insights into its differential performance and underlying mechanisms.
Executive Summary
This compound acts by non-competitively inhibiting the HIV-1 reverse transcriptase, a critical enzyme for viral replication.[2] While early clinical data in treatment-naive individuals showed a transient, significant reduction in viral load, the effect was not sustained.[3] In treatment-experienced populations, particularly those with prior nucleoside reverse transcriptase inhibitor (NRTI) exposure, specific clinical trials were conducted, though detailed efficacy results are not widely published.[4] In vitro studies confirmed its synergistic activity with NRTIs but also highlighted the potential for the development of resistance.[5]
Data Presentation
Due to the limited publicly available clinical trial data for this compound, a direct quantitative comparison of efficacy between treatment-naive and treatment-experienced cohorts is challenging. The following tables summarize the available findings.
Table 1: Summary of this compound Efficacy in Treatment-Naive Models
| Study Phase | Patient Population | Dosage | Key Efficacy Finding | Limitations |
| Phase I/II | HIV-positive volunteers | 750 mg b.i.d. | Average viral load reduction of 96% after one week.[3] | Reduction was sustained for only two weeks, followed by a gradual return to baseline viral load.[3] |
Table 2: Summary of this compound in Treatment-Experienced Models
| Study Identifier | Patient Population | Treatment Regimen | Key Efficacy Data |
| NCT00002215 | Epivir + Retrovir experienced; Protease inhibitor- and NNRTI-naive | This compound (MKC-442) combined with Nelfinavir (Viracept) | Results not published in available resources.[4] |
Table 3: In Vitro Activity of this compound
| Parameter | Value | Target |
| Ki (dTTP-dependent) | 0.20 µM | HIV-1 Reverse Transcriptase |
| Ki (dGTP-dependent) | 0.01 µM | HIV-1 Reverse Transcriptase |
Experimental Protocols
In Vitro Anti-HIV-1 Activity Assay
A common method to evaluate the in vitro efficacy of NNRTIs like this compound involves cell-based assays using HIV-1 infected cells.
Objective: To determine the concentration of this compound required to inhibit HIV-1 replication in cell culture.
Methodology:
-
Cell Line: MT-4 cells, a human T-cell leukemia line, are commonly used due to their high susceptibility to HIV-1 infection.
-
Virus: Laboratory-adapted strains of HIV-1 are used to infect the MT-4 cells.
-
Drug Preparation: this compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution, which is then serially diluted to various concentrations.
-
Infection and Treatment: MT-4 cells are infected with a standardized amount of HIV-1. Immediately after infection, the diluted this compound is added to the cell cultures.
-
Incubation: The treated and infected cells are incubated for a period of 4 to 7 days to allow for viral replication.
-
Endpoint Measurement: The extent of viral replication is measured by quantifying the amount of viral p24 antigen in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The concentration of this compound that inhibits viral replication by 50% (IC50) is calculated from the dose-response curve.
Drug Combination and Synergy Testing
Objective: To assess the synergistic, additive, or antagonistic effect of this compound when combined with other antiretroviral agents.
Methodology:
-
Drug Combinations: this compound is tested in combination with other antiretrovirals, such as NRTIs (e.g., stavudine, lamivudine, didanosine), at various concentration ratios.
-
Assay: The anti-HIV-1 activity of the drug combinations is evaluated using the same cell-based assay described above.
-
Data Analysis: The results are analyzed using mathematical models, such as the median-effect analysis, to determine the combination index (CI). A CI value of less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism. In vitro studies showed that three-drug combinations of this compound with two NRTIs synergistically inhibited HIV-1 replication in MT-4 cells.[5]
Mandatory Visualization
Signaling Pathway: Mechanism of NNRTI Action
References
A Comparative Analysis of Novel Non-Nucleoside Reverse Transcriptase Inhibitors Against the Historical NNRTI, Emivirine
For Immediate Release
In the ever-evolving landscape of HIV-1 treatment, the development of novel Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) continues to offer improved therapeutic options for patients. This guide provides a detailed comparison of two newer generation NNRTIs, doravirine and rilpivirine, against the historical investigational NNRTI, emivirine (formerly MKC-442). This analysis is intended for researchers, scientists, and drug development professionals to offer a comprehensive overview of the advancements in this critical class of antiretroviral agents.
Executive Summary
Doravirine and rilpivirine have demonstrated significant efficacy and favorable safety profiles in extensive clinical trials, leading to their approval and widespread use in combination therapies. In contrast, the development of this compound was discontinued due to its lower potency compared to other antiretroviral agents available at the time. This guide will delve into the available clinical data, resistance profiles, and experimental protocols to provide a clear, evidence-based comparison.
Data Presentation: A Head-to-Head Look at Efficacy, Safety, and Resistance
The following tables summarize the key quantitative data from clinical trials of doravirine, rilpivirine, and the limited historical data for this compound.
Table 1: Efficacy of Selected NNRTIs in Treatment-Naïve HIV-1 Patients
| Drug | Trial | Duration | Primary Endpoint | Virologic Suppression Rate | Comparator(s) |
| Doravirine | DRIVE-AHEAD[1][2] | 96 Weeks | HIV-1 RNA <50 copies/mL | 77.5% | Efavirenz/TDF/FTC (73.6%) |
| DRIVE-FORWARD[1][2] | 96 Weeks | HIV-1 RNA <50 copies/mL | 84% | Darunavir/ritonavir + 2 NRTIs (80%) | |
| Rilpivirine | SCOLTA Project[3] | 72 Weeks | HIV-1 RNA <50 copies/mL | 93.2% | Observational Study |
| ATLAS & FLAIR[4] | 48 Weeks | HIV-1 RNA <50 copies/mL | Non-inferior to oral cART | Oral combination ART | |
| This compound | Phase I/II[5] | 2 Weeks | Viral Load Reduction | 96% reduction (at 750mg b.i.d.) | Placebo |
Table 2: Overview of Safety and Tolerability
| Drug | Common Adverse Events | Discontinuation Rate due to AEs | Key Safety Notes |
| Doravirine | Nausea, dizziness, headache, fatigue, diarrhea, abnormal dreams[6] | 3.0% (vs. 6.6% for efavirenz) in DRIVE-AHEAD[7] | Favorable lipid profile compared to darunavir/r and efavirenz.[1][2] Lower rates of neuropsychiatric side effects than efavirenz.[1] |
| Rilpivirine | Neurological and gastrointestinal issues[3] | 7.2%[3] | Headache, insomnia, and CNS symptoms occur less frequently than with efavirenz.[3] Good safety profile regarding lipid metabolism.[3] |
| This compound | Transient headache, rash, nausea, vomiting, diarrhea[5] | Not specified in available data | Generally well-tolerated in early phase trials.[5][8] |
Table 3: Resistance Profile
| Drug | Key Resistance Mutations | Cross-Resistance |
| Doravirine | Distinct profile from efavirenz and rilpivirine.[6] Uncommon development of resistance-associated substitutions in clinical trials.[6] | Limited cross-resistance to efavirenz and rilpivirine.[6] |
| Rilpivirine | K101P, Y181I/V, G190E, F227C[9] | Resistance mutations may confer cross-resistance to other NNRTIs.[10] |
| This compound | NNRTI mutations observed in trials.[8] | Viruses with this compound-induced mutations remained active against one or more approved NNRTIs in ~43% of cases.[8] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental designs for key clinical trials.
Doravirine: DRIVE-AHEAD and DRIVE-FORWARD Trials[1][2]
-
Study Design: These were multicenter, double-blind, randomized, active comparator-controlled, phase 3 trials.
-
Participant Population: Treatment-naïve adults with HIV-1, plasma HIV-1 RNA ≥1000 copies/mL, no known resistance to trial drugs, and creatinine clearance ≥50 mL/min.
-
Intervention (DRIVE-AHEAD): Doravirine (100 mg)/lamivudine (300 mg)/tenofovir disoproxil fumarate (300 mg) once daily compared to efavirenz (600 mg)/emtricitabine (200 mg)/tenofovir disoproxil fumarate (300 mg) once daily.
-
Intervention (DRIVE-FORWARD): Doravirine (100 mg) once daily with two NRTIs compared to darunavir (800 mg) with ritonavir (100 mg) once daily with two NRTIs.
-
Primary Endpoint: Proportion of participants with HIV-1 RNA <50 copies/mL at week 48 (non-inferiority margin of 10%). Efficacy was also assessed at week 96 and through a 96-week open-label extension.
Rilpivirine: FLAIR Study[11][12]
-
Study Design: A Phase 3, multi-phase, randomized, open-label, active-controlled, multicenter, parallel-group, non-inferiority study.
-
Participant Population: Antiretroviral therapy-naïve adults with HIV-1.
-
Induction Phase: Participants received abacavir/dolutegravir/lamivudine for 20 weeks to achieve virologic suppression.
-
Maintenance Phase: Participants were randomized to either continue the oral regimen or switch to an oral lead-in of cabotegravir 30 mg + rilpivirine 25 mg once daily for 4 weeks, followed by monthly intramuscular injections of cabotegravir LA (400 mg) + rilpivirine LA (600 mg).
-
Primary Endpoint: Proportion of participants with HIV-1 RNA ≥50 copies/mL at Week 48 (non-inferiority margin of 6%).
This compound: Phase I/II Study[5]
-
Study Design: A double-blind, placebo-controlled study.
-
Participant Population: 49 HIV-infected patients.
-
Intervention: Multiple oral doses of this compound (100-1000 mg b.i.d.) for up to 2 months.
-
Primary Endpoints: Safety and efficacy, as measured by viral load reduction.
Mandatory Visualizations
NNRTI Mechanism of Action
Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are allosteric inhibitors of the HIV-1 reverse transcriptase (RT) enzyme.[11][12][13] They bind to a hydrophobic pocket located approximately 10 Å from the catalytic site of the enzyme.[12] This binding induces a conformational change in the enzyme, which ultimately blocks the conversion of viral RNA into DNA, a critical step in the HIV-1 replication cycle.[11][14]
Figure 1. Mechanism of action of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).
General Experimental Workflow for NNRTI Clinical Trials
The clinical development of new NNRTIs typically follows a standardized workflow, beginning with screening and enrollment of eligible patients, followed by a treatment phase where the investigational drug is compared against a standard-of-care regimen, and concluding with long-term follow-up to assess sustained efficacy and safety.
Figure 2. A generalized workflow for Phase 3 clinical trials of new NNRTIs.
Conclusion
The landscape of NNRTI development has significantly advanced since the early clinical investigations of agents like this compound. Doravirine and rilpivirine represent the culmination of efforts to improve upon the efficacy, safety, and resistance profiles of earlier NNRTIs. Doravirine, in particular, offers a high barrier to resistance and a favorable safety profile, making it a valuable component of modern antiretroviral therapy. Rilpivirine has also proven to be a durable and well-tolerated option, now available in a long-acting injectable formulation with cabotegravir, which addresses adherence challenges.
The discontinuation of this compound's development underscores the rigorous comparative efficacy and safety standards that new antiretroviral agents must meet. While it showed initial promise, its lower potency highlighted the need for more robust options. The data presented in this guide illustrates the clear progression and improvements made in the NNRTI class, providing clinicians and researchers with safer and more effective tools to manage HIV-1 infection.
References
- 1. natap.org [natap.org]
- 2. pnmvh.org [pnmvh.org]
- 3. Durability, safety, and efficacy of rilpivirine in clinical practice: results from the SCOLTA Project - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. | BioWorld [bioworld.com]
- 6. Review of Doravirine Resistance Patterns Identified in Participants During Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. clinicalinfo.hiv.gov [clinicalinfo.hiv.gov]
- 8. This compound: an NRTI that functions as an NNRTI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Non-nucleoside reverse transcriptase inhibitor (NNRTI) cross-resistance: implications for preclinical evaluation of novel NNRTIs and clinical genotypic resistance testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What to Start: Non-Nucleoside Reverse Transcriptase Inhibitor Regimens | NIH [clinicalinfo.hiv.gov]
- 11. How NNRTIs Work – International Association of Providers of AIDS Care [iapac.org]
- 12. Mechanisms of inhibition of HIV replication by nonnucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. m.youtube.com [m.youtube.com]
Safety Operating Guide
Navigating the Safe Disposal of Emivirine in a Laboratory Setting
A comprehensive guide for researchers on the proper handling and disposal of the experimental antiviral compound, Emivirine, ensuring laboratory safety and regulatory compliance.
For laboratory professionals engaged in the development of novel therapeutics, the safe handling and disposal of chemical compounds are paramount. This document provides a detailed protocol for the proper disposal of this compound, a non-nucleoside reverse transcriptase inhibitor. While specific disposal guidelines for this experimental compound are not extensively documented, the following procedures are based on established best practices for the disposal of non-cytotoxic laboratory and pharmaceutical waste.
Core Principles of this compound Disposal
The fundamental approach to managing this compound waste is to prevent its release into the environment. This involves systematic identification, segregation, and containment of the waste, followed by disposal through a licensed hazardous waste contractor. It is crucial to treat all chemical waste, including this compound, as hazardous unless confirmed otherwise by a qualified safety professional.
Quantitative Data for Chemical Waste Management
The following table summarizes key quantitative parameters derived from general laboratory waste guidelines, which are applicable to the disposal of this compound.
| Parameter | Guideline | Citation |
| Waste Accumulation Limit (per laboratory) | No more than 25 gallons of total chemical waste. | [1] |
| Reactive Acutely Hazardous Waste Limit | No more than 1 quart. | [1] |
| Container Fill Level | Fill containers no more than ¾ full to prevent spills. | [1] |
| High-Temperature Incineration | Recommended temperature is above 1,200°C for pharmaceutical destruction. | [2] |
Experimental Protocol for this compound Disposal
This protocol outlines the step-by-step procedure for the safe disposal of this compound from a research laboratory.
1. Waste Identification and Classification:
-
Treat all forms of this compound waste (e.g., unused compound, contaminated labware, spill cleanup materials) as hazardous chemical waste.
-
Consult your institution's Environmental Health and Safety (EHS) department to confirm the appropriate waste classification.
2. Waste Segregation:
-
Segregate this compound waste from other waste streams at the point of generation.
-
Do not mix non-hazardous waste with hazardous waste.[3]
-
Keep aqueous waste separate from halogenated and non-halogenated solvents.[1]
3. Waste Containerization and Labeling:
-
Use designated, leak-proof, and chemically compatible containers for this compound waste. If possible, use the original, clearly labeled container.[4]
-
If not in the original container, clearly label the waste container with "Hazardous Waste," the chemical name ("this compound"), the date of accumulation, and any associated hazards.[5]
-
For solutions, indicate the solvent and concentration.
4. Safe Storage:
-
Store waste containers in a designated, secure area away from general laboratory traffic.
-
Ensure containers are closed tightly to prevent spills or evaporation.
5. Arranging for Professional Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal service to arrange for pickup.[3][5]
-
Do not dispose of this compound down the drain or in regular trash.[1][3]
-
For investigational drugs used in clinical research, disposal must adhere to federal guidelines such as the Resource Conservation and Recovery Act (RCRA).[6]
6. Empty Container Disposal:
-
An empty container that held this compound can generally be disposed of as regular trash after all contents have been removed, leaving as little residue as possible.[3]
-
Deface or remove all chemical labels from the empty container before disposal.[1][3]
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
- 1. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 2. iwaste.epa.gov [iwaste.epa.gov]
- 3. vumc.org [vumc.org]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 6. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Personal protective equipment for handling Emivirine
Disclaimer: Specific safety and handling data for Emivirine is limited. The following guidance is based on best practices for handling hazardous drugs, including non-nucleoside reverse transcriptase inhibitors and other cytotoxic compounds, as recommended by the National Institute for Occupational Safety and Health (NIOSH) and the Occupational Safety and Health Administration (OSHA). Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols.
This compound is an experimental non-nucleoside reverse transcriptase inhibitor. It is considered moderately toxic by ingestion and may emit toxic nitrogen oxide vapors when heated to decomposition. Due to its cytotoxic potential, it must be handled as a hazardous drug, requiring stringent safety protocols to minimize exposure to laboratory personnel.
Personal Protective Equipment (PPE)
Appropriate PPE is the primary barrier against exposure. The following table summarizes the minimum recommended PPE for handling this compound based on the activity. All PPE should be disposed of as hazardous waste after use or contamination.[1][2][3]
| Activity | Recommended Personal Protective Equipment (PPE) |
| Receiving & Storage | Single pair of chemotherapy-tested gloves (ASTM D6978).[2] |
| Weighing & Compounding (Dry Powder) | Double pair of chemotherapy-tested gloves, disposable gown (polyethylene-coated), eye and face protection (safety goggles and face shield), N95 respirator.[2][3] |
| Handling Solutions & Administration | Double pair of chemotherapy-tested gloves, disposable gown, eye protection (safety goggles). A face shield is required if there is a splash risk.[2] |
| Waste Disposal | Double pair of chemotherapy-tested gloves, disposable gown. |
| Spill Cleanup | Double pair of chemotherapy-tested gloves, disposable gown, eye and face protection (safety goggles and face shield), N95 respirator. |
Operational and Handling Plan
Follow these procedural steps to ensure the safe handling of this compound throughout the laboratory workflow.
1. Receiving and Unpacking
-
Designate a specific, low-traffic area for receiving hazardous drug shipments.
-
Inspect the external container for any signs of damage or leakage. If a package is damaged, handle it as a spill.[4]
-
Wear a single pair of chemotherapy-tested gloves when unpacking.
-
Carefully wipe the exterior of the primary container with a suitable decontaminating agent before transferring it to the designated storage area.
2. Storage
-
Store this compound in a clearly labeled, sealed, and shatter-proof secondary container.
-
The storage location (e.g., cabinet, refrigerator) must be dedicated to hazardous drugs and bear a clear warning label, such as "Caution: Hazardous Drug."
-
Maintain an accurate inventory of the compound.
3. Weighing and Compounding
-
All manipulations of powdered this compound must be performed within a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood to prevent aerosol generation and inhalation exposure.[5]
-
Use a dedicated set of non-porous equipment (spatulas, weigh boats). Decontaminate all equipment immediately after use or use disposable equipment.
-
When preparing solutions, add the diluent slowly to the powder to minimize aerosolization.
Emergency Spill Management Plan
In the event of a spill, immediate and correct action is critical to contain the contamination and prevent exposure. All personnel handling hazardous drugs must be trained in these spill response procedures.
Caption: Workflow for managing a hazardous chemical spill.
Disposal Plan
All waste generated from handling this compound is considered hazardous and must be disposed of accordingly to prevent environmental contamination and accidental exposure.
1. Waste Segregation and Collection
-
Trace Waste: All disposable items with trace contamination, including gloves, gowns, bench paper, empty vials, and plasticware, must be placed in a designated, leak-proof, and puncture-resistant hazardous waste container.[6][7] This container should be clearly labeled "Hazardous Drug Waste" or "Cytotoxic Waste."[6]
-
Bulk Waste: Unused or expired this compound, or grossly contaminated materials, are considered bulk hazardous waste. These must be collected in separate, sealed containers labeled with the chemical name and hazard information.
2. Final Disposal
-
Do not mix hazardous drug waste with regular trash, sharps containers, or biohazardous waste.
-
All hazardous waste containers must be sealed when full.
-
Waste must be disposed of through a licensed hazardous waste management vendor, typically via high-temperature incineration.[6][8]
-
Follow all federal, state, and institutional regulations for hazardous waste disposal.[6][8]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
